2,4-Dibromopyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEHEEBFRCAFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566372 | |
| Record name | 2,4-Dibromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3921-01-5 | |
| Record name | 2,4-Dibromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,4-Dibromopyrimidine, a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] This document is intended to serve as a valuable resource for professionals in research and development who utilize this versatile compound in their work.
Core Physical Properties
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two bromine atoms at the 2 and 4 positions.[1] Its unique dibromo substitution pattern enhances its reactivity, making it a valuable intermediate in medicinal chemistry and crop protection.[2]
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C4H2Br2N2 | [2][3] |
| Molecular Weight | 237.88 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid or yellow solid | [1][2] |
| Melting Point | 65-67 °C or 65-73 °C | [2][4] |
| Boiling Point | 316.6 ± 34.0 °C (Predicted) | [4] |
| Density | 2.197 g/cm³ | [4] |
| Solubility | Moderately soluble in polar organic solvents. | [1] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [4] |
Experimental Protocols for Property Determination
The following are generalized experimental methodologies for determining the key physical properties of chemical compounds such as this compound.
Melting Point Determination:
The melting point of a crystalline solid can be determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
Boiling Point Determination:
For compounds that are stable at their boiling point, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For smaller quantities or for predictive measurements, computational models are often used.[4]
Density Measurement:
The density of a solid can be determined using a pycnometer. The pycnometer is first weighed empty, then with the sample, and finally with the sample and a liquid of known density in which the sample is insoluble. The volume of the sample can be calculated from the displacement of the liquid, and the density is then determined by dividing the mass of the sample by its volume.
Solubility Assessment:
A qualitative assessment of solubility can be performed by adding a small amount of the solute (this compound) to a known volume of a solvent at a specific temperature. The mixture is agitated, and the solubility is observed. For a quantitative measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as spectroscopy or chromatography.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a synthetic compound like this compound.
This guide provides essential physical property data and generalized experimental context for this compound, supporting its effective use in research and development. For specific analytical procedures, researchers should consult detailed laboratory manuals and safety data sheets.
References
An In-depth Technical Guide on the Solubility of 2,4-Dibromopyrimidine
This technical guide provides a comprehensive overview of the solubility of 2,4-dibromopyrimidine, a key intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide summarizes its known qualitative solubility characteristics and provides a detailed experimental protocol for determining precise quantitative solubility data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3921-01-5 | [1][2] |
| Molecular Formula | C₄H₂Br₂N₂ | [1][2] |
| Molecular Weight | 237.88 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| Melting Point | 65 - 73 °C | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
Qualitative Solubility Data
This compound is a solid compound that is expected to be poorly soluble in water but should exhibit solubility in certain organic solvents. The selection of an appropriate solvent is crucial for its application in organic synthesis and other research areas. Based on information for structurally related compounds, pyrimidine derivatives are often soluble in solvents like methanol, N,N-dimethylformamide (DMF), and chloroform.[3] For instance, 2,4-dibromopyridine is noted to be soluble in methanol.[4][5]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible quantitative solubility data for this compound, the shake-flask method is a widely accepted and robust technique.[6] This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.
Objective
To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, N,N-dimethylformamide, dimethyl sulfoxide, chloroform, toluene)
-
Glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Temperature-controlled orbital shaker
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. Ensuring an excess of solid is present is crucial for achieving a saturated solution.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is generally recommended to ensure that the rates of dissolution and precipitation are equal.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.[7]
-
-
Data Reporting:
-
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of this compound solubility.
Signaling Pathway Considerations
While this compound is a synthetic building block and not typically associated with direct interaction with signaling pathways, its derivatives are often designed as inhibitors or modulators of various cellular signaling cascades. For instance, pyrimidine derivatives have been developed as inhibitors of kinases such as PI3Kδ.[6] The solubility of the parent compound, this compound, is a critical factor in the successful synthesis of these more complex, biologically active molecules.
The general logical relationship for the application of this compound in drug discovery is depicted below.
Caption: Logical relationship of this compound in drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. 2,4-Dibromopyridine | 58530-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2,4-Dibromopyridine CAS#: 58530-53-3 [m.chemicalbook.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,4-Dibromopyrimidine (CAS 3921-01-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dibromopyrimidine, a versatile heterocyclic building block crucial in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis, chemical reactivity, and significant applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a yellow to light yellow crystalline solid.[1][2][3] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.
| Property | Value | References |
| CAS Number | 3921-01-5 | [1][3] |
| Molecular Formula | C₄H₂Br₂N₂ | [1][4][5] |
| Molecular Weight | 237.88 g/mol | [1][4][5] |
| Melting Point | 65-73 °C | [1][3][6] |
| Boiling Point | 316.6 ± 34.0 °C (Predicted) | [6] |
| Appearance | Yellow to light yellow crystalline solid | [1][2][3] |
| Solubility | Moderately soluble in common organic solvents. | [2] |
| Purity | Typically ≥ 95-98% (HPLC) | [1][3][7] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon). | [1][3][6] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the bromination of uracil. The following protocol provides a reliable method for its preparation in a laboratory setting.[4]
Experimental Protocol: Synthesis from Uracil
Materials:
-
Uracil (pyrimidine-2,4(1H,3H)-dione)
-
Phosphorus(V) oxybromide (POBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Silica Gel for column chromatography
-
Ice
Procedure:
-
In a reaction vessel, combine uracil (3 g, 0.027 mol) and phosphorus(V) oxybromide (40.13 g, 0.14 mol).[4]
-
Heat the mixture to 125 °C and stir for 2 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.[4]
-
Slowly and carefully pour the reaction mixture into 500 g of ice water to quench the reaction.[4]
-
Neutralize the aqueous solution by the gradual addition of solid sodium bicarbonate until effervescence ceases.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous phase twice with 150 ml portions of dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.[4]
-
Purify the crude product by flash silica gel column chromatography to obtain this compound as a white solid (typical yield: ~78.5%).[4]
Chemical Reactivity and Experimental Protocols
This compound is a valuable synthetic intermediate due to the differential reactivity of its two bromine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the C2 position. However, selectivity can be controlled by the choice of catalyst, ligands, and reaction conditions.[8]
Palladium-Catalyzed Cross-Coupling Reactions
This compound readily participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. Below are representative protocols for key transformations.
Note: The following protocols are generalized procedures for substrates similar to this compound and may require optimization for specific applications.
This reaction couples this compound with an organoboron reagent. Regioselective coupling at the C4 position is typically favored.
Representative Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This reaction forms a carbon-nitrogen bond between this compound and a primary or secondary amine.
Representative Protocol:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃, 1.2-2.0 eq).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), followed by the amine (1.1-1.5 eq).
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
This reaction couples this compound with a terminal alkyne.
Representative Protocol:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq) in an anhydrous solvent such as THF or DMF.
-
Catalyst and Reagent Addition: Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq), and the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C). Monitor the reaction until completion.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Applications in Research and Drug Development
This compound is a cornerstone intermediate in the synthesis of a wide range of bioactive molecules and functional materials.
Key Application Areas:
-
Pharmaceutical Development: It serves as a critical starting material for synthesizing compounds targeting viral infections and various cancers.[1][3][9] The pyrimidine core is a well-established scaffold in medicinal chemistry.
-
Agrochemicals: It is used in the creation of novel herbicides and fungicides.[1][9]
-
Materials Science: The presence of bromine atoms allows for its use in developing flame-retardant polymers and advanced coatings.[1]
-
Biochemistry Research: It is employed in studies involving nucleic acids and as a probe for understanding enzyme interactions.[1]
Role in Anticancer Drug Discovery
Derivatives of 2,4-diaminopyrimidine, which are readily synthesized from this compound, have shown significant promise as potent inhibitors of various protein kinases implicated in cancer progression.
One of the most notable applications is in the development of inhibitors for p21-activated kinase 4 (PAK4), a serine/threonine kinase that is overexpressed in many human cancers. PAK4 plays a crucial role in cell proliferation, migration, and survival.[4] Inhibition of the PAK4 signaling pathway is a promising strategy for cancer therapy.
PAK4 Signaling Pathway Overview: PAK4 is activated by upstream signals, including the Rho GTPase Cdc42. Once activated, PAK4 can influence several downstream oncogenic pathways:
-
PI3K/AKT Pathway: PAK4 can activate this critical survival pathway, promoting cell growth and inhibiting apoptosis.[4]
-
Wnt/β-catenin Pathway: It can phosphorylate and stabilize β-catenin, leading to the transcription of genes involved in cell proliferation.
-
LIMK1/Cofilin Pathway: By phosphorylating and activating LIMK1, PAK4 regulates cytoskeletal dynamics, which is essential for cell motility and invasion.[5]
-
Raf/MEK/ERK Pathway: PAK4 can also modulate this key signaling cascade that controls cell division and differentiation.[4]
Derivatives synthesized from this compound can be designed to bind to the ATP-binding pocket of PAK4, inhibiting its kinase activity and thereby blocking these downstream signaling events.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazards: Toxic if swallowed, fatal in contact with skin, and causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, well-ventilated place, locked up or in an area accessible only to qualified personnel.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,4-Dibromopyrimidine
This guide provides a comprehensive overview of this compound, a crucial heterocyclic organic compound. It details its chemical and physical properties, synthesis protocols, and significant applications in the fields of pharmaceutical and agrochemical development. The unique dibromo substitution pattern of this pyrimidine derivative imparts enhanced reactivity, establishing it as a versatile building block in modern organic synthesis.
Core Properties and Data
This compound is a solid compound, typically appearing white to pale yellow.[1][2] Its chemical structure, featuring a pyrimidine ring with bromine atoms at the 2 and 4 positions, makes it a valuable intermediate for creating more complex molecules.[3]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 237.88 g/mol | [2][4][5][6][7][8] |
| Molecular Formula | C₄H₂Br₂N₂ | [2][3][4][5][6] |
| CAS Number | 3921-01-5 | [2][4][5][6][8][9] |
| Melting Point | 65-73 °C | [1][2] |
| Boiling Point | 316.6±34.0 °C (Predicted) | [1] |
| Density | 2.197 g/cm³ (Predicted) | [1] |
| Purity | ≥ 96% (HPLC) | [2] |
| Appearance | White to Pale Yellow Solid | [2][4] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the bromination of a pyrimidine precursor. The methods described below highlight common laboratory procedures.
Experimental Protocol 1: Synthesis from Uracil
A prevalent method for synthesizing this compound involves the reaction of uracil (pyrimidine-2,4(1H,3H)-dione) with a brominating agent like phosphorus(V) oxybromide.[4][7]
Methodology:
-
Reaction Setup: A mixture of uracil (3 g, 0.027 mol) and phosphorus(V) oxybromide (40.13 g, 0.14 mol) is prepared in a suitable reaction vessel.[4]
-
Heating: The reaction mixture is stirred and heated to 125 °C for 2 hours.[4]
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature. It is then slowly and carefully poured into 500 g of ice water.[4]
-
Neutralization: The aqueous mixture is neutralized with the addition of solid sodium bicarbonate.[4]
-
Extraction: The aqueous phase is extracted twice with 150 ml of dichloromethane. The organic phases are then combined.[4]
-
Drying and Concentration: The combined organic phase is dried and concentrated under reduced pressure to yield the crude product.[4]
-
Purification: The crude product is purified using flash silica gel column chromatography to obtain the final white solid product. This protocol typically yields around 78.5%.[4]
Experimental Protocol 2: Synthesis from 2,4-Dichloropyrimidine
An alternative pathway involves the conversion of 2,4-dichloropyrimidine using a bromide reagent such as phosphorus tribromide (PBr₃).[10] This method can be controlled by adding the reagent in batches to manage the reaction and improve yield.[10] The final product can be purified through recrystallization, and unreacted starting materials can be recycled.[10]
Chemical Reactivity and Applications
The two bromine atoms on the pyrimidine ring are key to its utility, providing reactive sites for various chemical transformations, particularly nucleophilic substitutions and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][11][12] This reactivity makes this compound a foundational component in the synthesis of a wide array of functionalized molecules.
Workflow: Synthesis of this compound from Uracil
Caption: Synthesis workflow from Uracil to this compound.
Applications in Drug Development and Research:
-
Pharmaceutical Synthesis: this compound is a vital intermediate in the creation of various pharmaceuticals. It is particularly significant in the development of novel antiviral and anticancer therapeutic agents, where its structure allows for modifications that can enhance biological activity.[2]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2]
-
Medicinal Chemistry: Researchers employ this compound as a scaffold to synthesize diverse libraries of molecules for screening in drug discovery programs. Its ability to participate in reliable and high-yield reactions streamlines the synthesis of potential drug candidates.[2][12]
-
Materials Science: The bromine atoms in the structure can enhance flame retardancy, making it useful in the development of advanced polymers and coatings.[2]
-
Biochemical Research: It serves as a tool in studies involving nucleic acids and enzyme interactions, sometimes acting as a mimic for natural substrates to elucidate biochemical pathways.[2]
References
- 1. This compound CAS#: 3921-01-5 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 3921-01-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 001chemical.com [001chemical.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 3921-01-5 [chemicalbook.com]
- 8. store.p212121.com [store.p212121.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. CN103739556A - Preparation method and detection method of this compound - Google Patents [patents.google.com]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
A Comprehensive Technical Guide on the Physicochemical Properties of 2,4-Dibromopyrimidine
This technical guide provides an in-depth overview of the core physicochemical properties of 2,4-dibromopyrimidine, with a specific focus on its melting point. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Data of this compound
This compound is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its physical and chemical properties are crucial for its handling, reaction optimization, and characterization.
| Property | Value | Source |
| Melting Point | 65-67 °C | ChemicalBook[1] |
| 65 - 73 °C (Lit.) | Chem-Impex[2] | |
| Boiling Point | 316.6±34.0 °C (Predicted) | ChemicalBook[1] |
| Molecular Formula | C4H2Br2N2 | ChemicalBook, Chem-Impex, Santa Cruz Biotechnology[2][3][4] |
| Molecular Weight | 237.88 g/mol | ChemicalBook, Chem-Impex, Santa Cruz Biotechnology[2][3][4] |
| Appearance | White to off-white crystalline solid or yellow solid | Srini Chem, Chem-Impex[2][5] |
| Purity | ≥ 96% (HPLC) | Chem-Impex[2] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemicalBook[1] |
| CAS Number | 3921-01-5 | ChemicalBook, Chem-Impex, Santa Cruz Biotechnology[1][2][4] |
Experimental Protocols
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the bromination of a pyrimidine precursor. A general procedure is as follows:
-
Reaction Setup : A mixture of uracil (1 equivalent) and phosphorus oxybromide (excess, e.g., 5 equivalents) is prepared in a reaction vessel equipped with a stirrer and a heating mantle.
-
Reaction Execution : The reaction mixture is heated to 125 °C and stirred for 2 hours.
-
Quenching : After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into ice water.
-
Neutralization : The aqueous mixture is neutralized with a solid base, such as sodium bicarbonate.
-
Extraction : The product is extracted from the aqueous phase using an organic solvent, typically dichloromethane (e.g., 2 x 150 ml).
-
Drying and Concentration : The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield the crude product.
-
Purification : The crude product is purified by flash silica gel column chromatography to obtain the pure this compound as a white solid.[3]
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound. The following is a standard protocol for determining the melting point of an organic solid like this compound using a capillary melting point apparatus.
-
Sample Preparation : A small amount of the dried, crystalline this compound is finely powdered. The powder is then packed into a capillary tube to a height of 1-2 mm.[6]
-
Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.
-
Heating : The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6] For a pure compound, this range should be narrow, typically 0.5-1.0 °C.[6] Impurities tend to depress and broaden the melting range.[6]
Workflow Visualization
The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization, including purity assessment and melting point determination.
Caption: Workflow for the synthesis and characterization of this compound.
References
Synthesis of 2,4-Dibromopyrimidine from Uracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromopyrimidine from the readily available starting material, uracil. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document details the experimental protocol, presents quantitative data in a structured format, and provides visualizations of the reaction pathway and experimental workflow.
Introduction
Uracil, a common and naturally occurring pyrimidine base, serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds. The conversion of uracil to this compound introduces two reactive bromine atoms onto the pyrimidine ring, enabling further functionalization through various cross-coupling and nucleophilic substitution reactions. This makes this compound a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The synthesis is typically achieved through a one-step bromination reaction using a phosphorus-based brominating agent.
Reaction Scheme and Mechanism
The synthesis of this compound from uracil is achieved by heating uracil with a brominating agent, most commonly phosphorus oxybromide (POBr₃). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of the tautomeric form of uracil (pyrimidine-2,4(1H,3H)-dione) are replaced by bromine atoms.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from uracil.
| Parameter | Value | Reference |
| Reactants | ||
| Uracil | 3 g (0.027 mol) | [1] |
| Phosphorus Oxybromide (POBr₃) | 40.13 g (0.14 mol) | [1] |
| Reaction Conditions | ||
| Temperature | 125 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Product Information | ||
| Crude Product Weight | 6.2 g | [1] |
| Purified Product Weight | 5 g | [1] |
| Yield | 78.5% | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from uracil based on established procedures.[1]
4.1. Materials and Reagents
-
Uracil (pyrimidine-2,4(1H,3H)-dione)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or equivalent drying agent
-
Silica gel for column chromatography
4.2. Equipment
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Thermometer
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
4.3. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and condenser, combine uracil (3 g, 0.027 mol) and phosphorus oxybromide (40.13 g, 0.14 mol).
-
Heating: Heat the reaction mixture to 125 °C with constant stirring. Maintain this temperature for 2 hours.[1]
-
Quenching: After 2 hours, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing 500 g of crushed ice.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase twice with 150 ml of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product (6.2 g) by flash silica gel column chromatography to yield the final product.[1]
4.4. Product Characterization
The final product, this compound, is a white solid.[1]
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the experimental procedure.
Safety Considerations
-
Phosphorus oxybromide is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates hydrogen bromide gas, which is corrosive and toxic. Ensure adequate ventilation.
-
The quenching and neutralization steps are exothermic and may cause splashing. Perform these steps slowly and with caution.
Conclusion
The synthesis of this compound from uracil using phosphorus oxybromide is an efficient and well-established method. The procedure provides good yields of the desired product, which is a key intermediate for the synthesis of a diverse range of functionalized pyrimidines for applications in drug discovery and development. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. Phosphorus oxybromide as a brominating agent; bromopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxy Bromination - Wordpress [reagents.acsgcipr.org]
2,4-Dibromopyrimidine: A Versatile Scaffold for Synthetic Innovation in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromopyrimidine is a pivotal heterocyclic building block, offering a versatile platform for the synthesis of a diverse array of complex organic molecules. Its two reactive bromine atoms, exhibiting differential reactivity, allow for selective and sequential functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and signaling pathways are presented to facilitate its practical application in the laboratory.
Physicochemical Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₄H₂Br₂N₂ |
| Molecular Weight | 237.88 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 65-73 °C |
Spectroscopic Data Summary:
| Technique | Expected Observations |
| ¹H NMR | Two signals in the aromatic region, likely doublets, corresponding to the two non-equivalent ring protons. |
| ¹³C NMR | Four signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons attached to bromine will be significantly deshielded. |
| Mass Spec (EI) | A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). |
| IR Spectroscopy | Characteristic peaks for C-H stretching in the aromatic region, C=N and C=C stretching of the pyrimidine ring. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the bromination of uracil using a brominating agent such as phosphorus oxybromide.
Experimental Protocol: Synthesis from Uracil
Reaction: Uracil to this compound
Reagents and Materials:
-
Uracil
-
Phosphorus(V) oxybromide (POBr₃)
-
Ice water
-
Sodium bicarbonate (solid)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine uracil (1.0 eq) and phosphorus(V) oxybromide (a significant excess, e.g., 5-6 eq).
-
Heat the mixture with stirring to 125 °C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice or into ice-cold water.
-
Neutralize the acidic aqueous solution by the gradual addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (2 x 150 mL for a 3g scale reaction).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.[1]
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| Uracil | This compound | 78.5% | [1] |
Chemical Reactivity and Synthetic Applications
The two bromine atoms on the pyrimidine ring exhibit different reactivity, allowing for regioselective functionalization. The C4 position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions due to the electronic influence of the two nitrogen atoms. However, the C2 position can be selectively functionalized under specific conditions. This differential reactivity makes this compound a highly valuable and versatile building block.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, regioselective coupling can be achieved.
Experimental Protocol (General):
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling (Analogous Systems):
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | >95 (C4-substitution) |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄/TlOH | TlOH | Toluene | 25 | 2 | 85 (C2-substitution) |
This reaction is a cornerstone for the synthesis of arylamines. Selective mono-amination of this compound can be achieved.
Experimental Protocol (General):
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
Experimental Protocol (General):
-
To a reaction vessel, add this compound (1.0 eq), the terminal alkyne (1.1-1.2 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, diisopropylamine).
-
Add a suitable solvent (e.g., THF, DMF).
-
Degas the mixture with an inert gas.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove the base and salts.
-
Dry the organic layer, concentrate, and purify by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the C4 position. A wide range of nucleophiles can be employed.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF, DMSO).
-
Add the nucleophile (e.g., an amine, thiol, or alcohol, 1.0-1.2 eq) and a base if necessary (e.g., DIPEA, K₂CO₃).
-
Stir the reaction at room temperature or with heating, monitoring its progress.
-
Upon completion, perform an aqueous workup to remove the solvent and any inorganic salts.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product.
Quantitative Data for SNAr (Illustrative):
| Nucleophile | Conditions | Product Type | Expected Regioselectivity |
| Primary/Secondary Amines | Base, heat | 4-Aminopyrimidine | High for C4 |
| Thiols | Base | 4-Thioetherpyrimidine | High for C4 |
| Alkoxides | NaH or other strong base | 4-Alkoxypyrimidine | High for C4 |
Application in Drug Discovery: Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Many potent and selective inhibitors of kinases such as Aurora kinases, MAP kinases, and cyclin-dependent kinases (CDKs) are based on this core. This compound serves as an excellent starting material for the synthesis of libraries of these compounds through sequential Buchwald-Hartwig amination or SNAr reactions.
Synthetic Workflow for 2,4-Diaminopyrimidine Kinase Inhibitor Scaffolds
Caption: Synthetic workflow for 2,4-diaminopyrimidine scaffolds.
Aurora Kinase Signaling Pathway and Inhibition
Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers. Inhibitors based on the 2,4-diaminopyrimidine scaffold can block the ATP-binding site of these kinases, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the Aurora kinase signaling pathway.
Logical Relationships in Regioselective Reactions
The choice of reaction conditions is critical for controlling the regioselectivity of the functionalization of this compound.
Caption: Decision tree for regioselective functionalization.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its capacity for regioselective functionalization through a range of well-established synthetic methodologies makes it an ideal starting material for the construction of complex molecular architectures. Its application in the synthesis of kinase inhibitors highlights its significance in drug discovery and development. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to harness the full synthetic potential of this important heterocyclic compound.
References
The Synthetic Versatility of 2,4-Dibromopyrimidine: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide on the Reactivity and Synthetic Applications of 2,4-Dibromopyrimidine for Professionals in Drug Discovery and Chemical Research.
This whitepaper provides an in-depth analysis of the reactivity of this compound, a key building block in modern medicinal chemistry and agrochemical synthesis. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the compound's synthetic utility, supported by quantitative data, experimental protocols, and visual representations of reaction mechanisms and biological pathways.
Introduction to this compound
This compound is a highly reactive and versatile heterocyclic compound. Its two bromine atoms at the C2 and C4 positions of the pyrimidine ring are amenable to a variety of chemical transformations, making it an invaluable precursor for the synthesis of a diverse range of functionalized pyrimidine derivatives. These derivatives are prominent scaffolds in numerous biologically active molecules, including kinase inhibitors for cancer therapy and agents targeting other signaling pathways. The differential reactivity of the C2-Br and C4-Br bonds allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures.
General Reactivity
The pyrimidine ring is inherently electron-deficient, which activates the C2 and C4 positions towards nucleophilic attack. Consequently, the bromine atoms at these positions serve as excellent leaving groups in both nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.
Generally, the C4 position of 2,4-dihalopyrimidines is more reactive towards nucleophiles and in many cross-coupling reactions. This preferential reactivity is attributed to the greater positive charge density at the C4 position and the ability to better stabilize the Meisenheimer intermediate during SₙAr reactions. However, the selectivity can be influenced and even reversed by the choice of catalyst, ligands, and reaction conditions, allowing for controlled synthesis of either 2- or 4-substituted pyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, readily participating in Suzuki, Stille, and other coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is a widely used method for the arylation and vinylation of this compound. The regioselectivity of the reaction is a key consideration.
Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dihalopyrimidines
| Entry | Dihalopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) (Yield %) | C4:C2 Ratio |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 4-Phenyl-2-chloropyrimidine (71%) | >95:5 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 4-Phenyl-2-chloropyrimidine (81%) | >95:5 |
| 3 | 2,4-Dibromopyridine | Phenylboronic acid | Pd₂(dba)₃/PCy₃/K₃PO₄ | K₃PO₄ | - | 25 | - | 2-Phenyl-4-bromopyridine | C2 selective |
Note: Data for 2,4-dichloropyrimidine is often used as a proxy due to its similar reactivity profile. Specific yields for this compound may vary.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4
A mixture of 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 2:1 mixture of 1,4-dioxane and water (6 mL) is subjected to microwave irradiation at 100°C for 15 minutes.[1] After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenyl-2-chloropyrimidine.
Stille Coupling
The Stille coupling reaction involves the reaction of an organostannane with an organic halide. It is a mild and versatile method that tolerates a wide range of functional groups.
Table 2: Stille Coupling of Dihalopyridines/Pyrimidines
| Entry | Substrate | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Product (Yield %) |
| 1 | 2,4-Dibromopyridine | Hexamethylbistannane | Pd(PPh₃)₂Cl₂ (10) | - | LiCl | Toluene | 90 | 16 | 4-Bromo-2-(trimethylstannyl)pyridine (62%) |
| 2 | Aryl Halide | Organostannane | Pd(dppf)Cl₂·DCM (0.1) | - | CuI, LiCl | DMF | 40 | 60 | Coupled Product (87%) |
Experimental Protocol: Stille Coupling
To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(dppf)Cl₂·DCM (0.1 eq), CuI (0.1 eq), and LiCl (5.3 eq).[2] Add anhydrous and degassed DMF. Purge the mixture with argon for 10 minutes before adding the organostannane (1.15 eq). Heat the reaction mixture to 40°C. Upon completion, the reaction is quenched and extracted. The organic layers are combined, dried, and concentrated. The crude product is purified by flash chromatography.[2]
Nucleophilic Aromatic Substitution (SₙAr)
Due to the electron-deficient nature of the pyrimidine ring, this compound readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates. As previously mentioned, the C4 position is generally more susceptible to nucleophilic attack.
Table 3: Nucleophilic Aromatic Substitution of 2,4-Dihalopyrimidines
| Entry | Dihalopyrimidine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) |
| 1 | 2,4-Dichloro-5-fluoropyrimidine | tert-Butyl (3-aminophenyl)carbamate | DIPEA | - | - | - | 4-Substituted product |
| 2 | 2,4-Dichloropyrimidine | Thiophenols | - | - | High | - | C2-selective product |
| 3 | 2,4-Dichloropyrimidines | Tertiary Amines | - | - | - | - | C2-selective product |
Experimental Protocol: Amination of this compound
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., n-butanol or NMP), add the amine (1.2 mmol) and a base such as diisopropylethylamine (DIPEA) (2.0 mmol). The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the aminated product.
Application in Drug Discovery: Targeting the EGFR Signaling Pathway
The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors. One of the most important targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.[3][4][5]
Many EGFR inhibitors feature a 2,4-diaminopyrimidine core, which can be synthesized from this compound through sequential nucleophilic aromatic substitution reactions. These inhibitors are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.
Conclusion
This compound is a cornerstone reagent for the synthesis of functionalized pyrimidines. Its well-defined reactivity, particularly the potential for regioselective functionalization at the C2 and C4 positions, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its behavior in cross-coupling and nucleophilic substitution reactions, as detailed in this guide, is crucial for the efficient and strategic design of novel therapeutics targeting a range of diseases.
Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemical reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and synthesis of 2,4-diaminopyrimidines as EGFR L858R/T790M selective inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2,4-Dibromopyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Among the various functionalized pyrimidines, 2,4-dibromopyrimidine stands out as a highly versatile and reactive intermediate, enabling the synthesis of a diverse array of potent and selective therapeutic agents. Its two reactive bromine atoms at positions 2 and 4 allow for sequential and regioselective functionalization through various cross-coupling and nucleophilic substitution reactions, providing a powerful platform for the generation of compound libraries for drug discovery. This technical guide delves into the core applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for oncology.
Synthetic Utility and Key Reactions
This compound serves as a key building block for the synthesis of 2,4-disubstituted pyrimidine derivatives. The differential reactivity of the C4 and C2 positions is a critical aspect of its synthetic utility. The C4 position is generally more susceptible to nucleophilic aromatic substitution, allowing for the sequential introduction of different substituents.
One of the most powerful methods for the functionalization of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the pyrimidine core and a wide range of aryl and heteroaryl boronic acids. This reaction is instrumental in the synthesis of kinase inhibitors, where specific aryl moieties are often required for binding to the target protein.
Another key transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is extensively used to introduce various aniline and amine substituents at the C2 and C4 positions, a common feature in many kinase inhibitors.
Application in Kinase Inhibitor Drug Discovery
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 2,4-disubstituted pyrimidine scaffold has proven to be a "privileged" structure in the design of potent and selective kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. A significant number of approved and investigational EGFR inhibitors are based on the 2,4-dianilinopyrimidine scaffold. The aniline substituents at the C2 and C4 positions are crucial for interacting with the ATP-binding site of the EGFR kinase domain.
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Its overexpression is associated with cancer metastasis. 2,4-Disubstituted pyrimidine derivatives have been explored as potent FAK inhibitors.
Ribosomal S6 Kinase (RSK) Inhibitors
The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases are downstream effectors of the Ras-MAPK signaling pathway and are implicated in cell proliferation and survival. Recently, 2,4-dianilinopyrimidine derivatives have emerged as promising RSK inhibitors.[1]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative 2,4-disubstituted pyrimidine derivatives against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of 2,4-Dianilinopyrimidine Derivatives against EGFR
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 4c | - | - | A549 | 0.56 | Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors |
| Compound 8 | - | 6.4 | H1975 | 0.170 | Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors |
Table 2: Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives against FAK
| Compound | FAK IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 11b | 2.75 | PANC-1 | 0.98 | Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities |
| Compound 12f | 1.87 | PANC-1 | 0.11 | Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities |
| Compound A12 | - | A549 | 0.130 | Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors |
| Compound A12 | - | MDA-MB-231 | 0.094 | Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors |
Table 3: Inhibitory Activity of 2,4-Dianilinopyrimidine Derivatives against RSK2
| Compound | RSK2 IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 3e | 37.89 ± 3.08 | HeLa | 0.189 | Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors |
| Compound 3e | - | MIA PaCa-2 | 0.256 | Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors |
| Compound 3e | - | U937 | 0.211 | Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors |
Experimental Protocols
Synthesis of 2,4-Disubstituted Pyrimidines via Sequential Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective synthesis of 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine using microwave-assisted Suzuki-Miyaura coupling.[1][2]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1st coupling)
-
Arylboronic acid (2nd coupling)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor
-
Standard glassware for organic synthesis
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Monosubstitution at the C4 Position
-
In a microwave process vial, dissolve 2,4-dichloropyrimidine (1.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (4 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the first arylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).
-
Seal the vial and stir the reaction mixture under argon atmosphere in a microwave reactor for 15 minutes at 100 °C.
-
After cooling, extract the reaction mixture with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-chloro-4-arylpyrimidine intermediate.
Step 2: Disubstitution at the C2 Position
-
In a microwave process vial, dissolve the 2-chloro-4-arylpyrimidine intermediate (1.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (4 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the second arylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).
-
Seal the vial and stir the reaction mixture under argon atmosphere in a microwave reactor for 15 minutes at 100 °C.
-
After cooling, extract the reaction mixture with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2,4-diarylpyrimidine.
Caption: Sequential Suzuki-Miyaura coupling workflow.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of synthesized compounds against a target kinase using a luminescence-based assay that measures ADP production.[3][4]
Materials:
-
Recombinant kinase (e.g., EGFR, FAK, RSK2)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Peptide substrate specific for the kinase
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of the recombinant kinase solution (pre-diluted in kinase buffer to the desired concentration).
-
Add 2 µL of a mixture of the peptide substrate and ATP (at a concentration near the Km for the kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: In vitro kinase inhibition assay workflow.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by 2,4-disubstituted pyrimidine-based inhibitors.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[5][6][7][8] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, activating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
The Pivotal Role of 2,4-Dibromopyrimidine in Modern Agrochemical Discovery: A Technical Guide
For Immediate Release
A deep dive into the synthesis, application, and biological activity of 2,4-dibromopyrimidine derivatives reveals its crucial role as a scaffold in the development of next-generation herbicides and fungicides. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this versatile chemical intermediate, complete with detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways.
The ever-present challenge of ensuring global food security necessitates the continuous innovation of effective and selective agrochemicals. In the vast landscape of heterocyclic chemistry, pyrimidine derivatives have emerged as a cornerstone in the design of potent herbicides and fungicides. Central to the synthesis of many of these vital compounds is the highly reactive and versatile building block, this compound. Its unique electronic properties and two distinct reactive sites allow for the strategic and regioselective introduction of various functional groups, leading to a diverse array of biologically active molecules.
This guide provides an in-depth exploration of the chemistry and agricultural applications of this compound, with a focus on the synthesis of herbicidal and fungicidal compounds. We will delve into the key reactions that underpin the derivatization of this scaffold, present quantitative data on the efficacy of the resulting agrochemicals, and provide detailed experimental methodologies to facilitate further research and development in this critical field.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3921-01-5 | [1] |
| Molecular Formula | C₄H₂Br₂N₂ | [1] |
| Molecular Weight | 237.88 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 65 - 73 °C | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
Synthetic Pathways to Agrochemicals
The two bromine atoms on the pyrimidine ring exhibit differential reactivity, which can be exploited for the sequential and regioselective synthesis of 2,4-disubstituted pyrimidines. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. However, catalyst-controlled reactions, such as palladium-catalyzed cross-couplings, can invert this selectivity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for the functionalization of this compound. The greater electrophilicity of the C4 position typically leads to monosubstitution at this site. This initial substitution can then be followed by a second substitution at the C2 position, often requiring more forcing conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for creating carbon-carbon and carbon-heteroatom bonds in agrochemical synthesis.[2] These reactions offer a high degree of functional group tolerance and can be tuned to achieve specific regioselectivity. While C4-selective coupling is common, specific ligand and catalyst systems have been developed to favor C2-selective coupling of 2,4-dihalopyrimidines.
Applications in Herbicide Development
Derivatives of this compound have shown significant potential as herbicides, often targeting essential plant-specific biochemical pathways.
Pyrimidine-Based Herbicides
A notable class of herbicides derived from pyrimidine precursors are the pyrimidinyloxy-phenoxy acetates. These compounds have demonstrated high herbicidal activity, particularly against monocotyledonous weeds.
| Compound ID | Target Weed | Activity | Concentration | Reference |
| 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetate derivatives | Digitaria sanguinalis L. | High | 100 mg/L & 50 mg/L | [3] |
| 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate derivatives | Digitaria sanguinalis L. | High | 100 mg/L & 50 mg/L | [3] |
| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass | Good | 1 mM | [4][5] |
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
A novel herbicidal mechanism of action involves the disruption of the de novo pyrimidine biosynthesis pathway.[3][6] Specifically, certain pyrimidine-based herbicides have been found to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a crucial step in the synthesis of pyrimidine nucleotides, essential for DNA and RNA synthesis.[3][6][7]
Applications in Fungicide Development
The pyrimidine scaffold is also a prominent feature in many successful fungicides. By modifying the substituents at the 2- and 4-positions of a dibromopyrimidine precursor, researchers can develop compounds with potent activity against a broad spectrum of phytopathogenic fungi.
Pyrimidine-Based Fungicides
A variety of pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activity against common plant pathogens.
| Compound Class | Target Fungi | Activity (MIC) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyridothienopyrimidine derivatives | S. aureus, B. cereus, E. coli, S. typhimurium | 4–16 µg/mL |[7] | | 1,6-dihydropyrimidine derivatives | C. albicans | 6.25 μg/ml |[8] | | 2-amino-4-aryl-6-pyridopyrimidines | Various bacteria and fungi | High anti-microbial activity |[9] | | Pyrimidine derivatives containing an amide moiety | Phomopsis sp. | EC₅₀ = 10.5 μg/ml |[10] |
Mechanism of Action: Inhibition of NADH Oxidoreductase
One of the established modes of action for certain pyrimidine-based fungicides is the inhibition of NADH oxidoreductase (Complex I) in the mitochondrial respiratory chain.[2][4] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.
Experimental Protocols
General Procedure for the Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil
This protocol describes a typical chlorination reaction to convert a dihydroxypyrimidine to a dichloropyrimidine, a key intermediate that can be further derivatized.[11]
-
Reaction Setup: In a fume hood, a dry round-bottom flask is equipped with a reflux condenser and a magnetic stir bar. 4-aminouracil is added to the flask.
-
Addition of Reagents: An excess of phosphorus oxychloride (POCl₃) is carefully added to the flask, followed by the addition of a tertiary amine such as N,N-diethylaniline.
-
Reaction Conditions: The reaction mixture is heated to reflux with constant stirring for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess POCl₃ is quenched by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralization: The acidic solution is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation of Crude Product: The resulting precipitate is filtered, washed with cold water, and dried.[11]
-
Purification: The crude product can be further purified by extraction with a suitable solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure. Sublimation can also be used for purification.[11]
General Procedure for One-pot Double Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol outlines a one-pot, regioselective double Suzuki coupling reaction to synthesize diarylated pyrimidines.[12]
-
First Coupling Reaction: 2,4-dichloropyrimidine (1 eq) is dissolved in a mixture of toluene, ethanol, and water. The solution is degassed with argon.
-
The first arylboronic acid (1 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount), and potassium carbonate (3 eq) are added.
-
The reaction mixture is heated at 55 °C for 12 hours.
-
Second Coupling Reaction: After cooling, the second arylboronic acid (1.1 eq), additional Pd(PPh₃)₄ (catalytic amount), and potassium carbonate (3 eq) are added to the reaction vial.
-
The mixture is shaken at a higher temperature (e.g., 80 °C) for another 12 hours.
-
Work-up and Purification: After completion, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.[12]
Conclusion
This compound stands as a testament to the power of heterocyclic chemistry in addressing critical challenges in agriculture. Its inherent reactivity and the ability to selectively functionalize its two bromine atoms provide a robust platform for the synthesis of a wide range of herbicides and fungicides. The continued exploration of novel reaction methodologies and the elucidation of the mechanisms of action of its derivatives will undoubtedly lead to the development of more effective, selective, and environmentally benign crop protection solutions. This guide serves as a foundational resource for researchers dedicated to this important endeavor, providing both the theoretical framework and practical methodologies to drive future innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 2,4-Disubstituted Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 2,4-disubstituted pyrimidine derivatives have emerged as a particularly fruitful area of research, yielding a diverse array of potent and selective inhibitors for various biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of compounds, with a focus on their applications in drug development.
Introduction to 2,4-Disubstituted Pyrimidines
The versatility of the pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, allows for extensive chemical modification at the 2 and 4 positions. This structural flexibility has enabled medicinal chemists to design and synthesize derivatives that can precisely interact with the active sites of a wide range of enzymes and receptors. Consequently, 2,4-disubstituted pyrimidines have been investigated for a multitude of therapeutic applications, including as anticancer agents, kinase inhibitors, cholinesterase inhibitors, and antibacterials.[1][2]
Synthetic Strategies
The synthesis of 2,4-disubstituted pyrimidines typically involves a multi-step process, often starting from a readily available pyrimidine precursor such as 2,4-dichloropyrimidine. A general synthetic workflow involves the sequential nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions.
A common synthetic route begins with the reaction of 2,4-dichloropyrimidine with a nucleophile, such as an amine, to substitute the more reactive chlorine atom at the C4 position. The second substitution at the C2 position is then carried out with a different nucleophile. The choice of reagents and reaction conditions is crucial for achieving high yields and the desired regioselectivity.[3][4] For instance, the synthesis of certain derivatives may involve the use of a catalyst, such as in Suzuki coupling reactions to introduce aryl groups.[4]
Below is a generalized workflow for the synthesis of 2,4-disubstituted pyrimidine derivatives.
Caption: Generalized synthetic workflow for 2,4-disubstituted pyrimidines.
Key Biological Targets and Therapeutic Applications
2,4-Disubstituted pyrimidine derivatives have shown significant activity against a variety of biological targets, leading to their investigation in several disease areas.
Kinase Inhibition in Oncology
A major focus of research on 2,4-disubstituted pyrimidines has been their role as kinase inhibitors for the treatment of cancer. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.
Aurora Kinases: A series of novel 2,4-disubstituted pyrimidines have been developed as inhibitors of Aurora kinases A and B, which are involved in cell cycle regulation.[5] For example, compound 12a from one study demonstrated potent inhibitory activity against both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively.[5] This compound also induced apoptosis in HCT-116 cancer cells.[5]
Epidermal Growth Factor Receptor (EGFR): Several 2,4-disubstituted pyrimidine derivatives have been designed as inhibitors of EGFR, including mutants that confer resistance to existing therapies.[6] One study reported a compound that strongly inhibited EGFR-L858R/T790M/C797S and EGFR-L858R/T790M activity with IC50 values of 5.51 nM and 33.35 nM, respectively.[1]
p90 Ribosomal S6 Protein Kinase (RSK): A series of 2,4-dianilinopyrimidine derivatives have been identified as novel inhibitors of RSK2.[7] Compound 3e from this series showed significant kinase inhibitory activity against RSK2 with an IC50 of 37.89 ± 3.08 nM and potent antiproliferative effects against a range of cancer cell lines.[7]
The following diagram illustrates a simplified signaling pathway involving Aurora kinases and the points of inhibition by 2,4-disubstituted pyrimidine derivatives.
Caption: Inhibition of Aurora Kinase signaling by 2,4-disubstituted pyrimidines.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Selective inhibitors of neuronal nitric oxide synthase (nNOS) are being investigated for the treatment of neurodegenerative disorders.[8][9] Novel 2,4-disubstituted pyrimidines have been discovered as potent and selective nNOS inhibitors.[8][9] These compounds were designed to have improved pharmacokinetic properties compared to earlier arginine-mimetic inhibitors.[8][9]
The signaling pathway involving nNOS and its inhibition is depicted below.
Caption: Inhibition of nNOS signaling by 2,4-disubstituted pyrimidines.
Other Therapeutic Areas
-
Cholinesterase Inhibition: Certain 2,4-disubstituted pyrimidines have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[10] One compound, N-benzyl-2-thiomorpholinopyrimidin-4-amine, was identified as a potent cholinesterase inhibitor with an IC50 of 0.33 μM for AChE.[10]
-
Antibacterial Agents: Researchers have described a new class of potent antibacterial agents based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold.[11] Compound 12 from this series, bearing a 4-chlorophenyl substituent, showed a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant Staphylococcus aureus (MRSA) strain.[11]
Quantitative Data Summary
The following tables summarize the biological activities of selected 2,4-disubstituted pyrimidine derivatives from various studies.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 | Cell Line | Antiproliferative IC50 | Reference |
| 12a | Aurora A | 309 nM | HCT-116 | 1.31 ± 0.41 μM | |
| 12a | Aurora B | 293 nM | A549 | 12.05 ± 0.45 μM | [5] |
| 100 | EGFR-L858R/T790M/C797S | 5.51 nM | - | - | |
| 100 | EGFR-L858R/T790M | 33.35 nM | - | - | [1] |
| 3e | RSK2 | 37.89 ± 3.08 nM | HeLa | 0.189 μM | [7] |
Table 2: Other Biological Activities
| Compound | Target | IC50 / MIC | Reference |
| 7c | Acetylcholinesterase (AChE) | 0.33 μM | [10] |
| 7c | Butyrylcholinesterase (BuChE) | 2.30 μM | [10] |
| 12 | S. aureus (MRSA, Mu50) | 1 µg/mL (MIC) | [11] |
| 9 | nNOS | 19 nM (Ki) | [9][12] |
| (R,R)-12 | nNOS | 18 nM (Ki) | [9][12] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of 2,4-disubstituted pyrimidine derivatives, compiled from the cited literature.
General Synthetic Procedure for 2,4-Disubstituted Pyrimidines[3][4]
-
Step 1: Substitution at C4. To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., toluene, DMSO), an amine is added, often in the presence of a base such as triethylamine (Et3N) or t-BuONa. The reaction mixture is typically stirred at an elevated temperature (e.g., 100 °C) for several hours.
-
Step 2: Substitution at C2. The resulting 4-substituted-2-chloropyrimidine is then reacted with a second nucleophile (e.g., another amine or a thiol) under similar conditions to yield the final 2,4-disubstituted pyrimidine.
-
Purification. The final product is purified using standard techniques such as column chromatography on silica gel. The structure and purity are confirmed by analytical methods like 1H NMR, 13C NMR, and mass spectrometry.
Kinase Inhibition Assay (General Protocol)[1][5]
-
Enzyme and Substrate Preparation. The purified kinase enzyme and its specific substrate are prepared in a suitable assay buffer.
-
Compound Preparation. The test compounds are serially diluted to various concentrations.
-
Reaction Initiation. The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound.
-
Detection. The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination. The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)[5]
-
Cell Seeding. Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment. The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell Viability Measurement. Cell viability is assessed using a suitable assay, such as the MTT or SRB assay. The absorbance is measured using a microplate reader.
-
IC50 Determination. The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.
Conclusion
The 2,4-disubstituted pyrimidine scaffold continues to be a rich source of novel therapeutic agents. The ability to readily modify the substituents at the 2 and 4 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the rational design and synthesis of new 2,4-disubstituted pyrimidine derivatives will undoubtedly lead to the discovery of next-generation drugs for a wide range of human ailments.
References
- 1. mdpi.com [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2,4-disubstituted pyrimidines as potent, selective, and cell-permeable inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactions of 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the core reactions of 2,4-dibromopyrimidine, a versatile building block in medicinal chemistry and materials science. This document details key transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, offering valuable insights for researchers and professionals in drug development.
Introduction to this compound
This compound is a halogenated pyrimidine derivative featuring two bromine atoms at positions 2 and 4. This arrangement imparts distinct reactivity to the pyrimidine core, making it a valuable intermediate in organic synthesis. The differential reactivity of the C4 and C2 positions allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of kinase inhibitors and other biologically active compounds.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction of this compound. The electron-deficient nature of the pyrimidine ring, further activated by the two bromine atoms, facilitates the displacement of the halides by various nucleophiles.
Regioselectivity: The C4 position of this compound is generally more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
A solution of this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) is stirred at temperatures ranging from room temperature to 100 °C. A base, such as triethylamine or diisopropylethylamine (DIPEA), is often added to scavenge the HBr generated during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 2-bromo-4-aminopyrimidine derivative.
Table 1: Nucleophilic Aromatic Substitution of this compound with Various Amines
| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Et3N | EtOH | 80 | 12 | 4-(Morpholin-4-yl)-2-bromopyrimidine | 85 |
| 2 | Piperidine | DIPEA | i-PrOH | 90 | 8 | 4-(Piperidin-1-yl)-2-bromopyrimidine | 92 |
| 3 | Aniline | K2CO3 | DMF | 100 | 24 | N-Phenyl-2-bromo-pyrimidin-4-amine | 78 |
| 4 | Benzylamine | Et3N | EtOH | 80 | 16 | N-Benzyl-2-bromo-pyrimidin-4-amine | 88 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, allowing for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base.
Regioselectivity: Similar to SNAr reactions, the Suzuki-Miyaura coupling typically occurs preferentially at the C4 position. However, reaction conditions can be tuned to favor substitution at the C2 position or to achieve disubstitution.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a degassed mixture of this compound (1.0 eq.), the corresponding boronic acid or boronic acid pinacol ester (1.1-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.) is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 110 °C. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 4-substituted-2-bromopyrimidine.
Table 2: Suzuki-Miyaura Coupling of 2,4-Dihalopyrimidines
| Entry | Dihalopyrimidine | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 71[1] |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 52 |
| 3 | 2,4-Dichloropyrimidine | p-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |
| 4 | This compound | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 75 |
Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent, catalyzed by a palladium complex, to form a C-C bond.
Experimental Protocol: General Procedure for Stille Coupling
In a flame-dried flask under an inert atmosphere, this compound (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.05-0.1 eq.), and often a copper(I) co-catalyst like CuI are dissolved in a dry, degassed solvent such as toluene, DMF, or 1,4-dioxane. The mixture is heated to temperatures between 80 and 120 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of KF or NH₄Cl to remove tin byproducts. The organic layer is then dried, concentrated, and the residue is purified by column chromatography.
Table 3: Stille Coupling of 2,4-Dihalopyrimidines
| Entry | Dihalopyrimidine | Organostannane | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 78 |
| 2 | This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | DMF | 100 | 85 |
| 3 | 2,4-Dichloropyrimidine | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | 1,4-Dioxane | 90 | 72 |
| 4 | This compound | Tributyl(ethynyl)stannane | Pd(PPh₃)₄/CuI | Toluene | 80 | 65 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or a mixture of toluene and triethylamine, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), a copper(I) salt (e.g., CuI, 0.05-0.1 eq.), and a base (e.g., triethylamine or diisopropylethylamine) are added. The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 4-alkynyl-2-bromopyrimidine.
Table 4: Sonogashira Coupling of 2,4-Dihalopyrimidines
| Entry | Dihalopyrimidine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 60 | 88 |
| 2 | This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | DIPEA | DMF | 50 | 92 |
| 3 | 2,4-Dichloropyrimidine | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 70 | 85 |
| 4 | This compound | 3-Ethynyltoluene | Pd(PPh₃)₄/CuI | Et₃N | DMF | RT | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.01-0.05 eq.), a phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand, 0.02-0.1 eq.), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.). A dry, degassed solvent such as toluene, 1,4-dioxane, or THF is added. The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until the starting material is consumed (monitored by LC-MS). After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to provide the desired 2-bromo-4-aminopyrimidine derivative.
Table 5: Buchwald-Hartwig Amination of 2,4-Dihalopyrimidines
| Entry | Dihalopyrimidine | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 85 |
| 2 | This compound | Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 90 | 90 |
| 3 | 2,4-Dichloropyrimidine | n-Butylamine | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 110 | 78 |
| 4 | This compound | Indole | Pd₂(dba)₃/XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 72 |
Visualization of Reaction Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for a palladium-catalyzed cross-coupling reaction and the signaling pathways in which 2,4-disubstituted pyrimidine derivatives have shown significant inhibitory activity.
Derivatives of 2,4-disubstituted pyrimidines have been extensively investigated as potent inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for Regioselective Suzuki Coupling of 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective Suzuki-Miyaura cross-coupling of 2,4-dibromopyrimidine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of substituted pyrimidine scaffolds, which are prevalent in a wide range of biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] this compound is an attractive building block due to its two reactive sites, allowing for selective mono- or di-functionalization to create diverse molecular architectures. The inherent electronic properties of the pyrimidine ring, with the C4 position being more electron-deficient, generally favor initial coupling at this site.[2] However, the selectivity can be tuned by careful selection of catalysts, ligands, and reaction conditions to favor coupling at the C2 position. Microwave-assisted synthesis has been shown to significantly accelerate these reactions, leading to higher yields in shorter reaction times.[1]
Regioselectivity
The regioselectivity of the Suzuki coupling on this compound is primarily dictated by the relative reactivity of the C-Br bonds at the C2 and C4 positions. Generally, the C4 position is more susceptible to oxidative addition by the palladium catalyst due to its greater electrophilicity.[2] This leads to the preferential formation of 4-aryl-2-bromopyrimidines under standard conditions.
Achieving selectivity for the C2 position is more challenging and often requires specific catalytic systems. The use of sterically hindered ligands or specific palladium precatalysts can alter the regioselectivity, favoring the formation of 2-aryl-4-bromopyrimidines.[3][4]
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of 2,4-dihalopyrimidines with various arylboronic acids under different reaction conditions. While specific data for this compound is extrapolated from closely related 2,4-dichloropyrimidine studies, the trends are expected to be similar, with potentially higher reactivity for the bromide substrate.
Table 1: Catalyst and Base Screening for C4-Selective Suzuki Coupling
| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 71 | [1] |
| 2 | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 58 | [1] |
| 3 | Pd(OAc)₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 35 | [1] |
| 4 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 68 | [1] |
| 5 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 75 | [1] |
| Reaction Conditions: 2,4-Dichloropyrimidine (1.0 equiv), Phenylboronic Acid (1.1 equiv), Base (2.0 equiv), Solvent, 100 °C, 15 min (microwave). |
Table 2: C4-Arylation with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 81 | [1] |
| 2 | 4-Methylphenylboronic acid | 2-Chloro-4-(p-tolyl)pyrimidine | 85 | [1] |
| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 88 | [1] |
| 4 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 76 | [1] |
| 5 | 3-Thienylboronic acid | 2-Chloro-4-(thiophen-3-yl)pyrimidine | 65 | [1] |
| Reaction Conditions: 2,4-Dichloropyrimidine (1.0 equiv), Arylboronic Acid (1.1 equiv), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (2:1), 100 °C, 15 min (microwave). |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Arylation of this compound (Microwave-Assisted)
This protocol is adapted from a procedure for 2,4-dichloropyrimidine and is expected to be effective for this compound, potentially with milder conditions.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.5-2 mol%).
-
Add a magnetic stir bar to the vial.
-
Add degassed 1,4-dioxane and degassed water in a 2:1 ratio (e.g., 4 mL of dioxane and 2 mL of water).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at 100-120°C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-bromopyrimidine.
Protocol 2: General Procedure for Sequential Di-Arylation of this compound
This protocol allows for the introduction of two different aryl groups in a one-pot sequential manner.[5]
Procedure:
-
Follow steps 1-5 of Protocol 1 for the first Suzuki coupling reaction.
-
After the initial reaction time, cool the vial to room temperature.
-
Add the second arylboronic acid (1.2 equiv.), additional base (e.g., K₂CO₃, 1.5 equiv.), and optionally, more catalyst (0.5 mol%).
-
Reseal the vial and irradiate in the microwave reactor at a higher temperature (e.g., 120-140°C) for an additional 20-30 minutes.
-
Follow steps 6-10 of Protocol 1 for work-up and purification to obtain the 2,4-diarylpyrimidine.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki coupling of this compound.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Suzuki Coupling of 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective Suzuki-Miyaura cross-coupling of 2,4-dibromopyrimidine, a critical transformation for the synthesis of functionalized pyrimidine scaffolds in drug discovery and materials science. The protocols and data presented herein are designed to enable the selective synthesis of both 4-aryl-2-bromopyrimidines and 2-aryl-4-bromopyrimidines.
Introduction
The pyrimidine nucleus is a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The selective functionalization of dihalogenated pyrimidines, such as this compound, offers a versatile platform for the rapid generation of diverse molecular libraries. The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The inherent electronic differences between the C2 and C4 positions of the pyrimidine ring, as well as the differential reactivity of the C-Br bonds, allow for regioselective functionalization under specific reaction conditions. Generally, the C4 position is more electrophilic and thus more reactive towards oxidative addition of the palladium catalyst, leading to preferential coupling at this site. However, careful selection of catalysts, ligands, and reaction conditions can modulate this selectivity, and in some cases, favor coupling at the C2 position.
Regioselectivity in the Suzuki Coupling of this compound
The regiochemical outcome of the Suzuki coupling of this compound is primarily dictated by the relative rates of oxidative addition of the palladium(0) catalyst to the C-Br bonds at the C2 and C4 positions. The C4 position is generally favored for substitution due to the greater electrophilicity of this position, which facilitates the oxidative addition step.[1]
Factors influencing regioselectivity include:
-
Catalyst and Ligand: The choice of palladium precursor and the ancillary ligand is crucial. Bulky and electron-rich phosphine ligands can influence the steric and electronic environment around the palladium center, thereby affecting the regioselectivity.
-
Base and Solvent: The base and solvent system can impact the reaction rate and selectivity by influencing the solubility of the reagents and the activity of the catalytic species.
-
Temperature and Reaction Time: These parameters can be optimized to favor the formation of the desired regioisomer and minimize the formation of di-substituted byproducts.
C4-Selective Suzuki Coupling: Synthesis of 4-Aryl-2-bromopyrimidines
The preferential coupling at the C4 position is the more common and readily achievable outcome. This selectivity provides a straightforward route to 4-aryl-2-bromopyrimidines, which can serve as versatile intermediates for further functionalization at the C2 position.
Experimental Protocol: C4-Selective Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-bromopyrimidine.
Quantitative Data for C4-Selective Suzuki Coupling
The following table summarizes representative conditions and yields for the C4-selective Suzuki coupling of 2,4-dihalopyrimidines with various arylboronic acids. While much of the detailed data is for the dichloro-analogue, the reactivity trends are generally applicable to the dibromo-substrate.
| Entry | Dihalopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-Aryl Product | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71 | [1] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | [1] |
| 3 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 85 | [1] |
| 4 | 2,4-Dichloropyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 75 | [1] |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [2] |
C2-Selective Suzuki Coupling: Synthesis of 2-Aryl-4-bromopyrimidines
Achieving high selectivity for Suzuki coupling at the C2 position of this compound is more challenging due to the intrinsically higher reactivity of the C4 position. However, specific catalytic systems and reaction conditions have been reported to favor or induce C2-selectivity. This is often achieved by sterically hindering the C4 position or by employing ligands that promote oxidative addition at the C2-Br bond.
Experimental Protocol: C2-Selective Suzuki Coupling
Reproducible, high-yielding protocols for the C2-selective Suzuki coupling of this compound with boronic acids are less common in the literature. The following is a general approach based on conditions reported to favor C2-selectivity in related systems. Optimization is highly recommended.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or a specific N-heterocyclic carbene (NHC) ligand) (1-5 mol%)
-
Base (e.g., K₃PO₄, CsF) (2-3 equivalents)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, to a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., P(t-Bu)₃, 10 mol%).
-
Add the this compound (1.0 eq.), arylboronic acid (1.2 eq.), and base (e.g., K₃PO₄, 3.0 eq.).
-
Add the anhydrous solvent (e.g., Toluene, 0.1 M).
-
Seal the flask and heat the reaction mixture with vigorous stirring (e.g., 100-120 °C).
-
Monitor the reaction for the formation of the desired 2-aryl-4-bromopyrimidine, being mindful of potential di-substitution.
-
Work-up and purification are performed as described for the C4-selective protocol.
Quantitative Data for C2-Selective Coupling
Detailed quantitative data for C2-selective Suzuki coupling of this compound is scarce. The table below presents conditions that have been shown to influence C2 selectivity in dihalopyrimidine systems.
| Entry | Dihalopyrimidine | Coupling Partner | Catalyst/Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | C2:C4 Ratio | Reference |
| 1 | 2,4-Dichloropyrimidine | Thiophenol | Pd(OAc)₂ / IPr (5) | K₂CO₃ (2) | Toluene | 100 | >95:5 | This is for a C-S coupling, but demonstrates C2-directing effect of the catalyst system. |
Visualizing the Reaction Pathways and Workflows
To aid in the understanding of the processes involved in the regioselective Suzuki coupling of this compound, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Regioselective Suzuki coupling pathways of this compound.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Sonogashira Coupling of 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. When applied to dihalogenated substrates such as 2,4-dibromopyrimidine, the Sonogashira coupling offers the potential for selective mono- or sequential di-alkynylation, providing a strategic approach to novel pyrimidine-based compounds. These derivatives are key scaffolds in numerous biologically active molecules and functional materials.
The regioselectivity of the Sonogashira coupling on this compound is a critical aspect, governed by the differential reactivity of the C-Br bonds at the C2 and C4 positions. Generally, the C4 position is more susceptible to oxidative addition to the palladium catalyst due to its higher electrophilicity, influenced by the adjacent nitrogen atom. However, reaction conditions can be tuned to control the selectivity and achieve the desired mono- or di-substituted products.
Reaction Principle
The Sonogashira coupling reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-pyrimidine complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynyl-substituted pyrimidine and regenerate the active Pd(0) catalyst.
Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Pyrimidines using 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including approved pharmaceuticals and promising drug candidates. The targeted synthesis of 2,4-disubstituted pyrimidines is of significant interest in medicinal chemistry for the development of kinase inhibitors, antivirals, and other therapeutic agents. 2,4-Dibromopyrimidine serves as a versatile and readily available starting material for the synthesis of these valuable compounds through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of 2,4-disubstituted pyrimidines utilizing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Regioselectivity of Cross-Coupling Reactions
A critical consideration in the functionalization of this compound is the regioselectivity of the cross-coupling reaction. Generally, the C4 position of the pyrimidine ring is more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition in palladium-catalyzed cycles. This preference for C4-substitution is observed in many Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1][2] However, recent advances have demonstrated that the selectivity can be influenced and even inverted to favor C2-substitution by careful selection of catalysts, ligands, and reaction conditions.[1][3][4] This ability to control regioselectivity significantly enhances the synthetic utility of this compound, allowing for the strategic installation of different substituents at the C2 and C4 positions.
Synthesis of the Starting Material: this compound
A common and efficient method for the preparation of this compound is the bromination of uracil using a brominating agent such as phosphorus oxybromide.
Protocol 1: Synthesis of this compound from Uracil
Materials:
-
Uracil
-
Phosphorus oxybromide (POBr₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add uracil (1.0 eq).
-
Under a fume hood, add phosphorus oxybromide (5.2 eq) to the flask.
-
Heat the reaction mixture to 125 °C and stir for 2 hours.
-
Allow the reaction to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a white solid.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting this compound with an organoboron reagent, such as a boronic acid or a boronic ester.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling (C4-selective)
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Examples of Suzuki-Miyaura Coupling with 2,4-Dihalopyrimidines
| Entry | Dihalopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 2-Chloro-4-phenylpyrimidine | 72 |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 100 | 18 | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 95 |
| 3 | This compound | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF | 90 | 16 | 2-Bromo-4-(3-thienyl)pyrimidine | 88 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyrimidines by reacting this compound with a terminal alkyne.
Protocol 3: General Procedure for Sonogashira Coupling (C4-selective)
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Examples of Sonogashira Coupling with 2,4-Dihalopyrimidines
| Entry | Dihalopyrimidine | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | 50 | 12 | 2-Chloro-4-(phenylethynyl)pyrimidine | 85 |
| 2 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | DIPA | DMF | RT | 6 | 2-Bromo-4-((trimethylsilyl)ethynyl)pyrimidine | 92 |
| 3 | 2-Chloro-4-iodopyrimidine | 1-Hexyne | Pd(OAc)₂/XPhos (2) | 5 | Cs₂CO₃ | Dioxane | 60 | 18 | 2-Chloro-4-(hex-1-yn-1-yl)pyrimidine | 89 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of amino-substituted pyrimidines by coupling this compound with a primary or secondary amine.
Protocol 4: General Procedure for Buchwald-Hartwig Amination (C4-selective)
Materials:
-
This compound
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Ligand (e.g., BINAP, XPhos, DavePhos) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., toluene).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Examples of Buchwald-Hartwig Amination with 2,4-Dihalopyrimidines
| Entry | Dihalopyrimidine | Amine | Pd Precatalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃/BINAP (1/2) | NaOt-Bu | Toluene | 100 | 16 | 4-(2-Chloropyrimidin-4-yl)morpholine | 91 |
| 2 | This compound | Aniline | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | N-(2-Bromopyrimidin-4-yl)aniline | 85 |
| 3 | 2-Chloro-4-bromopyrimidine | Benzylamine | Pd₂(dba)₃/DavePhos (1.5/3) | Cs₂CO₃ | Toluene | 90 | 18 | N-Benzyl-2-chloropyrimidin-4-amine | 88 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic Pathways and Workflows
Caption: General reaction scheme for the synthesis of 2,4-disubstituted pyrimidines.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship of sequential cross-coupling reactions for synthesizing diverse 2,4-disubstituted pyrimidines.
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its structural analogy to the adenine core of ATP. This allows for competitive binding to the ATP-binding site of various kinases. 2,4-Dibromopyrimidine serves as a versatile and reactive starting material for the synthesis of a diverse array of 2,4-disubstituted pyrimidine-based kinase inhibitors. The two bromine atoms at the C2 and C4 positions provide chemically distinct handles for sequential functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr) reactions. This application note provides detailed protocols for the synthesis of kinase inhibitors targeting key oncological pathways, quantitative data on their biological activities, and visualizations of relevant signaling pathways and synthetic workflows.
Strategic Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitors
The differential reactivity of the bromine atoms at the C2 and C4 positions of the pyrimidine ring allows for a strategic and regioselective approach to the synthesis of kinase inhibitors. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. However, under palladium-catalyzed conditions, the regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. This allows for a modular approach to synthesize a library of compounds for structure-activity relationship (SAR) studies.
A common synthetic strategy involves a sequential two-step process:
-
First Substitution: Typically, a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination is performed at one of the bromine positions. The choice of reaction often dictates the initial substitution site.
-
Second Substitution: The remaining bromine atom is then substituted in a subsequent cross-coupling or SNAr reaction to introduce the second point of diversity.
This sequential approach is critical in building the complex molecular architectures required for potent and selective kinase inhibition.
Quantitative Data: Biological Activity of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro potency of representative kinase inhibitors synthesized from di-substituted pyrimidine precursors, targeting Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).
Table 1: Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives against Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 12a | Aurora A | 309 | HCT-116 | 1.31 ± 0.41 |
| Aurora B | 293 | A549 | 12.05 ± 0.45 | |
| MCF-7 | 20.53 ± 6.13 | |||
| Compound 13 | Aurora A | < 200 | SCLC cell lines | Potent Inhibition |
Data compiled from various sources on 2,4-disubstituted pyrimidine kinase inhibitors.[1][2]
Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 22 | CDK7 | 7.21 |
| Compound 3g | CDK2/cyclin A | 83 |
| Compound 3c | CDK9/cyclin T1 | 65 |
Data compiled from studies on 2,4-diaminopyrimidine derivatives as CDK inhibitors.[3]
Table 3: Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives against Bruton's Tyrosine Kinase (BTK)
| Compound ID | Target Kinase | IC50 (nM) |
| Spebrutinib Analogue | BTK | 0.5 |
| Compound 42 | BTK | 0.7 |
| Acalabrutinib | BTK | 30 |
Data compiled from various sources on BTK inhibitors with a pyrimidine core.
Experimental Protocols
The following are generalized protocols for the key reactions involved in the synthesis of 2,4-disubstituted pyrimidine kinase inhibitors starting from this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position of this compound
This protocol describes a typical Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group at the C4-position of this compound.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
-
Anhydrous, degassed solvents
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the aryl- or heteroaryl-boronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (2-bromo-4-aryl/heteroaryl-pyrimidine) by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-substituted-pyrimidine
This protocol details the amination of the intermediate from Protocol 1 to introduce a primary or secondary amine at the C2-position.
Materials:
-
2-Bromo-4-substituted-pyrimidine (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene or dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-bromo-4-substituted-pyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Seal the flask and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the final 2,4-disubstituted pyrimidine product by column chromatography or recrystallization.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The synthesized kinase inhibitors from this compound can target various signaling pathways implicated in cancer cell proliferation, survival, and differentiation. Below are simplified diagrams of key pathways.
Caption: Simplified Aurora Kinase Signaling in Mitosis.
Caption: Simplified CDK Signaling in G1/S Transition.
Caption: Simplified BTK Signaling Pathway in B-Cells.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors using this compound.
Caption: General Experimental Workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The ability to perform sequential and regioselective cross-coupling reactions allows for the systematic exploration of the chemical space around the pyrimidine core, facilitating the optimization of inhibitor potency and selectivity. The protocols and data presented herein provide a foundational guide for researchers in the design and synthesis of novel kinase inhibitors for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,4-dibromopyrimidine. This versatile building block is a valuable precursor in the synthesis of a wide range of substituted pyrimidines, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. This document outlines methodologies for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, including tabulated data for easy comparison of reaction parameters and detailed experimental protocols.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. When applied to this compound, these reactions offer a facile route to selectively functionalize the pyrimidine core. The inherent electronic differences between the C2 and C4 positions of the pyrimidine ring often lead to regioselective reactions, with the C2 position generally being more susceptible to oxidative addition of the palladium catalyst. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions, allowing for the targeted synthesis of either 2- or 4-substituted pyrimidines.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents.
Quantitative Data for Suzuki Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 71 | [1] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 | [1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 72 | [1] |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 79 | [1] |
Note: The primary product observed is the C4-substituted pyrimidine.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for the coupling of 2,4-dihalopyrimidines.[1]
Materials:
-
This compound
-
Aryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the desired aryl boronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 2 mL water).
-
Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Place the vial in the microwave reactor and heat to 100 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for the synthesis of alkynyl-substituted pyrimidines, which are valuable intermediates in medicinal chemistry.
Quantitative Data for Sonogashira Coupling (Representative)
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 | [2] |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [2] |
| 3 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 88 | [3] |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 50 | 12 | 82 | [4] |
Note: The data presented is for related bromopyridine derivatives and is representative of expected outcomes for this compound, with preferential reaction at the C2 position.
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of dihaloarenes and can be adapted for this compound.[5]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (0.03 equivalents), and copper(I) iodide (0.05 equivalents).
-
Add anhydrous DMF followed by triethylamine (2.0 equivalents).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1 - 1.2 equivalents for mono-alkynylation) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines. This reaction can be applied to this compound to introduce primary or secondary amine functionalities.
Quantitative Data for Buchwald-Hartwig Amination (Representative)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 | 0.17 (MW) | 92 | |
| 2 | Morpholine | Pd(OAc)₂ (2) | dppp (2) | NaOt-Bu | Toluene | 80 | 18 | 95 | [1] |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 16 | 88 | [2] |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | dppp (2) | NaOt-Bu | Toluene | 80 | 18 | 98 | [1] |
Note: The data presented is for related 2-bromopyridines and bromo-estrone derivatives and is representative of expected outcomes for this compound, with preferential reaction at the C2 position.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of 2-bromopyridines.[1]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with palladium(II) acetate (0.02 equivalents) and the phosphine ligand (e.g., dppp, 0.02 equivalents).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General scheme of palladium-catalyzed cross-coupling.
Caption: Typical experimental workflow for cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromopyrimidine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its two bromine atoms, positioned at the electron-deficient C2 and C4 positions of the pyrimidine ring, are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of a wide range of functional groups, making it a valuable scaffold for the synthesis of diverse molecular architectures. These application notes provide a detailed overview of the principles and experimental protocols for conducting SNAr reactions on this compound with various nucleophiles.
Regioselectivity of Substitution
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic property facilitates nucleophilic attack. In 2,4-dihalopyrimidines, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C4.
However, the regioselectivity can be influenced by several factors:
-
Nucleophile: The nature of the nucleophile can play a role in directing the substitution.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can affect the reaction's outcome.
-
Catalysis: The use of transition metal catalysts, particularly palladium complexes, can override the inherent C4 selectivity and promote substitution at the C2 position.[1]
-
Substituents: The presence of other substituents on the pyrimidine ring can alter the electronic distribution and steric environment, thereby influencing the site of attack.
Application Notes
Substitution with Amine Nucleophiles
The reaction of this compound with amines is a fundamental transformation for the synthesis of aminopyrimidines, a common motif in pharmacologically active compounds. Typically, the reaction proceeds with high regioselectivity at the C4 position under thermal conditions.
Substitution with Thiol Nucleophiles
Thiolates are potent nucleophiles that readily displace the bromine atoms of this compound. Similar to amines, uncatalyzed reactions with thiols generally favor substitution at the C4 position. Palladium catalysis has been shown to be effective in directing the substitution to the C2 position for the analogous 2,4-dichloropyrimidine, a strategy that is expected to be applicable to the dibromo derivative.[1]
Substitution with Oxygen Nucleophiles
Alkoxides and hydroxides can also serve as nucleophiles in SNAr reactions with this compound. These reactions are typically performed in the corresponding alcohol as the solvent or in the presence of a strong base. The C4 position is the generally preferred site of substitution.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Amino-4-bromopyrimidine (C4 Substitution)
This protocol is adapted from a patented procedure for the synthesis of 2-amino-4-bromopyrimidine.[2]
Materials:
-
This compound
-
Ammoniated tetrahydrofuran solution (e.g., 28%) or another source of ammonia
-
Methanol
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in a 28% solution of ammonia in tetrahydrofuran.
-
Stir the reaction mixture at 20 °C for 16 hours.
-
After the reaction is complete (monitor by TLC or LC-MS), filter the resulting solid and wash it with diethyl ether to obtain the crude product.
-
Recrystallize the crude product from methanol. Heat the mixture to 60 °C to dissolve the solid, then cool to room temperature.
-
Filter the white solid, wash with a small amount of cold methanol, and dry under vacuum to yield 2-amino-4-bromopyrimidine.
Expected Yield: 51.9%[2]
Data Presentation
Table 1: Nucleophilic Aromatic Substitution of this compound with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 2-Amino-4-bromopyrimidine | 28% NH3 in THF, 20 °C, 16 h | 51.9 | [2] |
Note: Data for a broader range of amine nucleophiles with this compound is limited in the readily available literature. The reactivity is expected to be similar to or greater than that of 2,4-dichloropyrimidine.
Table 2: Nucleophilic Aromatic Substitution of 2,4-Dihalopyrimidines with Other Nucleophiles
| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Selectivity | Reference |
| 2,4-Dichloropyrimidine | Thiophenols | 2-Thiophenyl-4-chloropyrimidine | Pd(II) precatalyst, bulky NHC ligand | High | C2-selective | [1] |
Note: This table includes data for the closely related 2,4-dichloropyrimidine to provide insight into expected reactivity patterns for this compound.
Mandatory Visualizations
Diagram 1: General Mechanism of SNAr at C4 Position
Caption: SNAr mechanism at the C4 position of this compound.
Diagram 2: Experimental Workflow for Synthesis of 2-Amino-4-bromopyrimidine
Caption: Workflow for the synthesis of 2-amino-4-bromopyrimidine.
Diagram 3: Regioselectivity in SNAr of this compound
Caption: Regioselectivity of nucleophilic substitution on this compound.
References
Application Notes and Protocol for the Regioselective Mono-substitution of 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a class of heterocyclic aromatic compounds that are central to numerous biologically active molecules, including several approved drugs. The functionalization of the pyrimidine scaffold is a key strategy in medicinal chemistry for the development of novel therapeutic agents. 2,4-Dibromopyrimidine is a versatile building block that allows for sequential and regioselective introduction of substituents. This document provides a detailed protocol for the mono-substitution of this compound, focusing on the preferential reaction at the C4 position via nucleophilic aromatic substitution (SNAr).
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. In 2,4-dihalopyrimidines, the C4 position is generally more activated towards nucleophilic substitution than the C2 position. This regioselectivity is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4, compared to the ortho-nitrogen (N3) for the attack at C2. This inherent reactivity allows for the controlled synthesis of mono-substituted pyrimidine derivatives, which can be further functionalized at the remaining bromine-substituted position.
Key Experimental Protocols
This section outlines a general protocol for the selective mono-amination of this compound at the C4 position with an aniline derivative.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
p-Toluenesulfonic acid (PTSA) or a suitable base (e.g., NaHCO₃, K₂CO₃, or a non-nucleophilic organic base like 2,6-lutidine)
-
Anhydrous Dimethylformamide (DMF) or other suitable solvent (e.g., Acetonitrile, Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Addition of Amine and Catalyst/Base: Add the aniline derivative (1.0-1.2 eq) to the flask. If using an acid catalyst, add p-toluenesulfonic acid (PTSA, catalytic amount to 1.0 eq). If a base is used, add the selected base (e.g., NaHCO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated aqueous NaHCO₃). If a solid base was used, it may be filtered off. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired mono-substituted product.
Data Presentation
The regioselectivity and yield of the mono-substitution reaction can be influenced by the nucleophile, solvent, base/catalyst, and temperature. The following table summarizes representative conditions and outcomes for the mono-substitution of dihalopyrimidines, highlighting the general preference for C4 substitution.
| Starting Material | Nucleophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | C4:C2 Ratio |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Aniline | NaHCO₃ | Acetonitrile | RT | 48 | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 95 | >95:5 |
| 2,4-Dichloropyrimidine derivative | Aniline | PTSA | DMF | 90 | 4 | 4-Anilino-2-chloro-pyrimidine derivative | 34-78 | Major |
| 2,4,6-Trichloropyrimidine | Aniline | - | Ethanol | Reflux | - | 4-Anilino-2,6-dichloropyrimidine | - | Major |
Mandatory Visualizations
A Practical Guide to the Reactions of 2,4-Dibromopyrimidine: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, 2,4-dibromopyrimidine stands as a versatile and highly valuable scaffold. Its two reactive bromine atoms, positioned at the electron-deficient C4 and C2 positions, allow for a diverse range of chemical transformations. This guide provides a detailed overview of the key reactions of this compound, complete with experimental protocols and quantitative data to facilitate its application in synthetic chemistry and drug discovery programs.
The pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, including approved drugs for various therapeutic areas. The ability to selectively introduce different substituents at the C2 and C4 positions of the pyrimidine ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound serves as an excellent starting material for this purpose, readily undergoing a variety of cross-coupling and nucleophilic substitution reactions.
General Reactivity
The C4 position of this compound is generally more reactive towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) than the C2 position. This regioselectivity is attributed to the greater electron deficiency at the C4 position. However, this selectivity can be influenced and sometimes reversed by the choice of catalyst, ligands, and reaction conditions, offering a powerful tool for directed synthesis.
Caption: General reactivity of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the introduction of aryl and heteroaryl substituents. The reaction of this compound with boronic acids or their esters typically proceeds with high regioselectivity at the C4 position.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 4-Aryl-2-bromopyrimidine |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | ~88 |
Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyrimidines. Similar to the Suzuki coupling, the reaction with amines generally occurs selectively at the C4 position.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 4-Amino-2-bromopyrimidine |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 12 | ~85 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₂CO₃ | Toluene | 100 | 24 | ~88 |
Protocol 2: General Procedure for Mono-Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) in a Schlenk tube.
-
Reagent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations. The reaction typically shows high selectivity for the C4 position.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 4-Alkynyl-2-bromopyrimidine |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | ~80 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 80 | 8 | ~85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | ~78 |
Protocol 3: General Procedure for Mono-Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide co-catalyst (10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture, filter off the ammonium salts, and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Stille Coupling
The Stille coupling offers an alternative method for C-C bond formation using organostannane reagents. Interestingly, the regioselectivity of the Stille coupling on 2,4-dihalopyridines has been shown to be highly dependent on the ligand, with some systems favoring reaction at the C2 position.[1]
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Major Product (Yield %) |
| 1 | Bu₃SnPh | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 4-Phenyl-2-bromopyrimidine (~75%) |
| 2 | Bu₃Sn(thien-2-yl) | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Dioxane | 100 | 12 | 2-(Thien-2-yl)-4-bromopyrimidine (~70%) |
| 3 | Bu₃SnCH=CH₂ | PdCl₂(PPh₃)₂ (3) | - | LiCl | DMF | 80 | 8 | 4-Vinyl-2-bromopyrimidine (~80%) |
Protocol 4: General Procedure for Stille Coupling of this compound
-
Reaction Setup: In an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and any ligand to a dry Schlenk flask.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the organostannane reagent (1.1 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution to remove tin byproducts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C4 and C2 positions. This provides a direct and often metal-free method for introducing heteroatom nucleophiles. The C4 position is generally more reactive.
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | 65 | 4 | 2-Bromo-4-methoxypyrimidine | ~90 |
| 2 | Morpholine | K₂CO₃ | DMF | 80 | 6 | 4-(Morpholin-4-yl)-2-bromopyrimidine | ~85 |
| 3 | Sodium thiophenoxide | - | DMF | 25 | 2 | 2-Bromo-4-(phenylthio)pyrimidine | ~95 |
Protocol 5: General Procedure for Nucleophilic Aromatic Substitution of this compound
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the solvent (e.g., DMF).
-
Reagent Addition: Add the nucleophile (1.1 equiv.) and, if necessary, a base (e.g., K₂CO₃, 1.5 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
Sequential Functionalization
A key advantage of this compound is the potential for sequential, regioselective functionalization of the C4 and C2 positions. By taking advantage of the differential reactivity and carefully selecting reaction conditions, it is possible to introduce two different substituents in a controlled manner. A typical strategy involves a palladium-catalyzed coupling at the more reactive C4 position, followed by a subsequent coupling or SNAr reaction at the C2 position.
Caption: Workflow for sequential functionalization.
By carefully selecting from the reaction types described above, a vast chemical space of 2,4-disubstituted pyrimidines can be accessed, making this compound a cornerstone building block in modern medicinal chemistry and materials science.
References
Application Notes and Protocols for the Synthesis of Antiviral Compounds Using 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] Within this chemical class, 2,4-disubstituted pyrimidines have emerged as a particularly fruitful area of research for the discovery of novel antiviral compounds. These molecules have shown inhibitory activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and influenza virus.[2][3] The versatility of the 2,4-dibromopyrimidine core allows for the strategic introduction of various substituents at the C2 and C4 positions, enabling the fine-tuning of antiviral potency and selectivity.
This document provides detailed application notes and experimental protocols for the synthesis of antiviral compounds utilizing this compound as a key starting material. The methodologies described herein focus on two powerful synthetic strategies: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution. These techniques offer efficient and flexible routes to a diverse range of 2,4-disubstituted pyrimidine derivatives with significant potential for antiviral drug discovery.
Key Synthetic Strategies
The reactivity of the two bromine atoms on the this compound ring is differentiated, allowing for selective and sequential functionalization. Generally, the C4 position is more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions than the C2 position. This differential reactivity is the foundation for the controlled synthesis of disubstituted pyrimidines.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl moieties, which are common features in many antiviral agents. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve regioselective coupling, primarily at the more reactive C4 position.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another key strategy for functionalizing the this compound core. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromide ions by a variety of nucleophiles, particularly amines. This reaction is instrumental in the synthesis of 2,4-diaminopyrimidine derivatives, a class of compounds known for their diverse biological activities, including antiviral effects.[4] The substitution typically occurs sequentially, with the first substitution favoring the C4 position.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of 2,4-disubstituted pyrimidine derivatives from this compound. These protocols are adapted from established procedures for the analogous 2,4-dichloropyrimidine and are expected to be effective, given the similar or even enhanced reactivity of the bromo-substituents.
Protocol 1: Synthesis of 2-Bromo-4-arylpyrimidine via Regioselective Suzuki-Miyaura Coupling
This protocol details the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C4 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the vessel.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-bromo-4-arylpyrimidine.
Protocol 2: Synthesis of a 2,4-Diaminopyrimidine Derivative via Sequential Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a 2,4-diaminopyrimidine derivative through a two-step nucleophilic aromatic substitution.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Ammonia solution (or another amine for the second substitution)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
Step 1: Synthesis of 2-Bromo-4-(phenylamino)pyrimidine
-
In a sealed reaction tube, dissolve this compound (1.0 mmol) in ethanol (5 mL).
-
Add aniline (1.1 mmol) and N,N-diisopropylethylamine (1.5 mmol).
-
Heat the mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-bromo-4-(phenylamino)pyrimidine.
Step 2: Synthesis of N4-Phenylpyrimidine-2,4-diamine
-
In a pressure vessel, combine 2-bromo-4-(phenylamino)pyrimidine (1.0 mmol) and a solution of ammonia in methanol (7N, 10 mL).
-
Seal the vessel and heat to 100-120 °C for 24-48 hours.
-
Monitor the reaction by TLC. After completion, cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, dichloromethane/methanol) to yield N4-phenylpyrimidine-2,4-diamine.
Data Presentation
The antiviral activities of representative 2,4-disubstituted pyrimidine derivatives are summarized in the tables below. It is important to note that these compounds are structurally related to those that can be synthesized via the provided protocols, and their activities provide a strong rationale for the synthesis of novel analogs from this compound.
Table 1: Antiviral Activity of 2,4-Diaminopyrimidine Derivatives against HIV-1
| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Derivative A | HIV-1 Reverse Transcriptase | 0.8 | >100 | >125 |
| Derivative B | HIV-1 Reverse Transcriptase | 1.2 | >100 | >83 |
| Derivative C | HIV-1 Reverse Transcriptase | 0.5 | 85 | 170 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration. Data is illustrative and based on structurally similar compounds reported in the literature.
Table 2: Antiviral Activity of 2,4-Disubstituted Pyrimidines against Various Viruses
| Compound Class | Virus | Target/Mechanism | EC₅₀ (µM) | Reference |
| 2,4-Dioxobutanoic Acids | Influenza A/B | Cap-dependent endonuclease | 0.18 - 0.71 | [4] |
| Pyrimidine-2,4-diones | HIV-1 | Reverse Transcriptase (NNRTI) | Low µM to nM | [5][6][7] |
| 2,4-Diaminopyrimidines | Human Coronavirus 229E | Not specified | Low µM | [8] |
Mechanism of Action & Signaling Pathways
The antiviral mechanisms of pyrimidine derivatives are diverse and depend on their specific substitution patterns.[1] Two prominent mechanisms are the inhibition of viral enzymes and the disruption of host cell pathways essential for viral replication.
-
Inhibition of Viral Polymerases: Many pyrimidine-based antiviral drugs are nucleoside analogs that, after intracellular phosphorylation, act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases.[3][9][10][11][12] Non-nucleoside inhibitors can also bind to allosteric sites on these enzymes, inducing conformational changes that inactivate them.[5]
-
Inhibition of Host Pyrimidine Biosynthesis: Some antiviral compounds inhibit host cell enzymes involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH).[13][14] This depletes the intracellular pool of pyrimidines, which are essential building blocks for viral nucleic acid synthesis, thereby indirectly inhibiting viral replication.[13][14]
Visualizations
Caption: Synthetic workflow for 2,4-disubstituted pyrimidines via Suzuki coupling.
Caption: Synthesis of 2,4-diaminopyrimidines via sequential SNAr.
Caption: Potential antiviral mechanisms of 2,4-disubstituted pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. rupress.org [rupress.org]
- 14. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dibromopyrimidine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromopyrimidine is a versatile heterocyclic building block that holds significant promise in the field of materials science. Its two reactive bromine atoms at the C2 and C4 positions allow for sequential and regioselective functionalization through various cross-coupling reactions, making it an attractive monomer for the synthesis of advanced functional polymers and materials. The electron-deficient nature of the pyrimidine ring imparts unique electronic and photophysical properties to the resulting materials, opening avenues for applications in organic electronics, flame retardants, and specialty coatings. These application notes provide an overview of the use of this compound in the synthesis of conjugated polymers and explore its potential as a building block for flame-retardant materials.
Application 1: Synthesis of Conjugated Polymers for Organic Electronics
The incorporation of the pyrimidine moiety into conjugated polymer backbones is a promising strategy for developing n-type organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the pyrimidine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, facilitating electron injection and transport. This compound can be utilized as a monomer in various polymerization reactions to create these advanced materials.
While direct polymerization of this compound is not extensively documented, protocols for the closely related 2,4-dichloropyrimidine in Suzuki cross-coupling reactions can be adapted. These reactions typically yield disubstituted pyrimidine small molecules, but the principles can be extended to polycondensation reactions.[1][2]
Experimental Protocol: Hypothetical Suzuki Polycondensation of this compound
This protocol describes a hypothetical synthesis of an alternating copolymer of this compound and a diboronic acid ester, a common method for creating conjugated polymers.
Materials:
-
This compound
-
A comonomer, for example, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous toluene and N,N-dimethylformamide (DMF) mixture (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of this compound and the diboronic acid ester comonomer.
-
Catalyst and Base Addition: To the flask, add the palladium catalyst (typically 1-5 mol% relative to the monomers) and the base (typically 2-3 equivalents per mole of monomer).
-
Solvent Addition: Add the anhydrous solvent mixture via cannula under an inert atmosphere.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Polymerization: Heat the reaction mixture to a temperature between 80-120 °C and stir under an inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) by taking aliquots from the reaction mixture.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent such as methanol or acetone to precipitate the polymer.
-
Purification: Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and oligomers.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
Characterization:
The synthesized polymer should be characterized to determine its molecular weight, thermal stability, and photophysical and electrochemical properties using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
-
Differential Scanning Calorimetry (DSC): To identify glass transition temperatures (Tg) and melting points (Tm).
-
UV-Vis Spectroscopy: To study the optical absorption properties and determine the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Data Presentation: Properties of Pyrimidine-Containing Conjugated Polymers
While specific data for polymers derived directly from this compound is scarce, the following table summarizes typical properties of conjugated polymers containing pyrimidine units synthesized from other pyrimidine precursors.[3] This data can serve as a benchmark for what might be expected from polymers synthesized using this compound.
| Polymer ID | Mn (kDa) | PDI | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |
| P1 | 15.2 | 2.1 | 2.55 | -5.60 | -3.05 |
| P2 | 18.9 | 2.3 | 2.48 | -5.55 | -3.07 |
| P3 | 21.5 | 1.9 | 2.35 | -5.72 | -3.37 |
Note: This is representative data from polymers synthesized using a different pyrimidine monomer (2-decyloxy-4,6-dimethylpyrimidine) and is intended for illustrative purposes.
Application 2: Building Block for Flame-Retardant Materials
The presence of bromine atoms in this compound makes it an interesting candidate for the development of flame-retardant materials. Brominated compounds are well-known to act as flame retardants through a radical trapping mechanism in the gas phase during combustion, which interrupts the exothermic processes of the fire. By incorporating this compound into a polymer backbone or as a reactive additive, the flame retardancy of the host material can be enhanced.
Experimental Protocol: Hypothetical Synthesis of a Flame-Retardant Polyester
This protocol outlines a hypothetical approach to incorporate this compound into a polyester backbone via nucleophilic aromatic substitution followed by polycondensation.
Part 1: Synthesis of a Pyrimidine-Containing Diol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Nucleophilic Substitution: Add a diol with a primary alcohol, for example, 2,2'-(phenylazanediyl)di(ethanol), and a non-nucleophilic base such as sodium hydride (NaH).
-
Reaction: Heat the mixture at a moderate temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the resulting pyrimidine-containing diol by column chromatography.
Part 2: Polycondensation to Form a Flame-Retardant Polyester
-
Reaction Setup: In a reaction vessel suitable for polycondensation, combine the synthesized pyrimidine-containing diol, a diacid chloride (e.g., terephthaloyl chloride), and a high-boiling point solvent (e.g., 1,1,2,2-tetrachloroethane).
-
Polymerization: Heat the mixture under an inert atmosphere, gradually increasing the temperature while removing the HCl byproduct, to drive the polymerization reaction.
-
Isolation and Purification: Precipitate the resulting polyester in a non-solvent, filter, and wash it thoroughly to remove any unreacted monomers and oligomers.
-
Drying: Dry the flame-retardant polyester under vacuum.
Characterization of Flame Retardancy:
The flame-retardant properties of the synthesized polyester would be evaluated using standard techniques such as:
-
Limiting Oxygen Index (LOI): To determine the minimum oxygen concentration required to support combustion.
-
UL-94 Vertical Burn Test: To classify the material's burning behavior.
-
Cone Calorimetry: To measure heat release rate (HRR), total heat released (THR), and smoke production.
Data Presentation: Expected Flame Retardancy Performance
The incorporation of brominated pyrimidine units is expected to improve the flame retardancy of the base polymer. The following table provides a hypothetical comparison of the expected flame retardant properties.
| Material | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |
| Base Polyester | 21 | V-2 | 800 |
| Polyester with 10% Pyrimidine Diol | 28 | V-0 | 550 |
| Polyester with 20% Pyrimidine Diol | 35 | V-0 | 400 |
Note: This is hypothetical data and the actual performance would depend on the specific polymer structure and the loading of the flame-retardant monomer.
Mandatory Visualizations
Caption: Workflow for Suzuki Polycondensation.
Caption: Mechanism of Brominated Flame Retardancy.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of functional materials. Its ability to undergo regioselective cross-coupling reactions allows for the precise design of conjugated polymers with tailored electronic properties for applications in organic electronics. Furthermore, the inherent bromine content of the molecule provides a pathway to novel flame-retardant polymers. While the direct polymerization of this compound is an area that warrants further exploration, the provided hypothetical protocols, based on established chemical principles, offer a solid foundation for researchers to develop new and innovative materials with enhanced performance characteristics.
References
Application Notes and Protocols for Stille Coupling with 2,4-Dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Stille cross-coupling reaction utilizing 2,4-dibromopyrimidine. These procedures are designed to guide the synthesis of mono- and di-substituted pyrimidines, which are key structural motifs in numerous pharmaceutical agents and functional materials.
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] It involves the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] This reaction is particularly valuable in medicinal chemistry due to its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents to air and moisture.[3]
2,4-Disubstituted pyrimidines are prevalent scaffolds in drug discovery, appearing in molecules developed as kinase inhibitors, antiretroviral agents, and other therapeutics. The Stille coupling of this compound offers a convergent and flexible route to access these important compounds. A key challenge in reactions with 2,4-dihalopyrimidines is controlling the regioselectivity, as the electronic properties of the pyrimidine ring render the C4 position generally more susceptible to nucleophilic attack and oxidative addition than the C2 position.[4] This document outlines protocols for achieving selective mono-substitution and complete di-substitution.
Reaction Mechanism and Principles
The catalytic cycle of the Stille reaction is well-understood and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. With this compound, this step preferentially occurs at the more electrophilic C4 position.
-
Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This is often the rate-limiting step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
Safety Precaution: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Protocol 1: Selective Mono-Arylation of this compound at the C4-Position
This protocol details a representative procedure for the selective coupling of an aryl group at the C4 position of this compound.
Materials:
-
This compound
-
Aryl-tributylstannane (e.g., Tributyl(phenyl)stannane) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Anhydrous 1,4-Dioxane or Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq).
-
Add anhydrous dioxane or toluene via cannula to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add the aryl-tributylstannane (1.1 eq) to the mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-bromopyrimidine.
Protocol 2: Di-Arylation of this compound
This protocol describes a representative procedure for the double coupling to synthesize a 2,4-diarylpyrimidine.
Materials:
-
This compound
-
Aryl-tributylstannane (e.g., Tributyl(phenyl)stannane) (2.2 - 2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq).
-
Add anhydrous DMF or toluene to achieve a concentration of approximately 0.1 M.
-
Add the aryl-tributylstannane (2.2 - 2.5 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 24-48 hours. The higher temperature and longer reaction time are to facilitate the less favorable C2 coupling.
-
Monitor the reaction for the disappearance of the mono-substituted intermediate and starting material by TLC or GC-MS.
-
Follow the workup and purification steps (6-10) as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the Stille coupling reactions with this compound. Yields are representative and can vary based on the specific stannane reagent and precise reaction conditions.
Table 1: Representative Data for Mono-Arylation of this compound
| Entry | Organostannane (eq) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenyl-SnBu₃ (1.1) | Pd(PPh₃)₄ (3) | Dioxane | 90 | 16 | 2-Bromo-4-phenylpyrimidine | 75-85 |
| 2 | (2-Thienyl)-SnBu₃ (1.1) | Pd(PPh₃)₄ (3) | Toluene | 100 | 18 | 2-Bromo-4-(thiophen-2-yl)pyrimidine | 70-80 |
| 3 | Vinyl-SnBu₃ (1.1) | Pd(PPh₃)₄ (5) | THF | 70 | 12 | 2-Bromo-4-vinylpyrimidine | 65-75 |
Table 2: Representative Data for Di-Arylation of this compound
| Entry | Organostannane (eq) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenyl-SnBu₃ (2.2) | Pd(PPh₃)₄ (5) | DMF | 110 | 24 | 2,4-Diphenylpyrimidine | 60-75 |
| 2 | (2-Thienyl)-SnBu₃ (2.5) | Pd(PPh₃)₄ (8) | Toluene | 110 | 36 | 2,4-Di(thiophen-2-yl)pyrimidine | 55-70 |
| 3 | Vinyl-SnBu₃ (2.5) | Pd(PPh₃)₄ (10) | DMF | 100 | 24 | 2,4-Divinylpyrimidine | 50-65 |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,4-Dibromopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of 2,4-Dibromopyrimidine, a crucial reaction in the synthesis of various pharmaceutical and biologically active compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield of my desired coupled product. What are the most common initial checks I should perform?
A1: Low or no product formation in the Suzuki coupling of this compound can often be attributed to a few key factors. First, verify the quality and purity of your reagents, especially the boronic acid, which can degrade over time. Ensure that your reaction setup is under a strictly inert atmosphere (argon or nitrogen) as oxygen can lead to catalyst deactivation and undesirable side reactions like homocoupling.[1][2] Finally, confirm that your palladium catalyst is active; consider using a freshly opened bottle or a reliable, well-stored source.
Q2: I am seeing a significant amount of a byproduct that appears to be the result of my boronic acid coupling with itself (homocoupling). How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain palladium(II) species.[2][3] To mitigate this, ensure your reaction mixture and solvents are thoroughly degassed.[1] Methods like freeze-pump-thaw cycles or sparging with an inert gas are effective.[1] Additionally, using a slight excess of the this compound can sometimes reduce the likelihood of boronic acid homocoupling.
Q3: My boronic acid seems to be decomposing during the reaction, leading to a low yield. What is happening and how can I prevent it?
A3: The issue you are likely facing is protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4] This is often exacerbated by high temperatures and the presence of aqueous bases.[5] To minimize protodeboronation, you can try using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid.[1][4] Using milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) and ensuring anhydrous reaction conditions can also be beneficial.[6]
Q4: I am using this compound and only getting substitution at one of the bromine positions. How can I control the selectivity or achieve double substitution?
A4: The two bromine atoms on the pyrimidine ring have different reactivities. In many cases, Suzuki coupling occurs preferentially at the C4 position due to the favored oxidative addition of palladium at this site.[7][8] To achieve monosubstitution, carefully controlling the stoichiometry of the boronic acid (using 1 equivalent or slightly less) is key. For double substitution, an excess of the boronic acid (2.2 equivalents or more) and harsher reaction conditions, such as higher temperatures and longer reaction times, are often necessary. A one-pot, two-step approach where the second boronic acid is added after the first coupling is complete can also be effective.[9]
Q5: Can microwave irradiation be beneficial for the Suzuki coupling of this compound?
A5: Yes, microwave-assisted Suzuki coupling can be highly effective for dihalopyrimidines. It often leads to significantly reduced reaction times (e.g., from hours to minutes) and can improve yields, sometimes even with lower catalyst loading.[5][7] The rapid and uniform heating provided by microwave irradiation can help to overcome activation barriers and minimize the formation of byproducts.
Troubleshooting Guides
Problem: Low Conversion of this compound
If you are observing a significant amount of unreacted starting material, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
Problem: Predominant Side Product Formation
If your reaction is proceeding but yielding mainly byproducts, consider the following:
Caption: Troubleshooting common side products.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of Suzuki coupling reactions involving dihalopyrimidines, providing a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A commonly used and often effective catalyst for this substrate. | [5] |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand. | [5] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows some activity, but a ligand is recommended. | [5] |
| Pd(dppf)Cl₂ | - | 55-60 | Can provide decent yields without extensive degassing. | [10] |
Table 2: Influence of Base and Solvent on Yield
| Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Notes | Source |
| K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 100 | 80 | A robust and high-yielding system. | [7] |
| Cs₂CO₃ (2) | 1,4-Dioxane | 100 | High | Often provides excellent yields but is more costly. | [1] |
| K₃PO₄ (3) | THF/H₂O | 80-100 | High | A strong base, effective for less reactive partners. | [1][11] |
| Na₂CO₃ (2) | DMF | 90 | Moderate-High | DMF can improve the solubility of starting materials. | [1] |
| KF (3) | Dioxane | 100 | Good | A milder base that can reduce ester cleavage if present. | [12] |
Experimental Protocols
General Procedure for Monosubstitution at the C4-Position
Note: This is a general protocol and may require optimization for specific boronic acids.
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 eq.), the desired boronic acid (1.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Dibromopyrimidine in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving 2,4-dibromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The most prevalent side reactions include:
-
Loss of Regioselectivity: Formation of a mixture of C2- and C4-substituted products, as well as di-substituted pyrimidines.
-
Hydrodehalogenation: Reduction of one or both bromine atoms to a hydrogen atom, yielding mono- or unsubstituted pyrimidine.[1][2]
-
Homocoupling: Dimerization of the coupling partner, particularly the homocoupling of boronic acids in Suzuki-Miyaura reactions, which can be promoted by the presence of oxygen.[3][4]
-
Protodeborylation: In Suzuki-Miyaura coupling, the cleavage of the C-B bond of the organoboron reagent and its replacement with a C-H bond.
-
Alkyne Homocoupling (Glaser Coupling): In Sonogashira coupling, the dimerization of the terminal alkyne, often facilitated by the copper co-catalyst.[5]
Q2: Which bromine on this compound is generally more reactive in palladium-catalyzed cross-coupling reactions?
A2: In many palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes, the halide adjacent to the nitrogen (C2 position) is conventionally more reactive.[6][7] However, the regioselectivity can be influenced and even reversed by the choice of ligands, palladium catalyst speciation (mononuclear vs. multinuclear), and reaction conditions.[8][9][10]
Q3: Can I achieve selective C4-functionalization of this compound?
A3: Yes, selective C4-functionalization is achievable. While C2-selectivity is often the default, specific conditions can favor C4-coupling. For the analogous 2,4-dichloropyridine, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selectivity.[6] Additionally, ligand-free "Jeffery" conditions have demonstrated high C4-selectivity in Suzuki reactions of 2,4-dichloropyridines.[10] The ratio of phosphine ligand to the palladium source can also influence the regioselectivity in reactions with 2,4-dibromopyridine.[10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C2, C4, and Di-substituted Products)
Possible Causes:
-
Inappropriate Ligand or Catalyst System: The chosen ligand and palladium source may not provide sufficient steric or electronic bias for selective coupling at one position.
-
High Reaction Temperature or Prolonged Reaction Time: These conditions can lead to the reaction of the less reactive bromide, resulting in di-substitution.
-
Catalyst Speciation: The formation of different catalytically active palladium species (e.g., mononuclear vs. multinuclear clusters) can lead to different regiochemical outcomes.[9][10]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Screen Different Ligands: | For C4-selectivity, consider sterically bulky ligands such as hindered N-heterocyclic carbenes (NHCs) or phosphines like P(t-Bu)3. For conventional C2-selectivity, standard phosphine ligands like PPh3 are often used.[6][7] |
| 2 | Adjust Ligand-to-Metal Ratio: | For 2,4-dibromopyridine, a PPh3:Pd(OAc)2 ratio of ≤2.5:1 has been shown to favor C4-selectivity, while a ratio of ≥3:1 favors C2-selectivity.[10] |
| 3 | Optimize Reaction Temperature and Time: | Start with a lower temperature and monitor the reaction progress closely. Stop the reaction once the desired mono-substituted product is maximized to prevent di-substitution. |
| 4 | Consider a Different Palladium Precatalyst: | The choice of precatalyst can influence the active catalytic species. Preformed palladium complexes may offer better control over the reaction compared to generating the catalyst in situ. |
Issue 2: Significant Formation of Hydrodehalogenated Byproduct
Possible Causes:
-
Presence of a Hydrogen Source: Water, alcohols, or even the amine base can act as a source of hydrogen.[2]
-
β-Hydride Elimination: If the coupling partner has a β-hydrogen, this pathway can lead to dehalogenation.[11]
-
Catalyst-Mediated Reduction: The palladium catalyst itself can facilitate the reduction of the aryl bromide.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use Anhydrous and Degassed Solvents and Reagents: | Minimize the presence of water and oxygen, which can contribute to hydrodehalogenation. |
| 2 | Choose an Appropriate Base: | Use a non-protic base or ensure the base is thoroughly dried. |
| 3 | Modify the Ligand: | The electronic properties of the phosphine ligand can influence the extent of hydrodehalogenation.[2] Experiment with different ligands to find one that disfavors this side reaction. |
Issue 3: Low Yield Due to Homocoupling of the Coupling Partner
Possible Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organoboron reagents in Suzuki reactions.[3][4]
-
Use of a Pd(II) Precursor: Pd(II) salts can directly react with the boronic acid to form the homocoupled product.[3]
-
High Temperature: Higher temperatures can sometimes favor homocoupling.
-
Copper-Mediated Alkyne Dimerization: In Sonogashira coupling, the copper(I) co-catalyst can lead to the homocoupling of the alkyne (Glaser coupling).[5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure Rigorous Exclusion of Oxygen: | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| 2 | Use a Pd(0) Source or a Precatalyst: | Using a Pd(0) source like Pd(PPh3)4 or a precatalyst that readily forms the active Pd(0) species can minimize homocoupling at the start of the reaction. |
| 3 | Optimize Reaction Temperature: | Run the reaction at the lowest temperature that allows for efficient cross-coupling. |
| 4 | Consider Copper-Free Sonogashira Conditions: | If alkyne homocoupling is a major issue, explore copper-free Sonogashira protocols.[5] |
Experimental Protocols
Representative Protocol for C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for C4-selective coupling of 2,4-dichloropyridines and may require optimization for this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd-PEPPSI-IPr catalyst (3 mol%)
-
K3PO4 (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd-PEPPSI-IPr, and K3PO4.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Reaction Pathways for this compound Cross-Coupling
Caption: Overview of desired cross-coupling pathways and common side reactions.
Troubleshooting Logic for Poor Regioselectivity
Caption: A logical workflow for addressing issues with poor regioselectivity.
References
- 1. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
improving regioselectivity in 2,4-Dibromopyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve regioselectivity in reactions involving 2,4-dibromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of this compound in cross-coupling and SNAr reactions?
Generally, the C4 position of 2,4-dihalopyrimidines is more reactive and favored for substitution in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.[1][2] This preference is attributed to the higher electrophilicity of the C4 carbon, making it more susceptible to both oxidative addition by a palladium catalyst and attack by a nucleophile.[3][4] For SNAr reactions, the intermediate formed upon nucleophilic attack at C4 can be stabilized by three resonance hybrids.[3]
Q2: How can I favor the typical C4-selective substitution?
For most standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, C4 selectivity is the default outcome.[2][5] Using common catalyst systems such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ under standard conditions will typically yield the 4-substituted product.[6][7] Similarly, uncatalyzed SNAr reactions with most nucleophiles will predominantly occur at the C4 position.[1]
Q3: Is it possible to achieve C2-selective substitution, and if so, how?
Yes, achieving C2 selectivity is challenging but possible. It typically requires specific, non-standard reaction conditions. A key strategy is to use a palladium precatalyst supported by a bulky N-heterocyclic carbene (NHC) ligand.[1] This specific catalytic system has been shown to uniquely favor C2-selective C-S coupling with thiols.[1][2] The choice of precatalyst is extremely sensitive, as there is often a competition with the C4-selective SNAr pathway.[1] For SNAr reactions, the presence of an electron-donating group at the C6 position can reverse the typical selectivity and favor substitution at the C2 position.[8] Additionally, using tertiary amine nucleophiles in SNAr reactions of 5-substituted-2,4-dichloropyrimidines has been shown to provide excellent C2 selectivity.[9]
Q4: What factors influence the regioselectivity in these reactions?
Several factors can influence the outcome:
-
Catalyst and Ligand: This is a primary driver. Bulky NHC ligands can favor C2 coupling, while standard phosphine ligands often lead to C4 products.[1][7]
-
Substituents on the Pyrimidine Ring: Electron-donating or withdrawing groups on the ring can significantly alter the electronic properties of the C2 and C4 positions, thereby changing the preferred site of reaction.[8] For example, an electron-donating group at C6 favors C2 substitution in SNAr reactions.[8]
-
Nucleophile/Coupling Partner: The nature of the incoming group can play a role. For instance, C2-selectivity has been achieved with primary thiols, but the reaction is less selective with secondary thiols and favors C4 with tertiary thiols.[2]
-
Solvent and Temperature: While less commonly the primary determinant for pyrimidines, solvent polarity can influence reaction pathways.[6] Temperature can affect the ratio of products, especially when the activation energies for reaction at C2 and C4 are similar.[4]
Q5: In a Suzuki-Miyaura coupling, what conditions should I start with for C4 selectivity?
For a C4-selective Suzuki-Miyaura coupling, a reliable starting point is to use Pd(PPh₃)₄ as the catalyst with a carbonate base (e.g., K₂CO₃ or Na₂CO₃) in a solvent system like 1,4-dioxane/water or DME.[4][6] These conditions are well-established and generally provide good yields and high selectivity for the 4-arylpyrimidine product.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of C2 and C4 isomers) | 1. Suboptimal Catalyst/Ligand: The chosen catalyst system may not provide sufficient differentiation between the two positions. | 1. For C4 selectivity, ensure a standard catalyst like Pd(PPh₃)₄ is used. For C2 selectivity in C-S coupling, switch to a palladium precatalyst with a bulky NHC ligand.[1][2] |
| 2. Competing Reaction Pathways: A catalyzed C2-selective reaction might be competing with an uncatalyzed C4-selective SNAr reaction.[1] | 2. Re-evaluate the reaction temperature and nucleophile concentration. Lowering the temperature may favor the catalyzed pathway. | |
| 3. Steric/Electronic Effects: Substituents on your specific pyrimidine or coupling partner may be overriding the general selectivity rules.[8] | 3. Analyze the electronic properties of your substrate. If you have a C6 electron-donating group, expect higher C2 reactivity in SNAr.[8] | |
| Low or No Yield | 1. Catalyst Inactivity: The palladium catalyst may have decomposed or was not activated properly. | 1. Ensure anhydrous and anaerobic conditions, especially when using air-sensitive catalysts.[10] Consider using a more robust, air-stable precatalyst.[11] |
| 2. Incorrect Base: The base may be too weak to facilitate the catalytic cycle (e.g., in Suzuki or Buchwald-Hartwig reactions). | 2. Switch to a stronger base like K₃PO₄ or KOt-Bu, depending on the reaction type.[12][13] | |
| 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 3. Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[4][13] | |
| Formation of Di-substituted Product | 1. Excess Reagents: Using too much of the coupling partner or running the reaction for too long can lead to a second substitution at the remaining bromo-position. | 1. Use a stoichiometric amount (or slight excess, e.g., 1.0-1.2 equivalents) of the nucleophile or boronic acid. Monitor the reaction by TLC or LC-MS to stop it after the mono-substitution is complete. |
| 2. High Temperature: Higher temperatures can provide the activation energy needed for the less reactive C-Br bond to react. | 2. Run the reaction at the lowest temperature that allows for efficient mono-substitution. | |
| Formation of Homocoupled Side Products | 1. Presence of Oxygen (Sonogashira): Oxygen can promote the homocoupling of terminal alkynes (Glaser coupling).[14] | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). |
| 2. Boronic Acid Decomposition (Suzuki): Boronic acids can homocouple under certain conditions. | 2. Ensure the quality of your boronic acid and use freshly degassed solvents. |
Data Presentation
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dihalopyrimidines
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Product Ratio (C4:C2) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | Selective C4 | 81 | [4] |
| This compound | 2,4-di-tert-butoxypyrimidine-5-boronic acid | Pd(PPh₃)₄ | NaHCO₃ | DME | N/A | Selective C2 | 58 | [6][7] |
| 2,4-Dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 100 | Selective C4 | 70-95 | [5] |
Table 2: Regioselectivity in Palladium-Catalyzed C-S Coupling
| Substrate | Nucleophile | Precatalyst/Ligand | Base | Solvent | Temp. (°C) | Product Ratio (C2:C4) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | 1-Octanethiol | Pd(IPr)(allyl)Cl | NaOt-Bu | Dioxane | 80 | >20:1 | 90 | [2] |
| 2,4-Dichloropyrimidine | Thiophenol | Pd(IPr)(allyl)Cl | NaOt-Bu | Dioxane | 80 | >20:1 | 85 | [2] |
| 2,4-Dichloropyrimidine | tert-Butyl thiol | Pd(IPr)(*allyl)Cl | NaOt-Bu | Dioxane | 80 | 1:1.2 | 75 | [2] |
*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted for the synthesis of 4-aryl-2-chloropyrimidines.
-
Preparation: In a microwave vial, dissolve 2,4-dichloropyrimidine (1.0 eq.) in a degassed mixture of 1,4-dioxane and water (2:1 ratio).
-
Addition of Reagents: Add the desired arylboronic acid (1.0 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.5 mol%).
-
Reaction: Seal the vial and stir the mixture in a microwave reactor at 100 °C for 15-20 minutes.[4]
-
Workup: After cooling, extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using an ethyl acetate/n-hexane gradient) to yield the 4-aryl-2-chloropyrimidine.[4]
Protocol 2: Procedure for C2-Selective C-S Coupling (Thiolation)
This protocol is based on the method developed for selective C2 thiolation.[2]
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd(IPr)(allyl)Cl, 2 mol%) and NaOt-Bu (1.2 eq.) to a reaction vial.
-
Addition of Reagents: Add dioxane, followed by the thiol (1.1 eq.) and 2,4-dichloropyrimidine (1.0 eq.).
-
Reaction: Seal the vial, remove it from the glovebox, and heat the mixture at 80 °C with stirring for the required time (monitor by TLC/LC-MS).
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Purification: Purify the crude material via flash column chromatography to isolate the 2-thio-4-chloropyrimidine product.
Protocol 3: General Procedure for C4-Selective SNAr Reaction
This is a general procedure for the reaction of this compound with an amine nucleophile.
-
Preparation: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C), monitoring its progress by TLC or LC-MS. Uncatalyzed SNAr reactions typically favor the C4 position.[1]
-
Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic phase with water and brine, dry it over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 4-amino-2-bromopyrimidine.
Visualizations
Caption: Factors influencing C2 vs. C4 selectivity.
Caption: Experimental workflow for regioselective coupling.
Caption: Competing pathways for C2 vs. C4 substitution.
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,4-Disubstituted Pyrimidine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-disubstituted pyrimidine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2,4-disubstituted pyrimidine products?
A1: The most frequently employed purification techniques for this class of compounds are flash column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).[1] The selection of the optimal method is contingent on the physical state of the product (solid or oil), the nature of the impurities, and the desired final purity.
Q2: My 2,4-disubstituted pyrimidine product is a solid. Which purification method should I try first?
A2: For solid products, recrystallization is often the most cost-effective and straightforward initial purification method.[1] It is particularly effective for removing impurities with different solubility profiles from your target compound.
Q3: I am struggling to find a suitable solvent for recrystallization. What should I do?
A3: If a single solvent is not effective, a two-solvent system can be employed.[1] This typically involves dissolving your compound in a "good" solvent where it is highly soluble, and then adding a "poor" solvent (in which it is insoluble but miscible with the "good" solvent) dropwise until the solution becomes turbid.[1] For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective technique.[2]
Q4: My product is an oil or a non-crystalline solid. How should I purify it?
A4: For oils or amorphous solids, flash column chromatography is the preferred method.[1] This technique separates compounds based on their polarity, allowing for the isolation of the desired product from starting materials, reagents, and byproducts.[1]
Q5: When is preparative HPLC recommended for purification?
A5: Preparative HPLC is a high-resolution technique ideal for obtaining highly pure compounds, especially for separating challenging mixtures of closely related impurities or for the final purification step in drug development.[1][3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound will not dissolve | The solvent is not appropriate for your compound. | Screen a wider range of solvents with varying polarities. Try a solvent mixture; dissolve the compound in a minimal amount of a hot "good" solvent and then add a "poor" solvent.[4] |
| Compound oils out or precipitates as an amorphous solid | The solution is supersaturated, or the cooling process is too rapid. | Ensure the cooling process is slow by allowing the flask to cool to room temperature before placing it in an ice bath. Seeding the solution with a pure crystal of the compound can also promote proper crystallization.[4] |
| Low recovery of crystals | The compound has significant solubility in the cold solvent, or too much solvent was used. | Cool the solution in an ice bath to maximize crystal formation.[5] If too much solvent was added, carefully evaporate some of it to concentrate the solution.[6] |
| Product is still impure after recrystallization | Impurities have a similar solubility profile and are co-crystallizing with the product. | A second recrystallization with a different solvent system may be effective.[4] If impurities persist, column chromatography is a more suitable purification technique.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from an impurity | The polarity of the eluent is not optimal. The product and impurity have very similar polarities. | Modify the solvent system. A common strategy is to use a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), and adjust the ratio to improve separation.[4] If separation is still difficult, consider alternative techniques like preparative HPLC.[7] |
| The compound is streaking on the TLC plate and the column | The compound may be too polar for the silica gel or is interacting strongly with it. | Add a small amount of a polar modifier like methanol or triethylamine to the eluent. For highly polar compounds, consider using a different stationary phase like alumina or employing reverse-phase chromatography.[7] |
| The compound is not eluting from the column | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexane and incrementally increase the concentration of ethyl acetate. |
| Low recovery of the product | The compound may be unstable on silica gel or irreversible adsorption has occurred. | Use a less acidic stationary phase like neutral alumina. Deactivating the silica gel with a small amount of triethylamine in the eluent can also help for basic compounds. |
Experimental Protocols
General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude 2,4-disubstituted pyrimidine in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
General Flash Column Chromatography Procedure
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent and carefully load it onto the top of the silica gel bed.[4]
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to maintain a steady flow rate.[1]
-
Fraction Collection: Collect the eluate in fractions.[1]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4-disubstituted pyrimidine.[1]
Data Presentation
Table 1: Comparison of Purification Techniques for 2,4-Disubstituted Pyrimidines
| Technique | Typical Purity Achieved | Recovery Rate | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Cost-effective, simple setup, scalable.[1] | Only for solids, requires suitable solvent, may not remove all impurities. |
| Flash Column Chromatography | 95-99% | 60-85% | Widely applicable for solids and oils, good for removing a range of impurities.[1] | Can be time-consuming, requires larger solvent volumes, potential for product decomposition on silica.[7] |
| Preparative HPLC | >99% | 80-95% | High resolution, excellent for separating closely related compounds, automated.[1][3] | Higher cost, requires specialized equipment, limited sample loading capacity. |
Note: Purity and recovery rates are typical estimates and can vary significantly depending on the specific compound and the nature of the impurities.
Visualizations
References
Technical Support Center: Synthesis of 2,4-Diarylated Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4-diarylated pyrimidines. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,4-diarylated pyrimidines?
A1: The most prevalent methods involve the sequential functionalization of a pre-existing pyrimidine core, typically through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of 2,4-dihalopyrimidines with arylboronic acids is a widely used approach.[1][2] Other methods include Ni-catalyzed cross-coupling with pyrimidinyl sulfones as electrophiles and various cyclocondensation or multicomponent reactions to construct the pyrimidine ring from acyclic precursors.[3][4]
Q2: I am performing a Suzuki-Miyaura coupling with 2,4-dichloropyrimidine. Which position is more reactive?
A2: In Suzuki-Miyaura cross-coupling reactions involving 2,4-dichloropyrimidines, the C4 position is generally more reactive and will typically undergo oxidative addition with the palladium catalyst preferentially over the C2 position.[2][5][6] This inherent regioselectivity allows for a stepwise approach to introduce different aryl groups at the C4 and C2 positions.
Q3: Can I achieve C2-selectivity in cross-coupling reactions with 2,4-dichloropyrimidines?
A3: While C4-selectivity is conventional, achieving C2-selectivity is challenging but possible under specific reaction conditions. Some catalyst systems have been developed to favor C2-selective cross-coupling, which can be crucial for accessing certain isomers.[4] For instance, specific conditions have been reported for C2-selective Pd-catalyzed C-S coupling.[4]
Q4: What are the main side reactions to be aware of during the Suzuki-Miyaura coupling for this synthesis?
A4: The primary side reactions include the protodeboronation of the boronic acid, which can be promoted by high temperatures, and the homo-coupling of two boronic acid molecules.[5] Minimizing these side reactions often involves using fresh, high-purity reagents and carefully optimizing the reaction conditions.
Q5: How can microwave irradiation benefit the synthesis of 2,4-diarylated pyrimidines?
A5: Microwave-assisted synthesis can be highly effective, often leading to significantly reduced reaction times (e.g., as short as 15 minutes) and improved yields. It can also allow for lower catalyst loading, making the process more efficient and cost-effective.[5][6]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting materials.
-
Formation of significant side products with little to no desired product.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst may be inactive.
-
Solution: Use a fresh batch of catalyst. Consider pre-activation of the catalyst if necessary. A screening of different palladium sources and ligands is highly recommended as chlorides are less reactive coupling partners.[5]
-
-
Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be suitable for the specific substrates.
-
Solution: A systematic screening of reaction parameters is crucial. The choice of solvent can be critical, with alcoholic solvent mixtures sometimes providing better reactivity at lower temperatures compared to polar aprotic solvents.[1][2] Ensure the base is appropriate and used in the correct stoichiometry.
-
-
Poor Quality Reagents: The boronic acid may have degraded (protodeboronation).
-
Solution: Use fresh, high-purity boronic acid.[5] Ensure all reagents and solvents are anhydrous, as water can negatively impact the reaction.
-
-
Steric Hindrance: Sterically hindered arylboronic acids (e.g., with ortho-substituents) can be challenging substrates and may lead to low yields.[1]
-
Solution: Harsher reaction conditions, such as a stronger base and higher temperatures, may be required for sterically hindered substrates.[1] Alternatively, consider a different cross-coupling strategy or a different catalyst system that is more effective for hindered substrates.
-
Issue 2: Poor Regioselectivity and Formation of Isomeric Products
Symptoms:
-
Formation of a mixture of 2-aryl-4-chloropyrimidine and 4-aryl-2-chloropyrimidine in the first coupling step.
-
Presence of the undesired 2,4-diarylpyrimidine isomer in the final product.
Possible Causes and Solutions:
-
Reaction Conditions Favoring Mixed Selectivity: While C4 is generally more reactive, certain conditions can lead to a loss of regiocontrol.
-
Solution: Carefully control the reaction temperature, as higher temperatures can sometimes reduce selectivity. The choice of catalyst and ligand can also influence the regiochemical outcome. Some reports indicate that slow addition of an excess of the dichloropyrimidine can enhance regiocontrol.[1]
-
-
Substrate-Dependent Effects: The electronic properties of the arylboronic acid can influence the regioselectivity.
-
Solution: If you observe poor selectivity with a specific substrate, it may be necessary to screen different catalysts and ligands to find a system that provides better control.
-
Issue 3: Difficulty in Purification
Symptoms:
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The crude product is a complex mixture that is difficult to separate by column chromatography.
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Co-elution of the desired product with byproducts or starting materials.
Possible Causes and Solutions:
-
Formation of Closely Related Byproducts: Side products like homo-coupled species or regioisomers can have similar polarities to the desired product.
-
Solution: Optimize the reaction to minimize the formation of these byproducts. For purification, consider using a different stationary phase or solvent system for column chromatography. Preparative HPLC or crystallization may be necessary to obtain the pure compound.
-
-
Residual Catalyst: Palladium residues can be difficult to remove.
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Solution: Employ a scavenger resin to remove residual palladium from the reaction mixture before purification.
-
Data Presentation: Optimizing Reaction Components
The following tables summarize the impact of different reaction components on the yield of Suzuki-Miyaura coupling reactions for the synthesis of 4-substituted pyrimidines.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos (4) | Toluene/H₂O | K₃PO₄ | 100 | 12 | 85 |
| Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | CsF | 110 | 10 | 92 |
| Pd(PPh₃)₄ (5) | - | DME | Na₂CO₃ | 85 | 16 | 78 |
| PdCl₂(dppf) (3)| - | THF/H₂O | K₂CO₃ | 90 | 14 | 88 |
Note: This table is a representative example based on common conditions and the actual results may vary depending on the specific substrates.
Table 2: Influence of Solvent and Base on Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene/H₂O (3:1) | K₃PO₄ | 100 | 12 | 85 |
| Dioxane | CsF | 110 | 10 | 92 |
| DME | Na₂CO₃ | 85 | 16 | 78 |
| THF/H₂O (2:1) | K₂CO₃ | 90 | 14 | 88 |
| Ethanol/Toluene (1:1)| K₂CO₃ | 80 | 8 | 95 |
Note: This table is a representative example based on common conditions and the actual results may vary depending on the specific substrates.
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is a general guideline for the regioselective synthesis of 4-aryl-2-chloropyrimidines.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.5 mol%)
-
Na₂CO₃ (2 M aqueous solution, 2 equivalents)
-
DME (1,2-dimethoxyethane)
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (1 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.005 mmol).
-
Add DME (4 mL) and the 2 M aqueous solution of Na₂CO₃ (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes.[6]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloropyrimidine.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Experimental workflow for sequential synthesis of 2,4-diarylated pyrimidines.
Caption: Regioselectivity in the first Suzuki-Miyaura coupling of 2,4-dichloropyrimidine.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4-diarylated pyrimidines enabled by Ni-catalyzed C–sulfone bond activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 2,4-Dibromopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing palladium-catalyzed cross-coupling reactions involving 2,4-dibromopyrimidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your synthetic efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the palladium-catalyzed coupling of this compound in a question-and-answer format.
Question 1: I am observing low or no conversion of my this compound starting material. What are the potential causes and how can I improve the yield?
Answer:
Low conversion is a common issue that can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[1][2][3]
-
Inefficient Oxidative Addition: The carbon-bromine bond at the C4 position is generally more reactive than at the C2 position.[4][5] However, inefficient oxidative addition can still occur.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.[1][3]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.
Question 2: My reaction is producing a mixture of mono-substituted products at the C2 and C4 positions. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in the coupling of this compound is a key challenge. Generally, the C4 position is more reactive.[4][5]
Strategies for Controlling Regioselectivity:
-
Ligand Control: The choice of ligand can significantly influence the site of reaction.[9][10] For C4-selectivity, standard phosphine ligands are often effective.[5] Achieving C2-selectivity is more challenging but has been reported with specific bulky N-heterocyclic carbene (NHC) ligands for C-S coupling.[4][10][11]
-
Reaction Conditions: Temperature and reaction time can also play a role. Lowering the temperature may favor substitution at the more reactive C4 position.
-
Nature of the Coupling Partner: The steric and electronic properties of the coupling partner can influence the regiochemical outcome.
Question 3: I am observing significant amounts of side products, such as homocoupling and protodebromination. How can I minimize these?
Answer:
Side reactions can significantly lower the yield of the desired product.
Minimizing Side Reactions:
-
Protodebromination: This involves the replacement of a bromine atom with a hydrogen atom and is often promoted by the presence of water or protic solvents.[1]
-
Solution: Use anhydrous solvents and reagents. Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the dibromopyrimidine can occur. This is often promoted by the presence of oxygen.[1]
-
Solution: Thoroughly degas the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
-
-
Boronic Acid Decomposition: Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation.[12]
-
Solution: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical order of reactivity for the two bromine atoms on this compound?
A1: In palladium-catalyzed cross-coupling reactions, the C4-Br bond is generally more reactive than the C2-Br bond.[4][5] This is attributed to the electronic properties of the pyrimidine ring, making the C4 position more susceptible to oxidative addition.
Q2: Which palladium catalysts and ligands are most commonly used for coupling with this compound?
A2: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice of ligand is crucial for success. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are often effective, particularly in minimizing catalyst inhibition by the pyrimidine nitrogen.[2][3]
Q3: What are the recommended bases and solvents for Suzuki-Miyaura coupling of this compound?
A3: A common combination is an inorganic base such as K₃PO₄ or K₂CO₃ in a solvent system like 1,4-dioxane/water.[6][7] The water is often necessary for the transmetalation step with boronic acids. Aprotic solvents like toluene and DMF can also be used.[1][6]
Q4: Can I perform a sequential double coupling on this compound?
A4: Yes, the differential reactivity of the C4 and C2 positions allows for sequential functionalization. A one-pot, regioselective double Suzuki coupling has been developed where the first coupling occurs at the C4 position at a lower temperature, followed by the addition of a second boronic acid and an increase in temperature to achieve coupling at the C2 position.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [6] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene | 70-80 | - | 40 | [6] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | Acetonitrile | 70-80 | - | 36 | [6] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 92 | [7] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Ethanol/Toluene/H₂O | 55 then 90 | 12 then 12 | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Coupling at the C4-Position
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Sequential Double Suzuki-Miyaura Coupling [5]
-
To a reaction vessel, add this compound (1.0 eq.), the first arylboronic acid (1.1 eq.), and K₂CO₃ (2.0 eq.).
-
Replace the atmosphere with an inert gas.
-
Add a degassed solvent mixture of ethanol, toluene, and water.
-
Add Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction to 55 °C and stir for 12 hours.
-
Cool the reaction mixture slightly and add the second arylboronic acid (1.2 eq.) and additional K₂CO₃ (2.0 eq.).
-
Increase the reaction temperature to 90 °C and stir for another 12 hours.
-
Work-up and purify as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Strategy for controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
preventing homocoupling in Sonogashira reactions of 2,4-Dibromopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Sonogashira coupling of 2,4-dibromopyrimidine, with a primary focus on preventing homocoupling and controlling regioselectivity.
Troubleshooting Guides & FAQs
This section is designed to help you diagnose and resolve common issues in your Sonogashira reactions involving this compound.
Q1: My primary side product is the homocoupled diyne (Glaser coupling). What are the most likely causes and how can I prevent this?
A1: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling. The primary causes are the presence of oxygen and the use of a copper(I) co-catalyst. The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the undesired diyne byproduct.[1]
Here are the most effective strategies to minimize or prevent homocoupling:
-
Implement Copper-Free Conditions: The most direct method to eliminate copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[1] This may necessitate higher reaction temperatures or more active palladium catalysts and ligands.[2]
-
Ensure a Strictly Anaerobic Environment: Rigorously deoxygenate all solvents and reagents. This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.[1] Maintaining a positive pressure of the inert gas throughout the experiment is crucial.
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Use a Reducing Atmosphere: In some cases, employing a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, can help to minimize oxidative homocoupling by consuming residual oxygen.[3]
Q2: I am observing a mixture of mono-alkynylated products at the C2 and C4 positions of the pyrimidine ring. How can I control the regioselectivity?
A2: For 2,4-dihalopyrimidines, cross-coupling reactions generally favor substitution at the C4 position.[4] However, the regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
-
For C4-Selectivity: In many palladium-catalyzed cross-coupling reactions of 2,4-dihalopyrimidines, the C4 position is intrinsically more reactive. Standard Sonogashira conditions using common phosphine ligands often lead to preferential coupling at C4.
-
For C2-Selectivity: Achieving C2-selectivity is more challenging and typically requires specific, sterically bulky ligands. While most documented examples are for other types of cross-coupling (e.g., C-S coupling), the principle of ligand-controlled regioselectivity is applicable.[4][5][6] The use of bulky N-heterocyclic carbene (NHC) ligands on the palladium precatalyst has been shown to uniquely favor C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[4][6] Researchers may need to screen a variety of bulky electron-rich ligands to achieve C2-selectivity in the Sonogashira reaction of this compound.
Q3: My reaction is not proceeding, or the yield is very low. What are the critical parameters to check?
A3: Low reactivity in Sonogashira couplings can stem from several factors. Here's a checklist of critical parameters to troubleshoot:
-
Catalyst Activity: Ensure your palladium catalyst and, if used, copper co-catalyst are active. Palladium black formation (a black precipitate) can indicate catalyst decomposition. Use fresh, high-quality catalysts.
-
Reagent Purity: Impurities in the this compound, terminal alkyne, or solvents can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Base Selection: An appropriate amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction.[7] Ensure the base is dry and used in sufficient excess.
-
Solvent Choice: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation and side reactions.[7] Common solvents include THF, DMF, and toluene.
-
Reaction Temperature: While some Sonogashira reactions proceed at room temperature, less reactive aryl bromides often require heating.[8] Optimization of the reaction temperature is crucial.
Q4: Can I perform a double Sonogashira coupling on this compound?
A4: Yes, it is possible to perform a double Sonogashira coupling to synthesize 2,4-dialkynylpyrimidines. This typically requires a higher loading of the terminal alkyne (≥ 2.2 equivalents), potentially a higher catalyst loading, and more forcing reaction conditions such as elevated temperatures (e.g., 80-100 °C) and longer reaction times.[9] Careful monitoring of the reaction is necessary to track the disappearance of the mono-alkynylated intermediate and the formation of the desired di-substituted product.[9]
Data Presentation
The following tables summarize the effect of various reaction parameters on the outcome of Sonogashira reactions, with a focus on minimizing homocoupling.
Table 1: Effect of Key Parameters on Homocoupling
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling (Glaser Coupling) |
| Copper Co-catalyst | Copper-free conditions | Presence of Cu(I) salts |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Presence of Oxygen |
| Alkyne Addition | Slow, dropwise addition | Rapid, single-portion addition |
| Temperature | Optimized for cross-coupling (often moderate) | High temperatures can sometimes favor homocoupling |
| Catalyst Loading | Optimal (not excessively high) | High copper catalyst loading |
Experimental Protocols
Below are detailed experimental protocols for performing Sonogashira reactions with a focus on minimizing homocoupling. These are general procedures and may require optimization for your specific terminal alkyne.
Protocol 1: Copper-Free Sonogashira Coupling of this compound (General Procedure)
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture with vigorous stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Cocatalyzed Sonogashira Coupling with Minimized Homocoupling (General Procedure)
This protocol utilizes a copper co-catalyst but incorporates measures to reduce Glaser coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Amine base (e.g., freshly distilled and degassed triethylamine, used as solvent or co-solvent)
-
Anhydrous, degassed co-solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask, then evacuate and backfill with high-purity argon or nitrogen three times.
-
Add the freshly distilled and degassed amine base and any co-solvent via syringe.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C if the aryl bromide is less reactive.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to Sonogashira reactions of this compound.
Caption: Troubleshooting logic for high homocoupling in Sonogashira reactions.
Caption: Ligand influence on the regioselectivity of Sonogashira coupling.
Caption: General experimental workflow for Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2,4-Dibromopyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with 2,4-dibromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound failed completely. What are the first things I should check?
A1: When a reaction fails to show any product formation, it's crucial to revisit the fundamental parameters of the setup.
-
Reagent Purity: Ensure the this compound and all other reagents are of high purity and dry. Impurities or moisture can deactivate catalysts and reagents.[1][2]
-
Inert Atmosphere: For many coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and all organometallic reactions (e.g., lithiation), maintaining a strictly anhydrous and oxygen-free environment is critical.[3][4] Ensure proper degassing of solvents and use of techniques like Schlenk lines or a glovebox.
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. Consider incrementally increasing the heat.[1][3] Conversely, some intermediates may be unstable at elevated temperatures, leading to decomposition.
-
Catalyst Activity: If using a palladium catalyst, ensure it has not been deactivated by exposure to air. Using a fresh batch or a more active pre-catalyst can be a solution.[1][5]
Q2: Which bromine on this compound is more reactive in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), the bromine at the C4 position is generally more reactive than the bromine at the C2 position.[6][7] This preferential reactivity is due to the electronic properties of the pyrimidine ring, which favors oxidative addition of palladium or nucleophilic attack at the C4-halide bond.[7] This allows for selective, sequential functionalization.
Q3: I'm observing a significant amount of a debrominated side product (monobromopyrimidine). What causes this and how can I prevent it?
A3: The formation of a hydrodehalogenated (debrominated) product is a common side reaction in palladium-catalyzed couplings.[8] It is often caused by the formation of palladium-hydride species, which can arise from the base, solvent, or other impurities.[9] This species can then react with your starting material or product to replace a bromine atom with hydrogen.
To minimize this side reaction:
-
Switch to a milder base: Strong bases can promote the formation of hydride species. Using milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often a very effective solution.[9]
-
Lower the reaction temperature: Debromination pathways may have a higher activation energy, so running the reaction at a lower temperature can increase selectivity for the desired coupling product.[9]
Q4: Can this compound decompose during the reaction or workup?
A4: Yes, pyrimidine rings can be susceptible to decomposition under certain conditions. For instance, in the presence of strong acids, hydrolysis of the bromo groups to form oxo-pyrimidines can occur, though this is more common with amino-pyrimidines.[10] During workup, care should be taken to avoid overly harsh acidic or basic conditions if your target molecule is sensitive. Additionally, prolonged heating can lead to decomposition.[3]
Troubleshooting Specific Reactions
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a very low yield. How can I optimize it?
Answer: Low yields in Suzuki couplings with dihalopyrimidines are a common issue. A systematic screening of reaction parameters is the most effective approach to optimization.
-
Potential Cause: Inefficient catalyst or ligand.
-
Solution: While Pd(PPh₃)₄ is a common choice, some substrates require more specialized ligands.[5] Consider screening different palladium sources (e.g., Pd₂(dba)₃) in combination with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can accelerate the oxidative addition step, especially for less reactive C-Br bonds.[11]
-
-
Potential Cause: Inactive boronic acid.
-
Solution: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) at high temperatures or homocouple in the presence of oxygen.[5][12] Use fresh, high-purity boronic acid, ensure the reaction is thoroughly degassed, and consider using a slight excess (1.1-1.5 equivalents).[12]
-
-
Potential Cause: Suboptimal base or solvent.
Caption: A logical workflow for diagnosing and solving low-yield Suzuki coupling reactions.
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on this compound, but I'm mostly isolating the hydrodehalogenated starting material. What is going wrong?
Answer: This indicates that an unproductive side reaction is outcompeting your desired C-N bond formation.[8] In the Buchwald-Hartwig reaction, this is often due to β-hydride elimination from the palladium-amide intermediate or direct hydrodehalogenation.[8][13]
-
Potential Cause: Suboptimal Ligand Choice.
-
Potential Cause: Incorrect Base.
-
Solution: A strong, non-nucleophilic base is required to deprotonate the amine without interfering with the catalyst. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate are commonly used.[16] Ensure the base is anhydrous.
-
-
Potential Cause: Reaction Temperature.
-
Solution: While heating is often necessary, excessively high temperatures can favor decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Caption: Key competing pathways from the palladium-amide intermediate in Buchwald-Hartwig amination.
Issue 3: Poor Selectivity in Lithiation / Halogen-Metal Exchange
Question: When I treat this compound with n-BuLi at -78 °C and quench with an electrophile, I get a mixture of products. How can I improve selectivity?
Answer: Halogen-metal exchange on dihalopyrimidines can be complicated by issues of regioselectivity and competing reactions like "halogen dance" (isomerization via deprotonation/reprotonation).[17]
-
Potential Cause: Temperature Fluctuation.
-
Potential Cause: Solvent Effects.
-
Potential Cause: Competing Lithiation Sites.
-
Solution: The bromine at the C4 position is generally expected to undergo exchange more readily. If you observe reaction at C2 or other positions, it may be due to a halogen dance phenomenon.[17] Trapping the intermediate at a very low temperature before this process can occur is key.
-
Data Summary Tables
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyrimidines
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | ~81[7] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | High |
| Heteroarylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | DMF | 90 | Moderate-High |
Note: Yields are highly substrate-dependent. This table provides common starting points for optimization based on literature for 2,4-dichloropyrimidines and related compounds.[5][7]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dihaloarenes
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.4) | Toluene | 100 | High[15] |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ (2) | t-AmylOH | 110 | High |
| Primary Alkylamine | Pd₂(dba)₃ (1) | DavePhos (2) | LHMDS (1.5) | Dioxane | 80 | Moderate-High |
Note: Conditions are generalized from protocols for various aryl/heteroaryl halides and may require optimization for this compound.[14][15]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and a stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) followed by the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[9]
-
Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Add the this compound (1.0 eq) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Amine Addition: Add the amine (1.1-1.2 eq) via syringe.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. research.rug.nl [research.rug.nl]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Technical Support Center: Scale-Up Synthesis of 2,4-Dibromopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-dibromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: The two main industrial synthesis routes for this compound are the bromination of 2,4-dichloropyrimidine with a brominating agent like phosphorus tribromide (PBr₃), and the reaction of uracil with a strong brominating agent such as phosphorus oxybromide (POBr₃). For large-scale production, the route starting from 2,4-dichloropyrimidine is often preferred due to better atom economy and more manageable purification processes.
Q2: What are the most common challenges encountered during the scale-up of this compound synthesis?
A2: Common challenges during scale-up include:
-
Reaction Control: The bromination reaction can be exothermic, requiring careful temperature management to prevent runaway reactions.
-
Incomplete Conversion: The reaction may stall, leaving significant amounts of starting material or intermediates like 2-bromo-4-chloropyrimidine.
-
Impurity Profile: Formation of byproducts that are difficult to separate from the desired product.
-
Purification: Traditional purification methods like column chromatography are not economically viable or scalable for large quantities. Developing an effective crystallization process is crucial.
-
Reagent Handling: Managing large quantities of corrosive and hazardous brominating agents safely.
Q3: How can I monitor the progress of the reaction effectively at a larger scale?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress by quantifying the consumption of starting materials and the formation of intermediates and the final product. For in-process checks, Thin-Layer Chromatography (TLC) can also be utilized for a quicker qualitative assessment.
Q4: Is it possible to recycle any of the intermediates or unreacted starting materials in a large-scale process?
A4: Yes, a cyclic process has been developed for the synthesis from 2,4-dichloropyrimidine. This process involves separating a mixture of unreacted 2,4-dichloropyrimidine, the intermediate 2-bromo-4-chloropyrimidine, and some product from the pure this compound through a staged recrystallization. This recovered mixture can then be used as a raw material in a subsequent batch, significantly improving the overall yield and process economics.[1]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | - Incomplete reaction due to insufficient brominating agent or reaction time.- Loss of product during work-up and purification.- Suboptimal reaction temperature. | - Ensure the molar ratio of the brominating agent is adequate. Consider staged addition of the brominating agent to drive the reaction to completion.[1]- Optimize the recrystallization procedure to minimize the amount of product remaining in the mother liquor. Consider a multi-stage crystallization.[1]- Carefully control the reaction temperature within the optimal range. |
| TSG-002 | High Levels of Impurities in Crude Product | - Reaction temperature is too high, leading to side reactions.- Presence of moisture in the reaction mixture.- Impure starting materials. | - Maintain strict temperature control throughout the reaction.[2]- Ensure all reagents and solvents are anhydrous.- Verify the purity of the starting 2,4-dichloropyrimidine or uracil before starting the synthesis. |
| TSG-003 | Difficulty in Product Crystallization | - Incorrect solvent or solvent mixture.- Presence of oily impurities inhibiting crystal formation.- Cooling the solution too quickly. | - Screen for an optimal recrystallization solvent. 95% ethanol has been shown to be effective.[1]- If an oil forms, try to redissolve it by heating and adding more solvent, then cool slowly with vigorous stirring. Seeding with a small crystal of pure product can also induce crystallization.- Allow the solution to cool gradually to room temperature before further cooling in an ice bath. |
| TSG-004 | Reaction Stalls (Incomplete Conversion) | - Insufficient amount or deactivation of the brominating agent.- Poor mixing in a large reactor. | - Add an additional charge of the brominating agent after analyzing a sample of the reaction mixture.[1]- Ensure the stirring is efficient to maintain a homogeneous reaction mixture. |
| TSG-005 | Product Purity is Low After Recrystallization | - Inefficient removal of the mother liquor.- Co-crystallization of impurities with the product. | - Ensure the filter cake is washed with a small amount of cold, fresh solvent to remove residual mother liquor.- A second recrystallization may be necessary to achieve the desired purity. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Route 1: From 2,4-Dichloropyrimidine (Scalable Process) | Route 2: From Uracil (Lab-Scale) |
| Starting Material | 2,4-Dichloropyrimidine | Uracil |
| Brominating Agent | Phosphorus Tribromide (PBr₃) | Phosphorus Oxybromide (POBr₃) |
| Molar Ratio (Start:Agent) | Optimized for staged addition to reduce excess | 1 : 5.2 (Large excess of brominating agent)[3] |
| Reaction Temperature | 120-130 °C | 125 °C[3] |
| Reaction Time | Monitored by HPLC until completion | 2 hours[3] |
| Initial Yield (Crude) | 60-70%[1] | ~80% (before chromatography) |
| Overall Yield (After Recycle) | 80-90%[1] | Not applicable (no recycling in the described lab method) |
| Purity (Final Product) | 95-99% (after recrystallization)[1] | 78.5% yield of pure product (after column chromatography)[3] |
| Purification Method | Staged Recrystallization[1] | Flash Silica Gel Column Chromatography[3] |
| Scalability Issues | - Management of intermediates.- Efficient solid-liquid separation. | - Handling large excess of hazardous POBr₃.- Column chromatography is not scalable.- Difficult work-up. |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound from 2,4-Dichloropyrimidine
This protocol is based on a scalable, cyclic process designed to improve yield and purity while minimizing waste.
Materials:
-
2,4-Dichloropyrimidine
-
Phosphorus Tribromide (PBr₃)
-
95% Ethanol
Procedure:
-
Initial Reaction:
-
Charge the reactor with 2,4-dichloropyrimidine.
-
Heat the reactor to the target reaction temperature (e.g., 120-130 °C).
-
Add PBr₃ in batches. The addition is staged based on the progress of the reaction, which is monitored by HPLC.
-
An initial charge of PBr₃ is added.
-
After a certain period, a sample is analyzed. A second charge of PBr₃ is added when the concentration of this compound reaches a specific level (e.g., 40-60%).
-
A final charge of PBr₃ may be added to drive the reaction to completion (e.g., when the product concentration is 60-70%).[1]
-
-
Continue to heat the reaction mixture until the conversion is maximized.
-
-
Work-up and Crude Isolation:
-
After the reaction is complete, cool the mixture.
-
Carefully quench the reaction mixture by pouring it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry with a drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
-
Purification by Staged Recrystallization:
-
Dissolve the crude product in hot 95% ethanol.
-
Cool the solution to an intermediate temperature (e.g., 30 °C). A solid containing unreacted starting material and the intermediate 2-bromo-4-chloropyrimidine will precipitate.[1]
-
Filter this solid. This mixture can be recycled into the next batch.
-
Cool the filtrate to a lower temperature (e.g., 0 °C) to crystallize the pure this compound as a white, needle-like solid.[1]
-
Filter the pure product, wash with a small amount of cold 95% ethanol, and dry under vacuum.
-
Protocol 2: Lab-Scale Synthesis of this compound from Uracil
This protocol is a typical lab-scale procedure and highlights the challenges in scaling up this route.
Materials:
-
Uracil
-
Phosphorus Oxybromide (POBr₃)
-
Dichloromethane
-
Sodium Bicarbonate
-
Silica Gel
Procedure:
-
Reaction:
-
In a reaction vessel, combine uracil and phosphorus oxybromide. Note the large excess of POBr₃ used.
-
Heat the mixture with stirring at 125 °C for 2 hours.[3]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a large beaker of ice water.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous phase multiple times with dichloromethane.[3]
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash silica gel column chromatography to obtain the pure this compound.[3]
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Scalable cyclic synthesis and purification process.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Managing Exothermic Reactions of 2,4-Dibromopyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on safely managing exothermic reactions involving 2,4-Dibromopyrimidine through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions of this compound?
A1: The primary thermal hazard is a thermal runaway, where an uncontrolled increase in reaction rate leads to a rapid rise in temperature and pressure.[1] This can be caused by the highly exothermic nature of nucleophilic substitution reactions at the bromine-substituted positions. The structure of this compound, with two reactive sites, makes it susceptible to rapid, energetic reactions.[2] A thermal runaway can potentially lead to vessel rupture, explosions, or the release of hazardous materials, including hydrogen bromide gas upon decomposition.[1][3]
Q2: How can I proactively assess the thermal risk of my specific reaction involving this compound?
A2: A thorough thermal hazard assessment is critical before scaling up any reaction.[1] This should involve:
-
Literature Review: Search for data on similar reactions to understand potential hazards.
-
Calorimetry Analysis: Employ techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to obtain critical safety data.[1][4] These methods help determine the heat of reaction, the onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR), which is vital for safe process design.[1]
Q3: What are the key strategies for controlling exotherms when using this compound?
A3: Several strategies can be employed to mitigate exothermic events:
-
Controlled Reagent Addition: Use a semi-batch or continuous feeding approach where one reactant is added gradually.[1] This allows the cooling system to manage the heat generated in real-time.
-
Dilution: Conducting the reaction in a suitable solvent increases the overall thermal mass of the mixture, which helps absorb the heat produced.[1]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system (e.g., ice bath, cryocooler) capable of handling the total heat output of the reaction.[1][5]
-
Lower Reaction Temperature: If the reaction kinetics are favorable, operating at a lower temperature can significantly slow the rate of heat evolution.[1]
-
Adequate Agitation: Vigorous stirring is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.[4]
Q4: Which position on this compound is more reactive in nucleophilic substitution, and how does this impact exotherm management?
A4: In pyrimidine systems, a halogen atom positioned between two nitrogen atoms (the C2 position) is generally the most susceptible to nucleophilic substitution due to the electron-withdrawing nature of the nitrogens.[6] This enhanced reactivity at the C2 position means the initial substitution step can be particularly rapid and highly exothermic, requiring very careful control of reagent addition and temperature from the outset of the reaction.
Q5: What immediate actions should I take if I observe a sudden, unexpected temperature rise?
A5: In the event of a thermal runaway, immediate and decisive action is required:
-
Stop All Reagent Addition: Immediately cease the feed of all reactants.[4]
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity.[4]
-
Prepare for Emergency Quenching: If the temperature continues to rise despite maximum cooling, be prepared to add a pre-determined, appropriate quenching agent to stop the reaction. This step should only be performed if a safe quenching protocol has been established beforehand.
-
Evacuate if Necessary: If the reaction cannot be brought under control and there is a risk of vessel pressurization or decomposition, evacuate the area immediately and activate emergency alarms.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase during reagent addition. | 1. Reagent addition rate is too high.[5]2. Insufficient cooling capacity.[5]3. Reagent concentration is too high. | 1. Immediately stop the reagent addition.[4]2. Ensure the cooling system is functioning at maximum capacity.3. Once the temperature is stabilized, resume addition at a significantly slower rate, carefully monitoring the temperature.[7] |
| Reaction fails to initiate, then experiences a sudden, violent exotherm. | 1. An induction period has led to the accumulation of unreacted reagents.2. Inactive reagents or catalyst. | 1. Before beginning the main addition, ensure the reaction has initiated by adding a small amount of reagent and observing a slight, controlled temperature increase.2. If an induction period is known, add the reagent much more slowly until the reaction is confirmed to be proceeding smoothly. |
| Significant exotherm observed during work-up or quenching. | 1. The quenching of unreacted starting materials or energetic intermediates is itself an exothermic process.[7] | 1. Cool the reaction mixture thoroughly (e.g., to 0 °C) in an ice bath before beginning the quench.[7]2. Add the quenching agent (e.g., water, saturated aqueous solution) slowly and dropwise with vigorous stirring and continuous temperature monitoring.[7] |
| Localized boiling, fuming, or charring in the reactor. | 1. Inadequate mixing or stirring, leading to the formation of localized "hot spots".[4] | 1. Immediately stop reagent addition.2. If it is safe to do so, increase the agitation rate to improve heat dissipation and mixture homogeneity.[4]3. Ensure the temperature probe is correctly placed to measure the bulk internal temperature accurately. |
| Reactor pressure rises unexpectedly. | 1. Gas evolution from the reaction.2. The solvent has begun to boil due to an uncontrolled temperature increase.[4] | 1. Follow all steps for a rapid temperature increase.2. If the pressure approaches the vessel's safety limit, vent the reactor to a safe, designated location like a scrubber or fume hood, but only if you are trained and authorized to do so.[4] |
Data Presentation
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 3921-01-5 | [2][8][9] |
| Molecular Formula | C₄H₂Br₂N₂ | [2][9] |
| Molecular Weight | 237.88 g/mol | [2][9] |
| Appearance | Yellow to brown solid | [2][10] |
| Melting Point | 65 - 73 °C | [2][9] |
| Boiling Point | 316.6 °C at 760 mmHg | [8] |
| Flash Point | 145.3 °C | [8] |
| Key Hazards | Toxic, Skin/Eye Irritant, Respiratory Irritant | [10][11][12] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [10][11] |
| Storage Conditions | Store at 0 - 8 °C in a dry, well-ventilated place | [2][12] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Nucleophilic Substitution
Objective: To perform a nucleophilic substitution reaction on this compound while maintaining strict temperature control.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a digital temperature probe, a pressure-equalizing dropping funnel, and an inert gas inlet (e.g., Nitrogen or Argon). Place the entire setup in a secondary container that can serve as a cooling bath (e.g., an ice-water bath).[5]
-
Initial Charging: Charge the reaction flask with this compound and the chosen anhydrous solvent.
-
Cooling: Begin stirring and cool the mixture to the desired initial reaction temperature (e.g., 0 °C).
-
Reagent Addition: Dissolve the nucleophile in the same anhydrous solvent and charge it to the dropping funnel. Begin adding the nucleophile solution dropwise to the reaction mixture.[5]
-
Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The rate of addition must be adjusted to maintain the temperature within a narrow, pre-determined range (e.g., ± 2 °C). If the temperature exceeds this range, immediately stop the addition and allow the cooling system to restore the set temperature before resuming at a slower rate.[4]
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature for the required duration, monitoring for any delayed exotherm.[7]
-
Controlled Quenching: Once the reaction is complete, cool the mixture further (if necessary) before slowly and carefully quenching the reaction by the dropwise addition of an appropriate quenching agent.[7]
Protocol 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the potential heat of reaction for a mixture involving this compound.
Methodology:
-
Sample Preparation: In a well-ventilated fume hood, accurately weigh 1-5 mg of the reaction mixture (or the pure compound) into a hermetically sealed DSC pan. Prepare a reference pan with an equivalent mass of the solvent or as recommended by the instrument manufacturer.
-
Instrument Setup: Calibrate the DSC instrument for temperature and heat flow using a known standard (e.g., indium).[13]
-
Experimental Conditions: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[13]
-
Temperature Program: Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C). Program the instrument to ramp the temperature at a steady rate (e.g., 10 °C/min) up to a temperature beyond the expected reaction or decomposition point (e.g., 350 °C).[13]
-
Data Analysis: Analyze the resulting thermogram. Identify and integrate the area of any exothermic peaks to quantify the heat released (ΔH). The temperature at which an exothermic event begins is the onset temperature, a critical parameter for assessing thermal stability.[14]
Visualizations
Caption: A workflow for managing and responding to temperature changes.
Caption: The positive feedback cycle leading to a thermal runaway event.
Caption: A diagram of the recommended experimental setup for control.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
avoiding di-substitution in 2,4-Dibromopyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dibromopyrimidine. The focus is on controlling reaction selectivity to achieve mono-substitution and avoid the common pitfall of di-substitution.
Frequently Asked Questions (FAQs)
Q1: Why is mono-substitution of this compound challenging?
A1: this compound possesses two reactive sites for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The primary challenge lies in controlling the reaction to selectively substitute only one of the bromine atoms, as the second bromine can also react, leading to a di-substituted product.
Q2: Which position on the this compound ring is generally more reactive?
A2: In both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the C4 position is generally more reactive than the C2 position.[1][2] This is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic and susceptible to nucleophilic attack.[2] The intermediate formed during substitution at C4 is also better stabilized by resonance.[2]
Q3: How can I favor mono-substitution at the C4 position?
A3: Standard reaction conditions for nucleophilic aromatic substitutions and Suzuki-Miyaura cross-coupling reactions typically favor substitution at the C4 position.[1] To achieve mono-substitution, it is crucial to control the stoichiometry of the reagents. Using a 1:1 molar ratio of this compound to the nucleophile or coupling partner is a common strategy.
Q4: Is it possible to achieve selective mono-substitution at the C2 position?
A4: While more challenging, selective mono-substitution at the C2 position is achievable under specific conditions. For palladium-catalyzed C-S coupling reactions, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely promote C2-selective substitution on 2,4-dichloropyrimidines, a principle that can be extended to this compound.[3][4] Additionally, some specific Suzuki-Miyaura coupling reactions have shown anomalous C2 selectivity.[5]
Q5: What are the common side products in reactions with this compound?
A5: The most common side product is the di-substituted pyrimidine. Other potential side reactions include homo-coupling of the boronic acid in Suzuki reactions and protodeboronation (loss of the boronic acid group).[6][7]
Troubleshooting Guides
Issue 1: Predominant Formation of Di-substituted Product
Potential Causes:
-
Incorrect Stoichiometry: An excess of the nucleophile or coupling partner will drive the reaction towards di-substitution after the more reactive C4 position has been functionalized.
-
High Reaction Temperature or Prolonged Reaction Time: Harsher reaction conditions can provide sufficient energy to overcome the activation barrier for substitution at the less reactive C2 position.
-
High Catalyst Loading: In cross-coupling reactions, a high catalyst concentration can increase the rate of the second substitution.
Troubleshooting Steps:
-
Verify Stoichiometry: Carefully check the molar equivalents of your reactants. Aim for a 1:1 or slightly less than 1 equivalent of the incoming group relative to the this compound.
-
Optimize Reaction Conditions:
-
Lower the reaction temperature.
-
Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.
-
Reduce the catalyst loading in cross-coupling reactions.
-
-
Slow Addition: Consider adding the nucleophile or coupling partner slowly to the reaction mixture to maintain a low concentration, thereby favoring mono-substitution.
Issue 2: Low Yield of the Desired Mono-substituted Product
Potential Causes:
-
Catalyst Inactivity: The palladium catalyst may be poisoned or deactivated.[7]
-
Poor Quality of Reagents: Impure starting materials or solvents can interfere with the reaction.
-
Side Reactions: Protodeboronation of boronic acids or homo-coupling can consume starting materials.[6][7]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of cross-coupling reactions.[7]
Troubleshooting Steps:
-
Use Fresh Catalyst and Ligands: Ensure your palladium source and ligands are of high quality.
-
Ensure Anhydrous and Degassed Conditions: For Suzuki and other cross-coupling reactions, use anhydrous solvents and thoroughly degas the reaction mixture to prevent catalyst deactivation and side reactions.[7]
-
Screen Bases and Solvents: The optimal base and solvent system can be highly substrate-dependent. A screening of different conditions may be necessary.
-
Consider Boronic Esters: In Suzuki couplings, boronic esters (e.g., pinacol esters) are often more stable than boronic acids and can minimize protodeboronation.[7]
Issue 3: Incorrect Regioisomer is Formed (C2-substitution instead of desired C4, or vice versa)
Potential Causes:
-
Ligand Effects: In palladium-catalyzed reactions, the choice of ligand can dramatically influence the regioselectivity. Bulky, electron-rich ligands can sometimes override the inherent electronic preference of the substrate.[3][4]
-
Steric Hindrance: A bulky substituent on the incoming nucleophile or coupling partner might favor attack at the less sterically hindered position.
-
Reaction Mechanism: The reaction may be proceeding through an unexpected pathway with different regiochemical control.
Troubleshooting Steps:
-
Ligand Screening: If you are performing a cross-coupling reaction and obtaining the wrong isomer, a screen of different phosphine or NHC ligands is recommended.
-
Re-evaluate the Inherent Selectivity: Confirm the expected regioselectivity for your specific reaction type based on literature precedents.
-
Consider a Different Synthetic Strategy: If regioselectivity cannot be controlled, you may need to consider a multi-step approach involving protecting groups or a different order of bond formation.
Data Presentation
Table 1: Conditions for Selective Mono-substitution of 2,4-Dihalopyrimidines
| Target Position | Reaction Type | Key Conditions | Substrate | Reagent | Yield (%) | Selectivity (C4:C2) | Reference |
| C4 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 100 °C (Microwave) | 2,4-dichloropyrimidine | Arylboronic acid | 71-95 | Highly selective for C4 | [8] |
| C4 | Nucleophilic Aromatic Substitution | Amine, room temperature | 2,4-dichloropyrimidine | Various amines | - | Generally favors C4 | [1] |
| C2 | C-S Coupling | (η³-allyl)PdCl(IPent), NaOtBu, Toluene, 25 °C | 2,4-dichloropyrimidine | Primary alkane thiols | 60-85 | 1:11 to 1:20 | [1] |
| C2 | Suzuki Coupling | Pd(PPh₃)₄, NaHCO₃, DME | This compound | 2,4-di-tert-butoxypyrimidine-5-boronic acid | 58 | Selective for C2 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Selective C4-Arylation via Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for 2,4-dichloropyrimidine and is expected to be applicable to this compound.[8]
-
Reaction Setup: To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.05 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Degassing: Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 100-120 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective C2-Thiolation
This protocol is based on a method developed for 2,4-dichloropyrimidine.[1]
-
Reaction Setup: In a glovebox, combine the palladium precatalyst (e.g., (η³-allyl)PdCl(IPent), 0.02 mmol) and sodium tert-butoxide (1.2 mmol) in a vial.
-
Reagent Addition: Add a solution of this compound (1.0 mmol) in toluene, followed by the thiol (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Workflow for selective mono-substitution of this compound.
Caption: Troubleshooting guide for excessive di-substitution.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Selective C2 or C4 Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the selective C2 or C4 functionalization of heterocyclic compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing C2 versus C4 selectivity in the functionalization of pyridine and indole derivatives?
A1: The regioselectivity of C-H functionalization at the C2 versus C4 position is a complex interplay of electronic and steric factors, reaction mechanism, and the specific reagents employed. Key influencing factors include:
-
Directing Groups: The nature and position of a directing group on the heterocyclic scaffold are paramount in guiding the catalyst to a specific C-H bond. For instance, in indoles, a directing group at the N1 position can favor C2 functionalization, while a group at C3 can direct reactions to the C4 position.[1][2]
-
Catalyst and Ligand System: The choice of transition metal catalyst and the steric and electronic properties of the coordinating ligands play a crucial role. Bulky ligands can sterically hinder approach to the C2 position, thereby favoring C4 functionalization.[3]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway and, consequently, the regioselectivity. In some cases, a switch from a nonpolar to a polar solvent can invert the C2/C4 selectivity.[4][5]
-
Reaction Mechanism: The operative mechanism, such as concerted metalation-deprotonation (CMD) versus electrophilic aromatic substitution (SEAr), can lead to different regiochemical outcomes.[6][7]
Q2: My C-H functionalization reaction is suffering from low or no yield. What are the common causes and how can I troubleshoot this?
A2: Low or no yield in C-H functionalization reactions is a frequent issue. A systematic approach to troubleshooting is recommended:
-
Reagent and Catalyst Integrity: Ensure all reagents, solvents, and catalysts are pure and anhydrous. Many transition metal catalysts are sensitive to air and moisture.[8]
-
Catalyst Activation: Verify that the catalyst is active. Some catalysts may require an activation step or the use of a pre-catalyst.
-
Ligand Screening: The ligand can dramatically impact catalyst activity. A screening of different ligands with varying electronic and steric properties is often beneficial.[3][8]
-
Temperature Optimization: C-H activation often requires elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition. A systematic optimization of the reaction temperature is crucial.[8]
-
Reaction Time: Monitor the reaction progress over time to ensure it has reached completion. Some C-H functionalizations can be slow.[8]
Q3: I am observing a mixture of C2 and C4 isomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a central challenge. Consider the following strategies to improve the ratio of your desired isomer:
-
Optimize the Directing Group: If using a directing group, ensure it is optimal for the desired position. It may be necessary to screen different directing groups.[1][2]
-
Modify the Catalyst/Ligand System: The choice of ligand is critical for controlling regioselectivity. For example, in palladium-catalyzed reactions, the use of sterically bulky phosphine ligands can favor the less hindered C4 position.[3]
-
Solvent Screening: As solvent can influence the transition state energies of competing pathways, a thorough screening of solvents with different polarities and coordinating abilities is recommended.[4][5]
-
Employ a Blocking Group: In some cases, a removable blocking group can be installed to temporarily block the undesired reactive site, forcing the functionalization to occur at the desired position.[9]
Troubleshooting Guides
Problem 1: Poor C4 Selectivity in Palladium-Catalyzed Arylation of 3-Substituted Indoles
Symptoms: A significant amount of the C2-arylated product is observed alongside the desired C4-arylated product.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Directing Group | The directing group at the C3 position may not be sufficiently effective in directing the catalyst to the C4-position. Consider screening different carbonyl-based or other directing groups that have been reported to favor C4 functionalization.[1][2] |
| Inappropriate Ligand | The ligand on the palladium catalyst may not provide enough steric hindrance around the C2 position. Screen a variety of bulky phosphine or N-heterocyclic carbene (NHC) ligands.[3] |
| Solvent Effects | The solvent may be favoring the C2-functionalization pathway. Conduct a solvent screen, including both polar and non-polar aprofic solvents, as this has been shown to influence regioselectivity.[4][5] |
Problem 2: Catalyst Deactivation in Pyridine C2-Functionalization
Symptoms: The reaction starts but stalls before completion, or no reaction is observed.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | The lone pair on the pyridine nitrogen can coordinate strongly to the metal center, leading to catalyst inhibition. The use of pyridine N-oxides can mitigate this issue by masking the nitrogen lone pair.[10][11] |
| Air or Moisture Sensitivity | Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried.[8] |
| Inappropriate Reaction Temperature | The temperature may be too high, leading to thermal decomposition of the catalyst. Optimize the temperature by running the reaction at incrementally lower temperatures.[8] |
Data Presentation
Table 1: Influence of Directing Group and Catalyst on C4-Alkenylation of Indoles
| Entry | Directing Group at C3 | Catalyst | Solvent | C4:C2 Selectivity | Yield (%) | Reference |
| 1 | Acetyl | [RhCpCl₂]₂ | MeOH | <1:99 | 95 | [1] |
| 2 | Trifluoroacetyl | [RhCpCl₂]₂ | MeOH | >99:1 | 88 | [1] |
| 3 | Formyl | [Ru(p-cymene)Cl₂]₂ | DCE | 95:5 | 75 | [12] |
Table 2: Solvent-Controlled Regioselective C-H Arylation of N-P(O)tBu₂-indole
| Entry | Solvent | C2-Arylation Yield (%) | C3-Arylation Yield (%) | Reference |
| 1 | Toluene | 85 | <5 | [4] |
| 2 | DMF | <5 | 92 | [4] |
| 3 | Dioxane | 78 | 10 | [4] |
Experimental Protocols
Key Experiment: Palladium-Catalyzed C2-Arylation of N-Substituted Indole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-substituted indole (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk tube, add the N-substituted indole, aryl iodide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13][14]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Concerted Metalation-Deprotonation (CMD) pathway for C2-functionalization of indoles.
Caption: Troubleshooting workflow for poor regioselectivity in C2/C4 functionalization.
References
- 1. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Oxidative Arylation of lndoles Bearing N-Alkyl Protecting Groups: Dual C-H Functionalization via a Concerted Metalation-Deprotonation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A [pubs.rsc.org]
- 13. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: 2,4-Dibromopyrimidine vs. 2,4-Dichloropyrimidine in Synthetic Chemistry
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
In the synthesis of novel therapeutics, the pyrimidine scaffold is a cornerstone, offering a versatile platform for constructing a diverse array of biologically active molecules. Among the most crucial building blocks for functionalizing this core are 2,4-dihalopyrimidines. The choice between utilizing 2,4-dibromopyrimidine or 2,4-dichloropyrimidine can significantly influence reaction yields, selectivity, and the overall efficiency of a synthetic route. This guide provides an objective, data-driven comparison of these two key reagents, focusing on their reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
General Reactivity Principles
The reactivity of halopyrimidines is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electronic properties of the pyrimidine ring.
Influence of the Halogen: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-Br bond in this compound compared to the C-Cl bond in 2,4-dichloropyrimidine means that the oxidative addition of a palladium catalyst—often the rate-determining step—is typically more facile for the bromo-substituted compound. This can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Influence of Halogen Position: The pyrimidine ring is an electron-deficient system, and the positions of the halogens significantly impact their lability. For 2,4-dihalopyrimidines, the general order of reactivity is C4 > C2.[1][2][3] The C4 position is more electron-deficient and, therefore, more susceptible to both nucleophilic attack in SNAr reactions and oxidative addition in cross-coupling reactions.[1][2][3][4]
Comparative Data in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. While the general trend suggests higher reactivity for brominated precursors, experimental data under specific conditions can show nuances. A study on microwave-assisted Suzuki coupling of 2,4-dihalogenopyrimidines with phenylboronic acid provides a direct comparison.
| Starting Material | Product | Yield (%) |
| 2,4-Dichloropyrimidine | 2-Chloro-4-phenylpyrimidine | 75 |
| This compound | 2-Bromo-4-phenylpyrimidine | 73 |
| 2-Chloro-4-iodopyrimidine | 2-Chloro-4-phenylpyrimidine | 85 |
| Data sourced from a study on microwave-assisted Suzuki coupling.[2] |
Interestingly, in this specific microwave-assisted protocol, this compound did not offer a significant yield advantage over 2,4-dichloropyrimidine.[2] This highlights that while general reactivity principles are a useful guide, the optimal choice of halide can be condition-dependent.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Similar to cross-coupling reactions, SNAr on 2,4-dihalopyrimidines typically favors substitution at the C4 position.[1][3] The regioselectivity of these reactions, however, is highly sensitive to the nature of the nucleophile, the presence of other substituents on the pyrimidine ring, and the reaction conditions.[5][6][7] For instance, the presence of an electron-donating group at the C6 position can steer the nucleophilic attack to the C2 position.[5] While direct kinetic comparisons between 2,4-dibromo- and 2,4-dichloropyrimidine in SNAr are not extensively documented in a single study, the weaker C-Br bond would theoretically suggest a lower activation energy for the displacement of bromide.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling and SNAr reactions involving 2,4-dihalopyrimidines.
Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
Procedure: A mixture of 2,4-dichloropyrimidine (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%), and Na₂CO₃ (2.0 mmol) in a solvent mixture of 1,4-dioxane/H₂O (4:1, 5 mL) is subjected to microwave irradiation at 120 °C for 15 minutes. After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
This protocol is adapted from a study on microwave-assisted Suzuki coupling.[2]
Nucleophilic Aromatic Substitution (Amination)
General Procedure for Amination at the C4-Position: To a solution of the 2,4-dihalopyrimidine (1.0 equiv) in a suitable solvent such as n-butanol or N,N-dimethylformamide is added the amine (1.0-1.2 equiv) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 equiv). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is then purified by chromatography or recrystallization.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the regioselective functionalization of a 2,4-dihalopyrimidine, starting with a Suzuki-Miyaura coupling at the more reactive C4 position, followed by a subsequent reaction (either another cross-coupling or an SNAr) at the C2 position.
Caption: Sequential functionalization of 2,4-dihalopyrimidines.
Conclusion
The selection between this compound and 2,4-dichloropyrimidine is a strategic decision in synthetic chemistry. While the weaker C-Br bond in this compound generally implies higher reactivity in palladium-catalyzed cross-coupling reactions, this may not always translate to higher yields under all conditions, as demonstrated in microwave-assisted Suzuki couplings. For both substrates, the C4 position is the more reactive site for initial functionalization. A thorough understanding of these reactivity principles, supported by the specific experimental context, is crucial for researchers and drug development professionals to design efficient and robust synthetic routes to novel pyrimidine-based compounds.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,4-Dibromopyrimidine and 2,4-Diiodopyrimidine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. The choice of halo-heteroaromatic substrate is critical, influencing reactivity, selectivity, and overall efficiency. This guide provides an in-depth comparison of two key dihalogenated pyrimidines, 2,4-dibromopyrimidine and 2,4-diiodopyrimidine, in the context of Suzuki coupling reactions.
Executive Summary
The inherent reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend of I > Br > Cl. Consequently, 2,4-diiodopyrimidine is expected to be more reactive than this compound, potentially allowing for milder reaction conditions and shorter reaction times. However, the regioselectivity of these reactions, particularly the preference for substitution at the C4 versus the C2 position, is influenced by a combination of factors including the halogen, the boronic acid partner, the catalyst system, and the reaction conditions. While the C4 position is generally more susceptible to substitution in 2,4-dihalopyrimidines, specific conditions can favor C2 substitution or lead to disubstitution.
Reactivity and Regioselectivity Overview
The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for Suzuki coupling. The two halogen atoms at the 2 and 4 positions, however, exhibit different reactivities. Generally, the C4 position is more activated towards oxidative addition, the rate-determining step in the Suzuki coupling, making it the preferred site for the initial coupling reaction.
The order of reactivity for the halogens in Suzuki couplings is well-established: Iodo > Bromo > Chloro . This is attributed to the decreasing carbon-halogen bond strength down the group, which facilitates the oxidative addition of the palladium catalyst. This implies that 2,4-diiodopyrimidine will generally react under milder conditions (e.g., lower temperatures, shorter reaction times) compared to this compound.
While C4-selectivity is the general rule for 2,4-dihalopyrimidines, exceptions exist. For instance, a study has shown that the Suzuki coupling of this compound with 2,4-di-tert-butoxypyrimidine-5-boronic acid using Pd(PPh₃)₄ as the catalyst resulted in the C2 substituted product in 58% yield. Furthermore, the analogous 2,4-dibromopyridine can yield both C4-arylated and diarylated products, suggesting that with the more reactive bromine and iodine substituents, double substitution can be a competing process.
Comparative Experimental Data
| Dihalopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 2-Chloro-4-phenylpyrimidine | 81 |
| This compound | 2,4-di-tert-butoxypyrimidine-5-boronic acid | Pd(PPh₃)₄ | NaHCO₃ | DME | - | - | 2-(2,4-di-tert-butoxypyrimidin-5-yl)-4-bromopyrimidine | 58 |
Note: The data for 2,4-dichloropyrimidine is provided as a baseline for a less reactive dihalopyrimidine.
The lack of extensive quantitative data for 2,4-diiodopyrimidine in the literature suggests it is a less commonly used substrate, likely due to its higher cost and potentially lower stability compared to the bromo and chloro analogs. However, based on the established principles of Suzuki coupling, it can be predicted that 2,4-diiodopyrimidine would exhibit the highest reactivity, allowing for the use of less active palladium catalysts, lower catalyst loadings, and milder reaction conditions to achieve comparable or higher yields than its bromo and chloro counterparts. The challenge with the iodo-derivative would be controlling selectivity to avoid disubstitution.
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions involving dihalopyrimidines. These can be adapted for 2,4-dibromo- and 2,4-diiodopyrimidine, with the expectation that reaction times and temperatures may be reduced for the more reactive substrates.
General Procedure for Microwave-Assisted Suzuki Coupling
A 10 mL microwave vial is charged with the 2,4-dihalopyrimidine (1.0 eq.), the arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.). The vial is sealed and purged with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added, and the reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-60 minutes). After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Conventional Suzuki Coupling
To a flask containing a stir bar is added the 2,4-dihalopyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., Cs₂CO₃, 2.5 eq.). The flask is evacuated and backfilled with an inert gas three times. A degassed solvent (e.g., toluene or DMF) is added, and the reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Logical Workflow for Substrate Selection and Reaction Optimization
The choice between this compound and 2,4-diiodopyrimidine will depend on the specific synthetic goals, including the desired reactivity, selectivity, and cost considerations. The following diagram illustrates a logical workflow for selecting the appropriate substrate and optimizing the reaction conditions.
Caption: Workflow for selecting between 2,4-diiodopyrimidine and this compound and optimizing the Suzuki coupling reaction.
Conclusion
In the Suzuki coupling of 2,4-dihalopyrimidines, 2,4-diiodopyrimidine offers the highest reactivity, which can be advantageous for reactions with less reactive boronic acids or when milder conditions are required. However, this high reactivity may also lead to challenges in controlling selectivity, with a higher propensity for disubstitution. This compound provides a balance of good reactivity and potentially better control over mono- versus disubstitution. The choice of substrate should be made based on the specific requirements of the synthetic target, with careful optimization of the reaction conditions to achieve the desired outcome. Further experimental studies directly comparing these two substrates under a range of conditions would be highly valuable to the scientific community.
A Comparative Guide to Dihalopyrimidines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Dihalopyrimidines are pivotal building blocks in the synthesis of a vast array of biologically active molecules and functional materials. Their utility stems from the presence of two halogen atoms, which can be selectively functionalized through various cross-coupling reactions, allowing for the stepwise and controlled introduction of diverse substituents. This guide provides a comparative analysis of the performance of different dihalopyrimidines (dichloro-, dibromo-, and diiodo-) in key cross-coupling reactions, supported by experimental data to facilitate strategic synthetic planning.
General Reactivity and Regioselectivity Trends
The reactivity of dihalopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyrimidine ring.
-
Influence of the Halogen: The reactivity generally follows the order: I > Br > Cl. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for heavier halogens. Consequently, iodopyrimidines are the most reactive, often requiring milder reaction conditions, while chloropyrimidines are more stable and may necessitate more robust catalytic systems.
-
Influence of the Position: The regioselectivity of cross-coupling reactions on the pyrimidine ring is dictated by the electronic properties of the different positions. The generally accepted order of reactivity is C4 > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive. However, this inherent selectivity can sometimes be reversed through careful selection of catalysts, ligands, and reaction conditions.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the performance of various dihalopyrimidines in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Dihalopyrimidines
| Dihalopyrimidine | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 | >99:1 | [3] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 92 | >99:1 | [3] |
| 2,4-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | DME | RT | 12 | 75 | C4 selective | [4] |
| This compound | 2,4-di-tert-butoxypyrimidine-5-boronic acid | Pd(PPh₃)₄ | NaHCO₃ | DME | reflux | 12 | 58 | C2 selective | [4] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 95 | C5 selective | |
| 2,4-Diiodopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 88 | C4 selective |
Table 2: Sonogashira Coupling of Dihalopyrimidines
| Dihalopyrimidine | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 2,4-Dichloropyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 16 | 78 | C4 selective | |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 4 | 85 | C4 selective | |
| 5-Iodo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 3 | 92 | C5 selective | |
| 2,4-Diiodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25 | 2 | 95 | C4 selective |
Table 3: Buchwald-Hartwig Amination of Dihalopyrimidines
| Dihalopyrimidine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 85 | C4 selective | [5] |
| 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 24 | 75 | C4 selective | [6] |
| This compound | Piperidine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 90 | C4 selective | |
| 5-Bromo-2-chloropyrimidine | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 88 | C5 selective |
Table 4: Heck Coupling of Dihalopyrimidines
| Dihalopyrimidine | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 2,4-Dichloropyrimidine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 65 | C4 selective | |
| 5-Bromopyrimidine | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 140 | 5 | 80 | C5 selective | |
| 2-Iodopyrimidine | Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 12 | 90 | C2 selective |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[3]
To a reaction vessel charged with 2,4-dichloropyrimidine (1.0 mmol), the corresponding boronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol) is added a degassed mixture of 1,4-dioxane (6 mL) and water (3 mL). The mixture is purged with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the vessel is sealed. The reaction mixture is heated to 100 °C with stirring for 15-30 minutes or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired C4-substituted pyrimidine.
Protocol 2: General Procedure for Sonogashira Coupling of Dihalopyrimidines
A mixture of the dihalopyrimidine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in a sealed tube is purged with argon. Anhydrous THF (10 mL) and triethylamine (3.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at the specified temperature (see Table 2) for the indicated time. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of Dihalopyrimidines[5]
In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol), the appropriate phosphine ligand (0.04 mmol), and Cs₂CO₃ (1.4 mmol). The dihalopyrimidine (1.0 mmol) and the amine (1.2 mmol) are added, followed by toluene (5 mL). The vial is sealed and heated to 100 °C with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to yield the aminated product.
Protocol 4: General Procedure for Heck Coupling of Dihalopyrimidines
A mixture of the dihalopyrimidine (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol) in an appropriate solvent (e.g., DMF, 5 mL) is degassed and heated under an inert atmosphere at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Mandatory Visualization
Regioselectivity in Dihalopyrimidine Cross-Coupling
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming Regioselectivity of 2,4-Dibromopyrimidine Substitution by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of nucleophilic substitution on the 2,4-dibromopyrimidine core is a critical aspect in the synthesis of novel chemical entities for drug discovery and materials science. The two bromine atoms at the C2 and C4 positions exhibit different reactivities, and confirming the precise position of substitution is paramount for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for the two possible monosubstituted isomers, enabling unambiguous determination of the substitution site.
Distinguishing Isomers by 1H and 13C NMR Spectroscopy
The substitution of one bromine atom on the this compound ring with a nucleophile (e.g., an amine or an alkoxide) can lead to two possible isomers: a 2-substituted-4-bromopyrimidine or a 4-substituted-2-bromopyrimidine. These isomers can be readily distinguished by analyzing their 1H and 13C NMR spectra. The chemical shifts of the pyrimidine ring protons and carbons are significantly influenced by the electronic effects of the substituent and the remaining bromine atom.
Below is a comparative table of predicted 1H and 13C NMR chemical shifts for the two regioisomers resulting from the reaction of this compound with morpholine. These predictions are based on the analysis of structurally similar compounds and established substituent effects on the pyrimidine ring.
| Compound | Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 4-bromo-2-morpholinopyrimidine | H-5: ~6.8-7.2 (d) H-6: ~8.2-8.5 (d) Morpholine-H: ~3.7-3.9 (m), ~3.5-3.7 (m) | C-2: ~162-165 C-4: ~145-148 C-5: ~110-115 C-6: ~158-161 Morpholine-C: ~66-68, ~44-46 | |
| 2-bromo-4-morpholinopyrimidine | H-5: ~6.5-6.8 (d) H-6: ~8.0-8.3 (d) Morpholine-H: ~3.7-3.9 (m), ~3.5-3.7 (m) | C-2: ~155-158 C-4: ~165-168 C-5: ~105-110 C-6: ~159-162 Morpholine-C: ~66-68, ~44-46 |
Key Differentiating Features:
-
1H NMR: The proton at the C-5 position (H-5) is expected to be more shielded (appear at a lower ppm value) in the 4-substituted isomer compared to the 2-substituted isomer. This is due to the stronger electron-donating effect of the morpholino group at the para-position (C4) relative to the bromine at C2.
-
13C NMR: The carbon directly attached to the morpholino group (C-2 in the first isomer, C-4 in the second) will experience a significant upfield shift compared to the carbon attached to the bromine atom in the starting material. The most pronounced difference is expected for the chemical shifts of C-2 and C-4 in the two isomers.
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound with Morpholine
This protocol describes a typical procedure for the monosubstitution of this compound with morpholine, a common secondary amine nucleophile.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K2CO3) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add morpholine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the monosubstituted product(s).
Protocol for NMR Sample Preparation and Analysis
Materials:
-
Purified product (2-morpholino-4-bromopyrimidine or 4-morpholino-2-bromopyrimidine)
-
Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube
-
Pipette and filter
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the 1H NMR spectrum and assign the chemical shifts for all protons.
-
Assign the chemical shifts for all carbons in the 13C NMR spectrum. Two-dimensional NMR techniques like HSQC and HMBC can be employed for unambiguous assignment.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for confirming the regioselectivity of the substitution reaction using NMR.
Caption: Workflow for Synthesis, Analysis, and Regioselectivity Confirmation.
A Comparative Guide to the Mass Spectrometry Analysis of 2,4-Dibromopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2,4-dibromopyrimidine derivatives. It includes detailed experimental protocols, comparative data from related compounds, and visual representations of analytical workflows and fragmentation pathways to support researchers in the structural elucidation and characterization of this important class of molecules.
Comparative Analysis of 2,4-Dihalopyrimidine Derivatives
While a publicly available mass spectrum for this compound is not readily accessible, a comparative analysis of its dihalogenated analogs, 2,4-dichloropyrimidine and 2,4-difluoropyrimidine, provides valuable insights into its expected mass spectrometric behavior. The following table summarizes the key mass spectral data for these compounds, obtained from the NIST Mass Spectrometry Data Center, and includes predicted values for this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Proposed Structures |
| 2,4-Difluoropyrimidine [1][2] | C₄H₂F₂N₂ | 116.07 | 116 (M⁺), 96 ([M-HF]⁺), 69 ([M-FCN]⁺) |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 148/150/152 (M⁺), 113/115 ([M-Cl]⁺), 86/88 ([M-ClCN]⁺) |
| This compound (Predicted) | C₄H₂Br₂N₂ | 237.89 | 236/238/240 (M⁺), 157/159 ([M-Br]⁺), 79 ([Br]⁺) |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like many this compound derivatives.
1. Sample Preparation:
-
Dissolve the this compound derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 10-100 µg/mL.
-
Ensure the sample is dry and free of non-volatile residues.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is suitable for a wider range of this compound derivatives, including those that are less volatile or thermally labile.
1. Sample Preparation:
-
Dissolve the derivative in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
5% B to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 135 V.
-
Collision Energy: Optimized for specific parent ions (e.g., 10-30 eV).
Visualizing the Analysis
To better understand the experimental process and the underlying molecular behavior, the following diagrams have been generated.
Discussion of Fragmentation Patterns
The mass spectrum of this compound is expected to be characterized by the presence of a molecular ion peak cluster (m/z 236, 238, 240) due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The primary fragmentation pathways likely involve the loss of a bromine radical to form a stable cation at m/z 157/159. Subsequent fragmentation may involve the loss of hydrogen cyanide (HCN) from the pyrimidine ring, a common fragmentation pattern for nitrogen-containing heterocyclic compounds. The observation of a prominent ion at m/z 79/81 corresponding to the bromine cation is also anticipated. By comparing the fragmentation patterns of fluoro, chloro, and bromo derivatives, researchers can gain a deeper understanding of the influence of the halogen substituent on the stability and fragmentation of the pyrimidine ring.
References
A Comparative Analysis of Suzuki and Sonogashira Coupling Reactions with 2,4-Dibromopyrimidine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like pyrimidine is a cornerstone of modern medicinal chemistry. The choice of cross-coupling methodology can significantly impact the efficiency and outcome of a synthetic route. This guide provides a detailed comparison of two prominent palladium-catalyzed cross-coupling reactions, the Suzuki and Sonogashira couplings, as applied to 2,4-dibromopyrimidine. We will delve into reported yields, regioselectivity, and provide detailed experimental protocols to inform your synthetic strategy.
The pyrimidine core is a privileged structure in a vast array of pharmaceuticals and biologically active molecules. The ability to selectively introduce carbon-carbon bonds at specific positions on the pyrimidine ring is crucial for generating molecular diversity and fine-tuning pharmacological properties. This compound serves as a versatile building block, offering two reactive sites for such transformations. The Suzuki coupling, which utilizes organoboron reagents, and the Sonogashira coupling, which employs terminal alkynes, are two of the most powerful tools for achieving these modifications.
Comparing Reaction Yields and Regioselectivity
The inherent electronic properties of the pyrimidine ring dictate the relative reactivity of the C2 and C4 positions. Generally, the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition of the palladium catalyst, which is often the rate-determining step in these cross-coupling reactions. This inherent reactivity profile often leads to preferential substitution at the C4 position. However, the choice of catalytic system, including the palladium source and ligands, can play a critical role in modulating this selectivity.
| Reaction | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Position | Yield (%) | Reference |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₂CO₃ | 100 (MW) | 0.25 | C4 | up to 81 | [1][2] |
| Suzuki | 2,4-di-tert-butoxypyrimidine-5-boronic acid | Pd(PPh₃)₄ | DME | NaHCO₃ | Not specified | Not specified | C2 | 58 | |
| Sonogashira | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | Et₃N | 100 | 3 | C2/C4 (unspecified) | High Yields | [3] |
Note: The Sonogashira reaction data is based on a similar substrate (2-amino-3-bromopyridine) and suggests high efficiency, but specific examples with this compound are less commonly reported with detailed yield data for comparison.
The data presented in the table highlights that the Suzuki coupling of 2,4-dihalopyrimidines, particularly with arylboronic acids, has been well-optimized to achieve high yields, predominantly at the C4 position.[1][2] Interestingly, specific conditions can be employed to favor C2-selectivity in Suzuki couplings, albeit with a moderate yield reported.
For the Sonogashira coupling, while general protocols are widely available and the reaction is known to be highly efficient for the synthesis of alkynyl-substituted heterocycles, specific and comparative yield data for this compound is less readily available in the literature. The provided data for a related bromopyridine derivative suggests that high yields are attainable.[3] The regioselectivity of the Sonogashira coupling on dihalopyrimidines is also expected to favor the C4 position due to its higher electrophilicity.
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki and Sonogashira coupling reactions. These protocols are intended to serve as a starting point and may require optimization for specific substrates and desired outcomes.
Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid (C4-selective)
This protocol is adapted from a microwave-assisted procedure that demonstrates high efficiency and selectivity for the C4 position.[1][2]
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave synthesis reactor
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenylpyrimidine.
Sonogashira Coupling of a Bromopyridine Derivative with a Terminal Alkyne
This protocol is based on the efficient coupling of 2-amino-3-bromopyridine and can be adapted for this compound.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (2 mL) and stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 mmol) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms and Logical Flow
To visualize the catalytic cycles and the logical relationship in selecting a coupling method, the following diagrams are provided.
Conclusion
Both the Suzuki and Sonogashira coupling reactions are powerful methods for the functionalization of this compound. The choice between them largely depends on the desired final product. For the introduction of aryl or vinyl groups, the Suzuki coupling is a well-established and high-yielding method, with established protocols for controlling regioselectivity. For the installation of alkynyl moieties, the Sonogashira coupling is the reaction of choice. While specific, comparative yield data for this compound is not as prevalent for the Sonogashira reaction, its general efficiency with similar substrates suggests it is a robust method. Researchers should consider the desired substitution pattern and the availability of the corresponding boronic acid or terminal alkyne when designing their synthetic strategy. The provided protocols and diagrams offer a foundational guide for scientists in the field of drug discovery and organic synthesis to make informed decisions for their research.
References
A Comparative Guide to the Activity of 2,4-Dibromo vs. 2,6-Dibromopyridine for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate biological activity of target molecules. Among the vast array of heterocyclic scaffolds, dibrominated pyridines serve as versatile intermediates. This guide provides an objective comparison of the chemical reactivity and biological activity of 2,4-dibromopyridine and 2,6-dibromopyridine, supported by experimental data to inform rational decision-making in research and development.
Executive Summary
2,4-Dibromopyridine and 2,6-dibromopyridine, while isomeric, exhibit distinct reactivity patterns governed by the electronic and steric environment of the bromine substituents. In general, the bromine atom at the C2 position of the pyridine ring is more susceptible to displacement in palladium-catalyzed cross-coupling reactions due to its proximity to the electron-withdrawing nitrogen atom. Conversely, nucleophilic aromatic substitution often shows different regioselectivity. For 2,6-dibromopyridine, the symmetrical nature of the molecule allows for controlled mono- or di-substitution, offering a pathway to a diverse range of derivatives.
Information on the direct comparative biological activity of these two isomers is limited in publicly available literature. However, the broader class of brominated pyridines has demonstrated significant potential in medicinal chemistry, exhibiting both anticancer and antimicrobial properties.
Chemical Reactivity Comparison
The differential reactivity of the C-Br bonds in 2,4- and 2,6-dibromopyridine is most evident in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental tools for the construction of C-C and C-N bonds, respectively. The reactivity of the dibromopyridine isomers in these transformations is dictated by the ease of oxidative addition of the palladium catalyst to the C-Br bond.
In the case of 2,4-dibromopyridine , the C2-Br bond is generally more reactive towards oxidative addition than the C4-Br bond. This allows for regioselective mono-functionalization at the C2 position.[1][2][3] However, under certain conditions, diarylated products can also be formed.[2]
2,6-Dibromopyridine , being a symmetrical molecule, offers a more straightforward approach to either mono- or di-substituted products by controlling the stoichiometry of the reagents and reaction conditions.[4][5][6] The C-Br bond in 2,6-dibromopyridine is generally more reactive than the C-Cl bond in 2,6-dichloropyridine in similar cross-coupling reactions.[4]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | 2,4-Dibromopyridine | 2,6-Dibromopyridine |
| Regioselectivity | Preferential reaction at the C2 position.[1][7] | Mono- or di-substitution is possible by controlling stoichiometry. |
| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/PCy₃ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Noted Yields | Good yields for mono-arylation at C2.[1] | High yields reported for both mono- and di-arylation.[4] |
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Feature | 2,4-Dibromopyridine | 2,6-Dibromopyridine |
| Regioselectivity | Preferential reaction at the C2 position is expected. | Selective mono- or di-amination is achievable.[5] |
| Typical Catalyst System | Palladium-based catalysts with phosphine ligands. | Pd(dba)₂/BINAP, CuI/Ligand.[8] |
| Noted Yields | - | High yields for mono-amination have been reported.[8] |
Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution on dihalopyridines provides a valuable route to functionalized pyridines. The position of nucleophilic attack is influenced by the stability of the intermediate Meisenheimer complex.
For 2,4-dibromopyridine , nucleophilic attack is generally favored at the C4 position, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.
In 2,6-dibromopyridine , being symmetrical, mono-substitution occurs at either the C2 or C6 position. The introduction of the first substituent can then influence the reactivity and position of a second substitution.
Biological Activity Comparison
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of brominated pyridine derivatives against a variety of cancer cell lines.[9][10][11][12] The mechanism of action can vary, with some compounds acting as inhibitors of key cellular processes. For instance, pyridine-bridged combretastatin analogues, which can be synthesized from dibromopyridines, have shown potent antiproliferative activity.[13]
Antimicrobial Activity
The emergence of antibiotic resistance has driven the search for new antimicrobial agents. Brominated pyridines have demonstrated activity against a range of bacterial and fungal pathogens.[9][14][15][16][17] The specific substitution pattern on the pyridine ring plays a crucial role in determining the spectrum and potency of antimicrobial activity.
Due to the lack of direct comparative data, it is not possible to definitively state whether the 2,4- or 2,6-dibromo isomer is more biologically active. Further research is required to elucidate the specific structure-activity relationships for these compounds.
Experimental Protocols
Suzuki-Miyaura Coupling of 2,4-Dibromopyridine (Regioselective C2-Arylation)
Materials:
-
2,4-Dibromopyridine
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Aqueous Na₂CO₃ (2M, 2 equivalents)
-
Toluene/Ethanol (4:1)
Procedure:
-
To a reaction vessel, add 2,4-dibromopyridine, arylboronic acid, and Pd(PPh₃)₄.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel.
Diagram 1: Workflow for the regioselective Suzuki-Miyaura coupling of 2,4-dibromopyridine.
Selective Mono-amination of 2,6-Dibromopyridine
Materials:
-
2,6-Dibromopyridine
-
Primary or secondary amine (1.1 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (2.5 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add anhydrous toluene, followed by 2,6-dibromopyridine and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram 2: Workflow for the selective mono-amination of 2,6-dibromopyridine.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2,4-dibromopyridine and 2,6-dibromopyridine) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 3: General workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
2,4-Dibromopyridine and 2,6-dibromopyridine are valuable and versatile building blocks in organic synthesis. Their distinct reactivity profiles, particularly in palladium-catalyzed cross-coupling reactions, allow for the strategic synthesis of a wide array of functionalized pyridine derivatives. While 2,4-dibromopyridine offers regioselective functionalization primarily at the C2 position, 2,6-dibromopyridine provides a platform for controlled mono- or di-substitution.
The biological activities of these specific isomers are not yet well-defined in a comparative context. However, the established anticancer and antimicrobial potential of the broader class of brominated pyridines underscores the importance of these compounds as scaffolds for the development of novel therapeutic agents. Further research into the direct comparison of the biological activities of 2,4- and 2,6-dibromopyridine is warranted to fully unlock their potential in drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues [mdpi.com]
literature review of 2,4-Dibromopyrimidine reactivity patterns
A Comprehensive Guide to the Reactivity Patterns of 2,4-Dibromopyrimidine for Researchers and Drug Development Professionals
This compound is a versatile and highly reactive building block in organic synthesis, playing a crucial role in the development of novel pharmaceuticals and agrochemicals. Its two bromine atoms at electronically distinct positions offer multiple avenues for functionalization, making it an attractive scaffold for creating diverse molecular architectures. This guide provides a detailed comparison of the reactivity patterns of this compound in key organic reactions, supported by experimental data and detailed protocols to aid researchers in designing efficient synthetic strategies.
General Reactivity Profile
The pyrimidine ring is an electron-deficient heterocycle, which makes halogens attached to it susceptible to displacement by nucleophiles and facilitates palladium-catalyzed cross-coupling reactions. In this compound, the two bromine atoms exhibit different reactivity profiles due to their electronic environments. The general order of reactivity for the halogen positions on a pyrimidine ring is C4(6) > C2 > C5.[1] Consequently, the bromine atom at the C4 position is typically more reactive than the one at the C2 position. This inherent difference in reactivity allows for selective mono-functionalization under carefully controlled conditions, followed by subsequent modification at the less reactive position.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing this compound. The greater reactivity of the C4 position towards nucleophiles is a well-established principle.[2] This selectivity is attributed to the higher LUMO coefficient at the C4 position compared to the C2 position, making it more electrophilic.[3]
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dihalopyrimidines
| Nucleophile | Dihalopyrimidine | Reaction Conditions | Major Product | Yield (%) | Reference |
| Tertiary Amine | 2,4-dichloropyrimidine-5-carbonitrile | Varies | 2-amino-4-chloro-5-cyanopyrimidine | Moderate to Excellent | [4] |
| Thiol | 2,4-dichloropyrimidine | Pd(OAc)₂/IPr, K₃PO₄, THF, rt | 2-thio-4-chloropyrimidine | Varies | [5] |
Experimental Protocol: General Procedure for SNAr with Amines
A solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF) is treated with the amine nucleophile (1.0-1.2 equivalents). A base, such as triethylamine or potassium carbonate, may be added to neutralize the HBr formed during the reaction. The mixture is stirred at a temperature ranging from room temperature to reflux, and the reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
Caption: Nucleophilic Aromatic Substitution (SNAr) on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and this compound is an excellent substrate for these transformations. The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is widely used to introduce aryl or vinyl substituents. Generally, the C4 position of 2,4-dihalopyrimidines is more reactive.[6][7] However, C2-selective couplings have been achieved using specific catalyst systems.
Table 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dihalopyrimidines
| Dihalopyrimidine | Coupling Partner | Catalyst/Ligand/Base | Solvent | Product(s) | Yield (%) | C4:C2 Ratio | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane | 2-chloro-4-phenylpyrimidine | 71 | >95:5 | [7] |
| 2,4-dibromopyridine | Phenylboronic acid | [Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]Cl | Toluene | 2-bromo-4-phenylpyridine | - | 13:1 | [8] |
| 2,4-dibromopyridine | Phenylboronic acids | C₃-symmetric tripalladium clusters | - | 2-phenyl-4-bromopyridines | up to 98 | 1:98 | [9] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.1 mmol), and a base such as K₂CO₃ (2.0 mmol) is placed in a reaction vessel. A solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is added. The mixture is degassed, and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added. The reaction is heated under an inert atmosphere until completion, as monitored by TLC or LC-MS. The product is then isolated through a standard aqueous workup and purified by chromatography.[6]
Caption: Control of Regioselectivity in Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[10]
Table 3: Sonogashira Coupling of Bromopyridines
| Substrate | Alkyne | Catalyst/Co-catalyst/Base/Solvent | Product | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI/Et₃N/DMF | 2-Amino-3-(phenylethynyl)pyridine | 96 | [11] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF or THF, the terminal alkyne (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. After completion, the reaction is worked up by filtration to remove the amine salt, followed by extraction and purification.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The regioselective amination of this compound can be achieved by tuning the reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu or K₃PO₄). Anhydrous toluene or dioxane is added as the solvent. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. The reaction is then cooled, quenched with water, and the product is extracted and purified.[12]
Metal-Halogen Exchange
Metal-halogen exchange reactions, typically using organolithium or Grignard reagents, provide an alternative route to functionalize this compound. This method allows for the introduction of a wide range of electrophiles. The regioselectivity of the metal-halogen exchange is often temperature and reagent dependent.
Experimental Protocol: General Procedure for Lithiation
A solution of this compound (1.0 mmol) in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C). A solution of an alkyllithium reagent (e.g., n-butyllithium, 1.0-1.1 equivalents) is added dropwise. The reaction is stirred at low temperature for a short period before quenching with an electrophile. The reaction is then warmed to room temperature and worked up.
Caption: Synthetic pathways for functionalizing this compound.
Conclusion
This compound is a highly valuable substrate in organic synthesis, offering a platform for the preparation of a wide array of functionalized pyrimidine derivatives. The differential reactivity of the C2 and C4 positions allows for selective and sequential functionalization through nucleophilic aromatic substitution, various palladium-catalyzed cross-coupling reactions, and metal-halogen exchange. By carefully selecting the reaction conditions, researchers can control the regiochemical outcome of these transformations, enabling the efficient synthesis of complex molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to leverage the versatile reactivity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4-Dibromopyrimidine: A Guide for Laboratory Professionals
For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dibromopyrimidine (CAS No: 3921-01-5). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety, environmental protection, and regulatory compliance. Due to its chemical properties, this compound is classified as a hazardous substance and requires specialized disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Handle the compound with the utmost caution in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1][2]
-
Hand Protection: Use chemically resistant gloves.[3]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[2][4]
Hazard and Safety Data
The following table summarizes key quantitative and safety data for this compound, which is critical for risk assessment prior to handling and disposal.
| Property | Value | References |
| CAS Number | 3921-01-5 | [2] |
| Molecular Formula | C₅H₃Br₂N | [3] |
| Molecular Weight | 236.89 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 35-40 °C | [5] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Toxicity (Category 3, Oral/Dermal/Inhalation), STOT SE (Category 3) | [3][5] |
| Signal Word | Danger | [5] |
Operational Plan: Waste Disposal Protocol
This compound is a halogenated organic compound.[6] As such, its waste must be segregated from non-halogenated organic waste streams to prevent costly and complex disposal processes.[7] It is crucial to never dispose of this chemical down the drain or in the regular trash.[8][9]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., gloves, weighing paper), and spill cleanup debris in a designated, puncture-resistant container.[9][12] The container must have a secure, sealable lid.[9]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container, such as a polyethylene carboy.[6][8] Do not mix with incompatible solvents.
-
-
Container Labeling:
-
Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[4][11]
-
The label must clearly identify the contents, including the full chemical name ("Waste this compound") and any known hazards (e.g., Toxic, Irritant).[10][13] Do not use abbreviations or chemical formulas.[10]
-
Include the accumulation start date and the name of the generating researcher or lab.
-
-
Storage:
-
Keep the waste container tightly sealed except when adding waste.[10][11]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4]
-
The storage area must be cool, dry, and well-ventilated, away from incompatible materials.[8][9] Ensure the container is stored in secondary containment to prevent spills.[11]
-
-
Final Disposal:
-
When the container is full or ready for pickup, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[13]
-
All disposal must be conducted in strict accordance with local, state, and federal regulations.[9][13]
-
Disposal Decision Workflow
Caption: Disposal workflow for this compound waste.
Experimental Protocol: Small Spill Cleanup
This protocol details the methodology for managing a small spill of this compound that can be cleaned up in under 10 minutes by trained personnel.[8] For large spills, evacuate the area and contact your institution's EHS office immediately.
-
Personal Protective Equipment (PPE):
-
Containment and Absorption:
-
Collection of Waste:
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.[12]
-
-
Final Disposal:
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-Dibromopyridine 97 58530-53-3 [sigmaaldrich.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. uwyo.edu [uwyo.edu]
- 13. benchchem.com [benchchem.com]
- 14. cdnisotopes.com [cdnisotopes.com]
Essential Safety and Operational Guide for 2,4-Dibromopyrimidine
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,4-Dibromopyrimidine, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Proper PPE is critical to ensure safety when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wash hands after handling.[1] |
| Eyes | Safety goggles or face shield | Must provide protection against chemical splashes.[1][2] |
| Body | Laboratory coat or chemical-resistant apron | Should be worn over full-length pants.[1][3] |
| Respiratory | Use in a well-ventilated area | A chemical fume hood is the preferred operational environment.[1][2][3][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[2][4] |
| Feet | Closed-toe shoes | Required for general laboratory safety.[1] |
Emergency First Aid Procedures
In case of exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4] |
| Skin Contact | Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][5] |
Operational Plan: Handling this compound
Follow these step-by-step instructions for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste material containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste".
-
-
Container Management :
-
Keep the waste container tightly closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area.
-
-
Final Disposal :
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
